Nicardipine Hydrochloride
Description
Properties
IUPAC Name |
5-O-[2-[benzyl(methyl)amino]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O6.ClH/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19;/h5-12,15,24,27H,13-14,16H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKVCUNQWYTVTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046992 | |
| Record name | Nicardipine hydrochloride | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69441-18-5, 54527-84-3 | |
| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 3-methyl 5-[2-[methyl(phenylmethyl)amino]ethyl] ester, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69441-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Nicardipine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54527-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Nicardipine hydrochloride [USAN:JAN] | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Benzyl(methyl)amino)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)pyridine-3,5-dicarboxylate hydrochloride | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NICARDIPINE HYDROCHLORIDE | |
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| Record name | Nicardipine hydrochloride | |
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| Record name | 2-(benzylmethylamino)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylatemonohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.799 | |
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| Record name | NICARDIPINE HYDROCHLORIDE | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Vascular-Selective Mechanism of Action of Nicardipine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of nicardipine hydrochloride, a dihydropyridine calcium channel blocker, with a specific focus on its effects within vascular smooth muscle cells (VSMCs). This document delves into the molecular interactions, signaling pathways, and functional consequences of nicardipine's activity, supported by quantitative data and detailed experimental protocols.
Core Mechanism: Selective Inhibition of L-type Calcium Channels
This compound is a potent vasodilator that exerts its primary effect by selectively blocking voltage-gated L-type calcium channels (Ca_v1.2) on the plasma membrane of vascular smooth muscle cells.[1][2][3] This inhibition is highly selective for vascular smooth muscle over cardiac muscle, which contributes to its favorable therapeutic profile in treating hypertension and angina.[4][5] The influx of extracellular calcium through these channels is the critical trigger for VSMC contraction.[6] By blocking this influx, nicardipine effectively uncouples membrane depolarization from the contractile machinery, leading to vasodilation.[7]
The interaction of nicardipine with the Ca_v1.2 channel is complex, involving binding to specific sites on the α1 subunit of the channel.[8] This binding is voltage-dependent, with nicardipine showing a higher affinity for inactivated channels, which contributes to its efficacy in depolarized, actively contracting smooth muscle.
Intracellular Signaling Cascade of Nicardipine-Induced Vasodilation
The inhibition of calcium influx by nicardipine initiates a cascade of intracellular events that culminate in smooth muscle relaxation. The canonical pathway for VSMC contraction and the key intervention points of nicardipine are outlined below.
The Calcium-Calmodulin-MLCK Pathway
Under normal physiological conditions, an increase in intracellular calcium concentration ([Ca²⁺]i) leads to the binding of Ca²⁺ to calmodulin (CaM).[9] The Ca²⁺-CaM complex then activates myosin light chain kinase (MLCK), which in turn phosphorylates the regulatory light chain of myosin II (MLC₂₀).[9][10] This phosphorylation event is the pivotal step that enables the interaction between myosin and actin filaments, leading to cross-bridge cycling and ultimately, smooth muscle contraction.
Nicardipine's blockade of L-type calcium channels directly reduces the availability of intracellular Ca²⁺ for binding to calmodulin, thereby preventing the activation of MLCK and subsequent phosphorylation of MLC₂₀. This leads to a decrease in the contractile force generated by the smooth muscle.
Modulation of Myosin Light Chain Phosphatase (MLCP) Activity
The contractile state of VSMCs is also regulated by the activity of myosin light chain phosphatase (MLCP), which dephosphorylates MLC₂₀, promoting relaxation.[11] The activity of MLCP is, in turn, regulated by the RhoA/Rho-kinase (ROCK) signaling pathway.[1][12] Vasoconstrictors can activate the RhoA/ROCK pathway, which leads to the inhibition of MLCP, thereby sensitizing the contractile apparatus to Ca²⁺.[1][13] While nicardipine's primary action is on Ca²⁺ influx, the resulting reduction in overall contractile signaling can indirectly influence the balance of MLCK and MLCP activity.
Quantitative Data on Nicardipine's Potency
The potency of nicardipine has been quantified in various experimental models. The following tables summarize key quantitative data, providing a comparative overview of its efficacy.
| Parameter | Vascular Smooth Muscle | Cardiac Muscle | Reference |
| pIC₅₀ | 8.20 | 7.15 | [14] |
| IC₅₀ (closed Ca_v1.2 channels) | 60 nM | - | [8][15] |
Table 1: Comparative Potency of Nicardipine in Vascular vs. Cardiac Tissue.
| Preparation | Parameter | Value | Condition | Reference |
| Rabbit Thoracic Artery | pD₂' | R-(-)-nicardipine > nicardipine ≈ S-(+)-nicardipine | Inhibition of Norepinephrine-induced contraction | [16] |
| Guinea-Pig Basilar Artery | Inhibition | > 3 x 10⁻¹⁰ M | K⁺-induced contraction | [17] |
| Ca_v1.2/Dihydropyridine insensitive mutant | IC₅₀ | 2.0 µM | Whole-cell voltage clamp | [8][15] |
Table 2: Potency of Nicardipine in Different Vascular Preparations.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of nicardipine on vascular smooth muscle.
Isometric Tension Measurement in Isolated Aortic Rings
This protocol is used to assess the direct effect of nicardipine on the contractility of isolated blood vessels.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 glucose)[18][19]
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Norepinephrine (NE) or Potassium Chloride (KCl) for pre-contraction
-
This compound stock solution
-
Isolated organ bath system with isometric force transducers
Procedure:
-
Tissue Preparation: Euthanize the rat and carefully excise the thoracic aorta. Place the aorta in ice-cold Krebs-Henseleit solution.
-
Ring Preparation: Under a dissecting microscope, remove adhering connective tissue and cut the aorta into 3-5 mm rings.
-
Mounting: Mount the aortic rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.
-
Equilibration: Allow the rings to equilibrating for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.
-
Viability Check: Contract the rings with a high concentration of KCl (e.g., 60 mM) to ensure tissue viability. Wash out the KCl and allow the tension to return to baseline.
-
Pre-contraction: Induce a stable submaximal contraction with a vasoconstrictor such as norepinephrine (e.g., 1 µM).
-
Nicardipine Application: Once a stable plateau of contraction is reached, add cumulative concentrations of nicardipine to the bath and record the relaxation response.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the concentration-response curve to determine the EC₅₀ or pD₂' value.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in isolated VSMCs.
Materials:
-
Isolated vascular smooth muscle cells
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass pipettes
-
Extracellular solution (in mM: 135 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 glucose, pH 7.4)
-
Intracellular (pipette) solution (in mM: 130 CsCl, 10 EGTA, 1 MgCl₂, 10 HEPES, 4 ATP-Mg, pH 7.2)
-
This compound solution
Procedure:
-
Cell Preparation: Isolate single VSMCs using enzymatic digestion and mechanical dispersion. Plate the cells on glass coverslips.
-
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.
-
Voltage Protocol: Clamp the cell membrane potential at a holding potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit L-type calcium currents.
-
Nicardipine Application: Perfuse the cell with the extracellular solution containing various concentrations of nicardipine.
-
Data Recording and Analysis: Record the calcium currents before and after nicardipine application. Measure the peak current amplitude and analyze the dose-dependent inhibition to determine the IC₅₀.
References
- 1. ROCK isoform regulation of myosin phosphatase and contractility in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. support.harvardapparatus.com [support.harvardapparatus.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Tension Measurement in Isolated Rat and Mouse Pulmonary Artery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opposing Responses of the Calcium Channel Blocker Nicardipine to Vascular Stiffness in the Elastic and Muscular Arteries in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/Dihydropyridine insensitive and Cav2.1/Dihydropyridine sensitive - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ca2+/calmodulin/MLCK pathway initiates, and RhoA/ROCK maintains, the internal anal sphincter smooth muscle tone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ROCK Isoform Regulation of Myosin Phosphatase and Contractility in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Frontiers | Regulation of Myosin Light-Chain Phosphatase Activity to Generate Airway Smooth Muscle Hypercontractility [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/dihydropyridine insensitive and Cav2.1/dihydropyridine sensitive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The difference between nicardipine and its enantiomers on inhibiting vasoconstriction of isolated rabbit thoracic artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nicardipine actions on smooth muscle cells and neuromuscular transmission in the guinea-pig basilar artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.cn [sigmaaldrich.cn]
Beyond the Channel Block: An In-depth Technical Guide to the Molecular Targets of Nicardipine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicardipine hydrochloride, a dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina. Its therapeutic efficacy is primarily attributed to its potent inhibition of L-type calcium channels in vascular smooth muscle. However, a growing body of evidence reveals that nicardipine's pharmacological profile is more complex, extending to a range of "off-target" molecular interactions. This technical guide provides a comprehensive overview of these non-canonical targets, presenting quantitative data, detailed experimental methodologies, and a visual representation of the associated signaling pathways. Understanding these additional interactions is crucial for a complete comprehension of nicardipine's therapeutic and adverse effects, and for identifying potential new applications and drug-drug interactions.
Introduction
The classical mechanism of action for nicardipine involves binding to the α1 subunit of L-type voltage-gated calcium channels, leading to vasodilation and a subsequent reduction in blood pressure.[1][2][3] While this remains its primary therapeutic target, investigations into its broader pharmacological activity have unveiled a number of other molecular targets. These interactions, occurring at clinically relevant concentrations, may contribute to both the therapeutic efficacy and the side-effect profile of the drug. This guide delves into these molecular targets, providing a technical resource for researchers in pharmacology and drug development.
Off-Target Molecular Interactions of Nicardipine
Nicardipine has been demonstrated to interact with a variety of enzymes, ion transporters, and signaling proteins. The following sections detail these interactions, supported by quantitative data and experimental protocols.
Cytochrome P450 (CYP) Enzymes
Nicardipine is a notable inhibitor of several key drug-metabolizing CYP450 enzymes. This has significant implications for drug-drug interactions when co-administered with substrates of these enzymes.
Data Presentation: Inhibition of CYP450 Isoforms by Nicardipine
| CYP Isoform | Test System | Substrate | K_i (μM) | Inhibition Type | Reference |
| CYP1A2 | Human Liver Microsomes | 7-Ethoxyresorufin | 29.4 | Competitive | [4][5][6] |
| CYP2A6 | Human Liver Microsomes | Coumarin | 16.2 | Competitive | [4][5][6] |
| CYP2C8 | Human Liver Microsomes | Paclitaxel | 1.1 | Competitive | [4][5][6] |
| CYP2C9 | Human Liver Microsomes | Tolbutamide | 20.3 | Competitive | [4][5][6] |
| CYP2C19 | Human Liver Microsomes | S-Mephenytoin | 3.9 | Competitive | [4][5][6] |
| CYP2D6 | Human Liver Microsomes | Bufuralol | 4.8 | Competitive | [4][5][6] |
| CYP3A4 | Human Liver Microsomes | Triazolam | 2.1 (α-hydroxylation), 4.6 (4-hydroxylation) | Competitive | [4][5][6] |
Experimental Protocols: Determination of CYP450 Inhibition (K_i)
-
Test System: Pooled human liver microsomes.
-
Incubation: Microsomes are incubated at 37°C in a phosphate buffer (pH 7.4) with a specific probe substrate for each CYP isoform and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Inhibitor: Nicardipine is added at various concentrations.
-
Analysis: The formation of the metabolite of the probe substrate is measured by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Data Analysis: The inhibition constant (K_i) and the type of inhibition are determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten, Dixon plots, or non-linear regression analysis).[4][5][6]
Ion Transporters
Nicardipine interacts with several ATP-binding cassette (ABC) transporters and other ion transport proteins, which can affect drug disposition and contribute to multidrug resistance.
Nicardipine is an inhibitor of the multidrug resistance transporter P-glycoprotein.
Data Presentation: Inhibition of P-glycoprotein by Nicardipine
| Substrate | Cell Line | IC_50 (μM) | Reference |
| Digoxin | LLC-GA5-COL150 | ~10-20 | [7] |
| Daunorubicin | LLC-GA5-COL150 | 17.5 | [7] |
Experimental Protocols: P-glycoprotein Inhibition Assay
-
Cell Line: LLC-PK1 cells stably transfected with human MDR1 cDNA (LLC-GA5-COL150), which overexpress P-glycoprotein.
-
Assay: The cells are grown as a monolayer on a porous membrane in a transwell plate system.
-
Transport Study: A radiolabeled P-gp substrate (e.g., [³H]digoxin or [³H]daunorubicin) is added to the basolateral side of the monolayer. The amount of substrate transported to the apical side is measured over time in the presence and absence of various concentrations of nicardipine.
-
Analysis: The IC_50 value is calculated from the concentration-response curve of nicardipine's inhibition of substrate transport.[7]
Nicardipine is a potent inhibitor of the ABCG2 transporter, also known as the breast cancer resistance protein (BCRP).
Data Presentation: Inhibition of ABCG2 by Nicardipine
| Assay | IC_50 (μM) | Reference |
| Mitoxantrone Efflux Inhibition | ~20-30 | [8] |
| Pheophorbide A Efflux Inhibition | ~10-20 | [8] |
| [³H]-Azidopine Binding Inhibition | ~1 | [8] |
Experimental Protocols: ABCG2 Inhibition Assay
-
Cell Lines: HEK293 or MCF-7 AdrVp3000 cells overexpressing ABCG2.
-
Efflux Assay: Cells are loaded with a fluorescent ABCG2 substrate (e.g., mitoxantrone or pheophorbide A). The efflux of the substrate is measured over time by flow cytometry or fluorescence microscopy in the presence of varying concentrations of nicardipine.
-
Binding Assay: Membrane vesicles from ABCG2-overexpressing cells are incubated with a radiolabeled photoaffinity analog, such as [³H]-azidopine, in the presence of nicardipine. The amount of bound radiolabel is quantified to determine the inhibitory concentration.[8]
Nicardipine inhibits the hepatic uptake transporters OATP1B1 and OATP1B3.
Data Presentation: Inhibition of OATPs by Nicardipine
| Transporter | Substrate | Cell Line | IC_50 (μM) | Reference |
| OATP1B1 | [³H]-Estradiol 17β-D-glucuronide | HEK293 | 0.98 | [9] |
| OATP1B3 | [³H]-Cholecystokinin-8 | HEK293 | 1.63 | [9] |
Experimental Protocols: OATP Inhibition Assay
-
Cell Lines: Human embryonic kidney (HEK) 293 cells stably overexpressing OATP1B1 or OATP1B3.
-
Uptake Assay: Cells are incubated with a radiolabeled substrate in the presence of varying concentrations of nicardipine.
-
Analysis: The intracellular accumulation of the radiolabeled substrate is measured using a scintillation counter. The IC_50 values are determined by non-linear regression analysis of the concentration-inhibition curves.[9]
Potassium (K+) Channels
Nicardipine directly inhibits certain potassium channels, an effect independent of its action on calcium channels.
Data Presentation: Inhibition of Potassium Channels by Nicardipine
| Channel Type | Tissue/Cell Type | Effect | IC_50 / K_D (μM) | Reference |
| Basolateral K+ Channels | Human Colonic Crypts | Decreased single-channel open probability | 0.47 | [10] |
| Potassium-delayed Current | Frog Atrial Fibres | Decreased current amplitude | 3 | [11] |
Experimental Protocols: Patch-Clamp Electrophysiology for K+ Channel Inhibition
-
Preparation: Isolation of single crypts from human distal colon biopsies.
-
Recording Configuration: Inside-out patch-clamp configuration is used to record single-channel currents from the basolateral membrane.
-
Solutions: The pipette and bath solutions contain appropriate ionic compositions to isolate K+ currents.
-
Drug Application: Nicardipine is applied at increasing concentrations to the intracellular face of the membrane patch.
-
Data Analysis: The single-channel open probability (NPo) is analyzed to determine the concentration-dependent inhibition and calculate the IC_50 value.[10]
Other Protein Targets and Cellular Processes
Recent studies have identified nicardipine as a putative inhibitor of EED, a core component of the Polycomb Repressive Complex 2 (PRC2).
Data Presentation: Interaction with EED
| Parameter | Value | Method | Reference |
| Binding Energy | -65.25 kcal/mol | In silico docking | [12] |
Experimental Protocols: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Live cancer cells (e.g., C4-2B-TaxR) are incubated with nicardipine or a vehicle control.
-
Thermal Challenge: The cells are heated across a range of temperatures.
-
Lysis and Fractionation: Cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.
-
Detection: The amount of soluble EED protein at each temperature is quantified by Western blotting.
-
Analysis: A shift in the melting curve of EED in the presence of nicardipine indicates direct binding and stabilization of the protein.[12]
Nicardipine has been shown to inhibit the proliferation and migration of vascular smooth muscle cells, a process relevant to atherosclerosis and restenosis.
Data Presentation: Effects on VSMC Function
| Cell Type | Parameter | Effect | Concentration Range (μM) | Reference |
| Rabbit Aortic VSMCs | Viability | Reduction | 0.1 - 10 | [13] |
| Rabbit Aortic VSMCs | Proliferation (in 10% FBS) | Inhibition | 0.1 - 10 | [13] |
| Rabbit Aortic VSMCs | Migration (Wound-healing assay) | Inhibition | 0.1 - 10 | [13] |
Experimental Protocols: Wound Healing (Scratch) Assay
-
Cell Culture: VSMCs are grown to a confluent monolayer in a culture plate.
-
Wound Creation: A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.
-
Treatment: The cells are then incubated with media containing various concentrations of nicardipine.
-
Imaging: The closure of the wound is monitored and imaged at regular intervals using a microscope.
-
Analysis: The area of the gap is quantified over time to determine the rate of cell migration.[13]
Signaling Pathways Modulated by Nicardipine's Off-Target Effects
The interaction of nicardipine with its non-L-type calcium channel targets can initiate or inhibit specific intracellular signaling cascades.
Nrf2/HO-1 Pathway in Cancer Cells
In breast cancer cells, nicardipine has been shown to inhibit cell migration by upregulating the Nrf2/HO-1 pathway, which in turn downregulates matrix metalloproteinase-9 (MMP-9).
Diagram: Nicardipine-Induced Nrf2/HO-1 Signaling in Breast Cancer Cells
References
- 1. CETSA [cetsa.org]
- 2. Nicardipine normalizes elevated levels of antioxidant activity in response to xanthine oxidase-induced oxidative stress in hypertensive rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. keio.elsevierpure.com [keio.elsevierpure.com]
- 4. Nicardipine Inhibits Breast Cancer Migration via Nrf2/HO-1 Axis and Matrix Metalloproteinase-9 Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the Ca-antagonist nicardipine on K+ currents and Na+-Ca2+ exchange in frog atrial fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential Preincubation Effects of Nicardipine on OATP1B1- and OATP1B3-Mediated Transport in the Presence and Absence of Protein: Implications in Assessing OATP1B1- and OATP1B3-Mediated Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/Dihydropyridine insensitive and Cav2.1/Dihydropyridine sensitive - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Nicardipine is a putative EED inhibitor and has high selectivity and potency against chemoresistant prostate cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular action of nicardipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nifedipine inhibits vascular smooth muscle cell dedifferentiation via downregulation of Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nicardipine, a new calcium channel blocker: role for vascular selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
The In-Depth Guide to Nicardipine Hydrochloride's Impact on Intracellular Calcium Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive analysis of nicardipine hydrochloride's effects on intracellular calcium signaling pathways. Nicardipine, a dihydropyridine calcium channel blocker, is primarily known for its therapeutic applications in managing hypertension and angina. This document delves into the core mechanisms of its action, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades it modulates.
Core Mechanism of Action: L-Type Calcium Channel Blockade
This compound's principal mechanism of action is the inhibition of the transmembrane influx of calcium ions through L-type voltage-gated calcium channels (VGCCs) in cardiac and vascular smooth muscle cells.[1][2] This blockade is achieved without altering serum calcium concentrations.[3] The contractile processes in these tissues are heavily dependent on the influx of extracellular calcium.[2] By blocking these channels, nicardipine induces relaxation of the vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[1]
Nicardipine exhibits a notable selectivity for vascular smooth muscle over cardiac muscle, which minimizes its negative inotropic effects on the heart.[3][4] Furthermore, studies have indicated a greater activity in coronary vasculature compared to peripheral vascular beds.[2]
Quantitative Analysis of Nicardipine's Efficacy
The potency and selectivity of nicardipine have been quantified in various experimental models. The following tables summarize key quantitative data regarding its binding affinity and inhibitory concentrations.
| Parameter | Value | Target/Tissue | Reference |
| pKi | 9.7 | Dihydropyridine binding site | [3][5] |
| pIC50 | 8.20 | Vascular smooth muscle | [3][5] |
| pIC50 | 7.15 | Cardiac muscle | [3][5] |
Table 1: Binding Affinity and Potency of this compound. This table highlights the high affinity of nicardipine for its target and its greater potency in vascular smooth muscle compared to cardiac muscle.
| Enantiomer/Racemate | ED50 (µM) | Target | Cell Type | Reference |
| (+)-enantiomer | 3.8 ± 1.2 | Calcium and outward currents | Rat pars intermedia cells | [6] |
| (-)-enantiomer | 0.7 ± 0.1 | Calcium and outward currents | Rat pars intermedia cells | [6] |
| Racemic nicardipine | 2.2 ± 0.6 | Calcium and outward currents | Rat pars intermedia cells | [6] |
Table 2: Enantioselective Effects of Nicardipine on Ion Currents. This table demonstrates the stereoselectivity of nicardipine's action, with the (-)-enantiomer being the most potent.
| Parameter | Value | Condition | Tissue/Model | Reference |
| IC50 | 0.47 µM | Inhibition of single-channel open probability of basolateral K+ channels | Human colonic crypts | [7] |
| IC50 | 2 µM | Inhibition of cAMP-stimulated electrogenic Cl- secretion | Rat distal colonic mucosa | [7] |
| Reduction in Ca2+ accumulation | 60% | Regional cerebral ischemia | Rat model | [8][9][10] |
| Inhibition of K+-induced contraction | > 3 x 10-10 M | - | Guinea-pig basilar artery | [11] |
Table 3: Diverse Inhibitory Effects of this compound. This table showcases the broader pharmacological profile of nicardipine beyond L-type calcium channel blockade.
Beyond L-Type Channels: Modulation of Other Calcium Signaling Pathways
While the primary target of nicardipine is the L-type calcium channel, emerging evidence suggests its influence on other components of the intracellular calcium signaling machinery.
Ryanodine and IP3 Receptors
In vascular smooth muscle cells, nicardipine has been observed to affect calcium release from the sarcoplasmic reticulum via ryanodine receptors (RyRs) and inositol 1,4,5-trisphosphate receptors (IP3Rs).[12] This suggests a more complex interplay between membrane potential, voltage-gated calcium entry, and intracellular calcium store release in the presence of nicardipine.
Sodium-Calcium (Na+/Ca2+) Exchanger
Studies on cardiac sarcolemmal vesicles have indicated that nicardipine can modulate the activity of the Na+/Ca2+ exchanger.[13] Specifically, nicardipine was found to depress the rate of calcium uptake via the exchanger while stimulating the rate of calcium efflux.[13] This suggests a dual effect that could contribute to the overall change in intracellular calcium homeostasis.
The following diagram illustrates the primary and secondary effects of nicardipine on intracellular calcium signaling pathways.
Caption: Nicardipine's effects on calcium signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of nicardipine on intracellular calcium signaling.
Measurement of Intracellular Calcium Concentration using Fura-2 AM
This protocol outlines the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to nicardipine.
Materials:
-
Cultured cells (e.g., vascular smooth muscle cells, cardiomyocytes)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
This compound stock solution
-
Fluorescence microscope with dual-wavelength excitation (340 nm and 380 nm) and emission detection (around 510 nm)
-
Image analysis software
Procedure:
-
Cell Preparation: Plate cells on glass coverslips and grow to the desired confluency.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM) and a small percentage of Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.
-
-
Washing: Wash the cells with fresh HBSS to remove extracellular dye.
-
De-esterification: Incubate the cells for an additional 15-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
-
Imaging:
-
Mount the coverslip onto the microscope stage.
-
Excite the cells alternately with light at 340 nm and 380 nm and collect the emitted fluorescence at 510 nm.
-
Record a baseline fluorescence ratio (F340/F380) before the addition of any compounds.
-
-
Nicardipine Application: Add this compound at the desired concentrations to the cell culture medium.
-
Data Acquisition: Continuously record the F340/F380 ratio to monitor changes in [Ca²⁺]i over time.
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. Changes in this ratio over time reflect the effect of nicardipine on calcium signaling.
Caption: Experimental workflow for Fura-2 AM calcium imaging.
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the whole-cell patch-clamp technique to directly measure the effect of nicardipine on L-type calcium channel currents.
Materials:
-
Isolated cells (e.g., ventricular myocytes, neurons)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass capillaries for pipette fabrication
-
Pipette puller and microforge
-
Extracellular (bath) solution containing a charge carrier for calcium channels (e.g., Ba²⁺) and blockers for other channels (e.g., TEA for K⁺ channels, TTX for Na⁺ channels).
-
Intracellular (pipette) solution with a Cs⁺-based internal solution to block K⁺ currents.
-
This compound stock solution
Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Cell Preparation: Place the isolated cells in a recording chamber on the stage of an inverted microscope.
-
Seal Formation:
-
Approach a cell with the micropipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.
-
Current Recording:
-
Clamp the cell membrane potential at a holding potential where L-type calcium channels are closed (e.g., -80 mV).
-
Apply depolarizing voltage steps (e.g., to 0 mV) to elicit inward calcium channel currents.
-
Record the baseline current in the absence of nicardipine.
-
-
Nicardipine Application: Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.
-
Data Acquisition: After a few minutes of drug application, repeat the voltage-step protocol to record the calcium channel currents in the presence of nicardipine.
-
Data Analysis: Compare the amplitude and kinetics of the calcium currents before and after nicardipine application to quantify its inhibitory effect.
References
- 1. Effects of nicardipine on blood pressure and platelet cytosolic free calcium concentration in SHR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal pharmacology of nicardipine and its clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular action of nicardipine [pubmed.ncbi.nlm.nih.gov]
- 4. Nicardipine, a new calcium channel blocker: role for vascular selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stork: Cellular action of nicardipine [storkapp.me]
- 6. Nicardipine enantiomers inhibit calcium and outward currents in rat pars intermedia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct inhibitory effect of nicardipine on basolateral K+ channels in human colonic crypts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. cris.tau.ac.il [cris.tau.ac.il]
- 10. Nicardipine reduces calcium accumulation and electrolyte derangements in regional cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nicardipine actions on smooth muscle cells and neuromuscular transmission in the guinea-pig basilar artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A possible action of nicardipine on the cardiac sarcolemmal Na+-Ca2+ exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Nicardipine Hydrochloride in Preclinical Studies: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides an in-depth technical overview of the preclinical pharmacological profile of nicardipine hydrochloride, a second-generation dihydropyridine calcium channel blocker. It covers the mechanism of action, pharmacodynamic effects in various animal models, and comparative pharmacokinetics across preclinical species. Key experimental protocols are detailed, and quantitative data are summarized in tabular format for clarity. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate understanding.
Introduction
This compound is a potent calcium channel antagonist widely utilized in the management of hypertension and angina.[1][2] As a member of the dihydropyridine class, its therapeutic effects are primarily derived from its ability to inhibit the influx of calcium ions into vascular smooth muscle cells, leading to significant vasodilation.[3][4] Preclinical research has been fundamental in elucidating its distinct pharmacological properties, particularly its high degree of vascular selectivity over cardiac muscle, which distinguishes it from other calcium channel blockers.[3][5] This guide synthesizes the core findings from these foundational preclinical studies to provide a comprehensive resource for professionals in drug development and cardiovascular research.
Mechanism of Action
Primary Mechanism: L-Type Calcium Channel Blockade
The fundamental mechanism of nicardipine involves the inhibition of the transmembrane influx of calcium ions through voltage-gated L-type (slow) calcium channels.[4][6][7] In vascular smooth muscle and cardiac muscle, the influx of extracellular calcium is the primary trigger for the contractile process.[3][6] By binding to the dihydropyridine site on the L-type calcium channel, nicardipine blocks this influx, leading to muscle relaxation.[1][5] This action results in the dilation of both coronary and peripheral arteries, which underlies its therapeutic effects.[3]
Vascular Selectivity
A key characteristic of nicardipine established in preclinical models is its pronounced selectivity for vascular smooth muscle over cardiac muscle.[5][6][7] This selectivity is attributed to a higher binding affinity for calcium channels in the vasculature. This property allows nicardipine to produce potent vasodilation and blood pressure reduction at concentrations that cause little to no negative inotropic (depressant) effect on the heart muscle.[3][6] This profile is advantageous in treating hypertension without significantly compromising cardiac contractility.[3]
Pharmacodynamic Profile
In Vitro Studies
In vitro experiments using isolated tissues have been crucial for quantifying nicardipine's potency and selectivity. In canine isolated coronary artery preparations, nicardipine was more effective at relaxing potassium-induced contractions than nifedipine, verapamil, or diltiazem.[8][9] The differential potency is clearly demonstrated by comparing the pIC50 values (the negative log of the molar concentration producing 50% inhibition) for its effects on vascular versus cardiac tissue.
Table 1: In Vitro Potency of this compound
| Tissue Type | Parameter | Value | Reference |
|---|---|---|---|
| Vascular Smooth Muscle | pIC50 | ~8.20 | [7][10] |
| Cardiac Muscle | pIC50 | ~7.15 |[7][10] |
In Vivo Cardiovascular Effects
Preclinical studies in various animal models, including dogs, rats, and monkeys, have consistently demonstrated nicardipine's potent hemodynamic effects. In anesthetized dogs, intravenous nicardipine produces significant dose-dependent vasodilation in coronary, carotid, and vertebral vessels, often greater than in femoral or renal vessels.[8][9] This leads to a reduction in systemic vascular resistance, a decrease in blood pressure, and a subsequent reflex increase in heart rate.[8][9] Notably, it augments coronary blood flow, an effect that appears more pronounced compared to other calcium antagonists.[11][12][13] Long-term oral administration in hypertensive rat models (SHR, RHR, and DOCA/Salt) effectively lowers blood pressure and reduces cardiac hypertrophy.[8][9]
Table 2: Representative Hemodynamic Effects of Nicardipine in Anesthetized Dogs
| Parameter | Direction of Change | Magnitude of Change | Reference |
|---|---|---|---|
| Mean Arterial Pressure (MAP) | ↓ | Significant Decrease | [8][14] |
| Systemic Vascular Resistance (SVR) | ↓ | Significant Decrease | [6][12][14] |
| Heart Rate (HR) | ↑ | Reflex Increase | [8][12] |
| Cardiac Output (CO) | ↑ | Increase | [11][12] |
| Coronary Blood Flow (CBF) | ↑ | Significant Increase | [5][11][12] |
| Myocardial Contractility | ↔ / ↓ | Little to no negative inotropic effect |[5][6][15] |
Note: The magnitude of change is dose-dependent and varies across studies. This table represents the general observed effects.
Protective Effects
Beyond its primary hemodynamic actions, nicardipine has demonstrated cytoprotective effects in preclinical models of ischemia. In dogs and baboons subjected to coronary artery ligation, nicardipine markedly limited the size of the resulting myocardial infarction.[5][16][17] It has also been shown to reduce the extent of ischemia-induced neuronal death in rat models of cerebral ischemia.[5] These protective effects may be related to both improved blood flow and potential direct cellular actions.[5]
Table 3: Myocardial Infarct Size Reduction with Nicardipine in Animal Models
| Animal Model | Experimental Condition | Outcome | Reference |
|---|---|---|---|
| Dog | Left Anterior Descending (LAD) Artery Ligation | Significant reduction in myocardial infarct size | [5][16] |
| Baboon | LAD Artery Ligation (6 hours) | Marked limitation of myocardial infarction |[5][16][17] |
Pharmacokinetic Profile
ADME (Absorption, Distribution, Metabolism, Excretion)
Preclinical studies reveal that nicardipine is completely absorbed following oral administration but is subject to extensive and saturable first-pass metabolism in the liver.[6][18] This results in low systemic bioavailability and non-linear pharmacokinetics, where increases in dose lead to disproportionately larger increases in plasma concentrations.[6][18] Nicardipine is highly bound to plasma proteins (>95%).[2][19] Metabolism occurs primarily via the cytochrome P450 system (CYP3A4, 2C8, 2D6).[19] The resulting metabolites are eliminated in both urine and feces.[19][20]
Species-Specific Differences
The pharmacokinetics of nicardipine show considerable variation across preclinical species. The rate of disappearance from plasma after intravenous administration is fastest in rats, followed by dogs and monkeys.[18] In rats and dogs, unlike in humans, the plasma half-life and volume of distribution tend to increase with higher doses, a phenomenon likely linked to the drug's potent vasodilating effects altering its own distribution and elimination.[18]
Table 4: Comparative Pharmacokinetic Parameters of Nicardipine in Preclinical Species (IV Administration)
| Species | Terminal Half-life (t½) | Plasma Clearance | Systemic Bioavailability (Oral) | Reference |
|---|---|---|---|---|
| Rat | Increases with dose | Tends to increase with dose | Low, dose-dependent | [18] |
| Dog | Increases with dose | Not affected by dose | Low, dose-dependent | [18] |
| Monkey | ~1 hour | N/A | Low |[18] |
Note: Absolute values vary significantly based on dose and specific study protocol.
Key Preclinical Experimental Protocols
In Vitro Assessment of Vasodilator Activity (Aortic Ring Assay)
This protocol is a standard method for evaluating the direct effect of a substance on vascular smooth muscle tone.
Methodology:
-
Tissue Preparation: A laboratory animal (e.g., a rat) is euthanized, and the thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit physiological salt solution.
-
Ring Preparation: The aorta is cleaned of adhering connective tissue, and 2-3 mm wide rings are cut.
-
Mounting: Each aortic ring is suspended between two L-shaped stainless steel hooks in an organ bath chamber filled with Krebs solution, maintained at 37°C, and continuously bubbled with 95% O₂ / 5% CO₂. One hook is fixed, while the other is connected to an isometric force transducer to record changes in tension.
-
Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5g). The bathing solution is changed every 15-20 minutes.
-
Contraction Induction: A contractile agent, typically a high concentration of potassium chloride (KCl, e.g., 60 mM) or an alpha-adrenergic agonist like phenylephrine, is added to the bath to induce a sustained contraction.
-
Drug Administration: Once a stable contraction plateau is reached, cumulative concentrations of nicardipine are added to the organ bath.
-
Data Recording: The resulting relaxation of the aortic ring is recorded as a percentage of the pre-induced contraction.
-
Analysis: A concentration-response curve is plotted to determine the IC50 (concentration causing 50% relaxation).
In Vivo Assessment of Hemodynamic Effects (Anesthetized Dog Model)
This model allows for the comprehensive evaluation of a drug's cardiovascular effects in a whole-animal system.
Methodology:
-
Animal Preparation: A mongrel dog is anesthetized (e.g., with sodium pentobarbital), intubated, and ventilated with room air.
-
Catheterization:
-
A femoral artery is catheterized for continuous monitoring of arterial blood pressure and for obtaining arterial blood samples.
-
A femoral vein is catheterized for drug administration (IV infusion of nicardipine).
-
A catheter-tip manometer (e.g., Millar) is inserted into the left ventricle via a carotid artery to measure left ventricular pressure and calculate dP/dt (an index of contractility).
-
A thermodilution catheter is advanced into the pulmonary artery via a jugular vein to measure cardiac output.
-
An electromagnetic flow probe may be placed around the left circumflex coronary artery to measure coronary blood flow.
-
-
Instrumentation: Catheters and probes are connected to a polygraph system for continuous recording of hemodynamic parameters (e.g., blood pressure, heart rate, left ventricular pressure, cardiac output, coronary blood flow).
-
Baseline Measurement: After a stabilization period, baseline hemodynamic measurements are recorded.
-
Drug Administration: this compound is administered as a continuous intravenous infusion at varying doses (e.g., 3 µg/kg/min).[11]
-
Continuous Monitoring: All hemodynamic parameters are continuously monitored and recorded throughout the infusion period and for a specified time post-infusion.
-
Data Analysis: Key parameters (e.g., Mean Arterial Pressure, Heart Rate, Cardiac Output, Systemic Vascular Resistance) are calculated at each time point and compared to baseline values to determine the drug's effect.
Conclusion
The preclinical pharmacological profile of this compound is well-defined, characterizing it as a potent, vasoselective dihydropyridine calcium channel blocker. In vitro studies confirm its high affinity for vascular smooth muscle, while in vivo models demonstrate its efficacy in lowering blood pressure and increasing coronary blood flow with minimal direct cardiac depression.[6][8] Pharmacokinetic studies highlight its extensive first-pass metabolism and species-specific differences that are critical considerations for translational drug development. The protective effects observed in models of myocardial and cerebral ischemia further underscore its therapeutic potential.[5][16] This comprehensive preclinical data package has provided a solid foundation for the successful clinical application of nicardipine in treating cardiovascular diseases.
References
- 1. ukaazpublications.com [ukaazpublications.com]
- 2. youtube.com [youtube.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Nicardipine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Animal pharmacology of nicardipine and its clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. droracle.ai [droracle.ai]
- 8. Cardiovascular pharmacology of nicardipine in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiovascular pharmacology of nicardipine in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stork: Cellular action of nicardipine [storkapp.me]
- 11. Pharmacological profile of this compound in anesthetized dogs with acute heart failure. Part 2: Effect on myocardial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Coronary and systemic hemodynamic effects of nicardipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical pharmacology, pharmacokinetics, and hemodynamic effects of nicardipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acute and chronic hemodynamic effects of this compound in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Nicardipine in models of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nicardipine in models of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparative pharmacokinetics of this compound, a new vasodilator, in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. pharmacyjournal.net [pharmacyjournal.net]
In Vitro Characterization of Nicardipine Hydrochloride's Vasodilatory Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of the vasodilatory properties of nicardipine hydrochloride. Nicardipine is a dihydropyridine calcium channel blocker widely recognized for its potent effects on vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. This document details the fundamental mechanism of action, presents quantitative data from various in vitro studies, outlines detailed experimental protocols for assessing its vasodilatory effects, and provides visual representations of the key signaling pathways and experimental workflows.
Mechanism of Action
This compound is a calcium ion influx inhibitor that selectively blocks the L-type voltage-gated calcium channels in vascular smooth muscle cells.[1][2][3] This blockade inhibits the transmembrane influx of calcium ions, which are essential for the contractile processes of these cells.[1][2][3] By reducing the intracellular calcium concentration, nicardipine leads to the relaxation of arteriolar smooth muscle, resulting in vasodilation and a decrease in systemic vascular resistance.[4] Notably, nicardipine exhibits greater selectivity for vascular smooth muscle compared to cardiac muscle, minimizing direct negative inotropic effects on the heart at therapeutic concentrations.[1][5]
Quantitative Data on Vasodilatory Potency
The vasodilatory potency of nicardipine has been quantified in numerous in vitro studies using various isolated blood vessel preparations and experimental conditions. The following tables summarize key parameters such as IC50, EC50, and pD2' values, which are measures of the drug concentration required to elicit a half-maximal inhibitory or effective response.
| Parameter | Value | Tissue/Cell Type | Experimental Condition | Reference |
| pIC50 | 8.20 | Vascular Smooth Muscle | Inhibition of vascular response | [1][6] |
| pIC50 | 7.15 | Cardiac Muscle | Inhibition of cardiac response | [1][6] |
| EC50 | 2.41 x 10⁻¹⁰ M | Pregnant Rat Uterine Smooth Muscle | Inhibition of active tension | [7] |
| EC95 | 3.06 x 10⁻⁷ M | Pregnant Rat Uterine Smooth Muscle | Inhibition of active tension | [7] |
| EC50 | 9.04 x 10⁻¹¹ M | Pregnant Rat Uterine Smooth Muscle | Inhibition of frequency of contraction | [7] |
| EC95 | 4.18 x 10⁻⁷ M | Pregnant Rat Uterine Smooth Muscle | Inhibition of frequency of contraction | [7] |
| Enantiomer | Relative Potency | Assay | Observation | Reference |
| R-(-)-nicardipine | More potent | Inhibition of vasoconstriction in isolated rabbit thoracic artery | The pD2' value of R-(-)-nicardipine was significantly higher than that of nicardipine and S-(+)-nicardipine. | |
| (+)-nicardipine | 3 times more potent than (-) isomer | Increase in vertebral blood flow in anesthetized dogs | [8] |
Note: pD2' is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist.
Experimental Protocols
The in vitro characterization of nicardipine's vasodilatory properties typically involves the use of isolated blood vessel preparations in an organ bath or wire myograph system. These techniques allow for the direct measurement of vascular tone in response to pharmacological agents.
Isolated Aortic Ring Preparation and Isometric Tension Measurement
This protocol describes the preparation of rat aortic rings and the subsequent measurement of isometric tension to assess the vasodilatory effect of nicardipine.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (composition below)
-
Vasoconstrictor agent (e.g., Phenylephrine, Norepinephrine, KCl)
-
This compound solutions of varying concentrations
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Krebs-Henseleit Solution Composition (in mM):
| Component | Concentration (mM) |
| NaCl | 118 |
| KCl | 4.7 |
| CaCl₂ | 2.5 |
| MgSO₄ | 1.2 |
| KH₂PO₄ | 1.2 |
| NaHCO₃ | 25 |
| Glucose | 11 |
Procedure:
-
Tissue Dissection: Euthanize the rat via an approved method. Make a midline abdominal incision and carefully expose the thoracic aorta. Excise the aorta and immediately place it in ice-cold Krebs-Henseleit solution.
-
Ring Preparation: Under a dissecting microscope, carefully remove adherent connective and adipose tissue from the aorta. Cut the aorta into rings of approximately 2-3 mm in length.
-
Mounting: Suspend each aortic ring between two stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas. One hook is fixed, and the other is connected to an isometric force transducer.
-
Equilibration and Viability Check: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, replace the buffer every 15-20 minutes. To check the viability of the tissue, induce a contraction with a high concentration of KCl (e.g., 60-80 mM).
-
Pre-contraction: After washing out the KCl and allowing the tissue to return to baseline, induce a submaximal, stable contraction using a vasoconstrictor such as phenylephrine (e.g., 1 µM) or norepinephrine.
-
Cumulative Concentration-Response Curve: Once a stable plateau of contraction is achieved, add this compound in a cumulative manner to the organ bath, with each subsequent concentration added only after the response to the previous one has stabilized.
-
Data Analysis: Record the changes in isometric tension. The relaxation response to nicardipine is typically expressed as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the percentage of relaxation against the logarithm of the nicardipine concentration to generate a concentration-response curve, from which parameters like EC50 can be calculated.
Wire Myography for Small Arteries
Wire myography is a technique used to measure the isometric tension of small resistance arteries, providing insights into the microcirculation.
Materials:
-
Small resistance arteries (e.g., mesenteric, cerebral)
-
Physiological Salt Solution (PSS)
-
Vasoconstrictor and vasodilator agents
-
Wire myograph system
-
Dissecting microscope and fine surgical instruments
Procedure:
-
Vessel Dissection: Isolate the desired vascular bed and place it in cold PSS. Under a dissecting microscope, carefully dissect a segment of a small artery (typically 1-2 mm in length).
-
Mounting: Mount the vessel segment onto two fine wires (typically 40 µm in diameter) in the jaws of the wire myograph chamber.
-
Normalization: The vessel is stretched to a standardized resting tension, which is determined by a normalization procedure to ensure optimal and reproducible contractile responses.
-
Equilibration and Viability: The mounted vessel is allowed to equilibrate in warmed, aerated PSS. Viability is assessed by challenging the vessel with a high-potassium solution and a subsequent washout.
-
Experimental Protocol: Similar to the aortic ring assay, the vessel is pre-contracted with an appropriate agonist, and then a cumulative concentration-response curve for nicardipine is generated to quantify its relaxant effect.
Signaling Pathways and Experimental Workflows
The vasodilatory effect of nicardipine is initiated by its direct interaction with L-type calcium channels. The following diagrams, generated using the DOT language, illustrate the primary signaling pathway and a typical experimental workflow.
Caption: Primary signaling pathway of nicardipine-induced vasodilation.
Caption: Typical experimental workflow for in vitro characterization.
Conclusion
The in vitro characterization of this compound consistently demonstrates its potent vasodilatory properties, which are primarily mediated through the blockade of L-type voltage-gated calcium channels in vascular smooth muscle. The quantitative data derived from isolated tissue experiments provide a robust basis for understanding its pharmacological profile. The detailed experimental protocols outlined in this guide offer a standardized approach for researchers to further investigate the vascular effects of nicardipine and other calcium channel blockers.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Nicardipine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Effects of nicardipine on collar-induced intimal thickening and vascular reactivity in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicardipine, a new calcium channel blocker: role for vascular selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular action of nicardipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The relaxant effect of nicardipine on the isolated uterine smooth muscle of the pregnant rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vasodilator and hypotensive effects of the optical isomers of nicardipine (YC-93), a new Ca2+-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Nicardipine Hydrochloride's Role in Modulating Cellular Electrophysiology
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Nicardipine hydrochloride, a second-generation dihydropyridine derivative, is a potent L-type calcium channel blocker with significant vasodilatory properties.[1][2] Its primary mechanism of action involves the inhibition of transmembrane calcium ion influx in vascular smooth muscle and cardiac muscle, leading to profound effects on cellular electrophysiology.[3][4][5] This technical guide provides a detailed examination of nicardipine's core mechanisms, its modulatory effects on cardiovascular cells, quantitative potency data, and its influence on broader signaling pathways. Furthermore, it outlines key experimental protocols used to investigate these electrophysiological effects, supported by visualizations of molecular pathways and experimental workflows to facilitate a deeper understanding for research and development applications.
Core Mechanism of Action: L-type Calcium Channel Blockade
This compound's principal pharmacological effect is the blockade of voltage-dependent L-type calcium channels.[6][7][8] The contractile processes in both cardiac and vascular smooth muscle cells are critically dependent on the influx of extracellular calcium through these specific ion channels.[3][4][6] By inhibiting this influx, nicardipine interferes with the excitation-contraction coupling, resulting in muscle relaxation.[6][9] This action occurs without altering serum calcium concentrations.[3][4][5]
High Selectivity for Vascular Smooth Muscle
A defining characteristic of nicardipine is its pronounced selectivity for vascular smooth muscle over cardiac muscle.[2][4][6][7][8] This selectivity is significantly greater than that of other dihydropyridine calcium antagonists like nifedipine.[10][11] This preference for vascular tissue results in potent peripheral and coronary vasodilation with minimal direct negative effects on myocardial contractility (inotropic effects) at therapeutic doses.[3][6][8] This vascular selectivity underpins its efficacy in treating hypertension and angina.[10][11]
The molecular basis for this selectivity lies in the higher affinity of nicardipine for the dihydropyridine binding site on the α1 subunit of L-type calcium channels in vascular smooth muscle compared to those in cardiac muscle.[12]
Molecular Interaction and Channel State
Nicardipine's interaction with the L-type calcium channel is state-dependent. It demonstrates a high affinity for channels in the open and inactivated states, a characteristic that contributes to its use-dependent (or frequency-dependent) block.[13][14] This means its blocking effect is enhanced with more frequent channel activation, such as at higher heart rates or in depolarized tissues.[13] Studies suggest that nicardipine blocks calcium channels in the closed state at resting potential, inducing a significant tonic block, with an additional phasic (use-dependent) block observed during stimulation.[14] The alkylamino side chain of nicardipine is believed to project into a distinct region of the channel, contributing to this frequency-dependent block.[13]
Modulation of Cardiovascular Electrophysiology
Nicardipine's effects on cellular electrophysiology are most pronounced in the cardiovascular system, where it alters the function of vascular smooth muscle, cardiac myocytes, and the heart's conduction system.
Effects on Vascular Smooth Muscle Cells
In vascular smooth muscle, the primary effect of nicardipine is the inhibition of calcium influx required for contraction.[15] This leads to arterial vasodilation, a decrease in total peripheral resistance, and a subsequent reduction in blood pressure.[2][9] Nicardipine potently inhibits contractions induced by high potassium concentrations ([K]o), which are dependent on voltage-gated calcium channels.[15] However, it has less effect on contractions induced by agonists like 5-hydroxytryptamine or in NaCl-free solutions, suggesting it is highly selective for voltage-dependent calcium influx over receptor-operated channels.[15]
Effects on Cardiac Myocytes
In isolated cardiac tissue, nicardipine reduces the slow inward calcium current (Isi), which contributes to the plateau phase of the cardiac action potential.[14] This leads to a dose-dependent decrease in the calcium-dependent action potential.[10][11] However, in intact organisms, the potent peripheral vasodilation often triggers a baroreceptor-mediated reflex sympathetic activation.[16] This reflex can lead to an increase in heart rate (reflex tachycardia) and may mask the direct negative chronotropic (heart rate) and dromotropic (conduction velocity) effects of the drug.[16]
Effects on Sinoatrial (SA) and Atrioventricular (AV) Nodes
Studies on isolated rabbit hearts, which eliminate reflex influences, show that nicardipine has direct effects on the cardiac conduction system. It dose-dependently decreases the spontaneous firing rate of the SA node and prolongs the sinus node recovery time.[17] It also prolongs the effective and functional refractory periods of the AV node and slows AV conduction time.[17] In human studies, however, these direct depressant effects are often counteracted by reflex sympathetic stimulation, resulting in a shortened sinus cycle length and a tendency for decreased AV nodal refractory periods.[16][18]
Quantitative Analysis of Nicardipine's Potency
The potency of nicardipine has been quantified in various cellular and tissue models, typically expressed as IC50 (half maximal inhibitory concentration) or pIC50 (-log IC50) values. These values highlight the drug's selectivity.
| Parameter | Cell/Tissue Type | Value | Reference(s) |
| L-type Ca²⁺ Channel Block | Cardiac Muscle | IC50: 1 µM | [14][19] |
| Cardiac Muscle | pIC50: 7.15 | [10][11] | |
| Vascular Smooth Muscle | pIC50: 8.20 | [8][10][11] | |
| Ca(v)1.2 Channels (Closed State) | IC50: 57-60 nM | [13][20] | |
| K⁺ Channel Block | Human Colonic Crypts (23 pS K⁺ Channel) | IC50: 0.47 µM | |
| Frog Atrial Fibers (Delayed K⁺ Current) | Reduction in a similar concentration range to Ca²⁺ channel blockade | [14] |
Broader Cellular and Signaling Impacts
Beyond its primary target, nicardipine has been shown to influence other cellular channels and signaling pathways.
Inhibition of Potassium Channels
Some studies indicate that nicardipine can have a nonspecific effect on potassium channels.[14] In frog atrial fibers, nicardipine was found to reduce the delayed potassium current in a concentration range similar to that which blocks the slow inward calcium current.[14] Additionally, nicardipine directly inhibits basolateral K+ channels in human colonic crypt cells in a concentration-dependent manner (IC50 ≈ 0.47 µM), an action independent of its effects on calcium channels.[21]
Anti-Neuroinflammatory Signaling
In non-cardiovascular contexts, nicardipine has demonstrated anti-inflammatory properties in microglial cells.[22][23] It can significantly inhibit the expression of inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[22][23] This is achieved by suppressing key inflammatory signaling pathways, including the activation of NF-κB, AP-1, p38, and Akt.[22]
Key Experimental Protocols
The investigation of nicardipine's electrophysiological effects relies on established laboratory techniques.
Whole-Cell Patch-Clamp Electrophysiology
The patch-clamp technique is the gold standard for studying ion channel function.[24][25] The whole-cell configuration allows for the measurement of the sum of ionic currents across the entire cell membrane while controlling the transmembrane voltage.[26]
Objective: To measure the effect of nicardipine on L-type calcium currents in isolated cardiomyocytes or vascular smooth muscle cells.
Methodology:
-
Cell Preparation: Cardiomyocytes or vascular smooth muscle cells are enzymatically isolated and plated on glass coverslips.
-
Solution Preparation:
-
External Solution (ACSF): Typically contains (in mM): 125 NaCl, 2.5 KCl, 1 MgCl₂, 2 CaCl₂, 1.25 NaH₂PO₄, 25 NaHCO₃, and 25 glucose. The solution is bubbled with 95% O₂/5% CO₂.[24]
-
Internal (Pipette) Solution: A typical solution for recording calcium currents might contain (in mM): 130 CsCl, 1 MgCl₂, 10 HEPES, 11 EGTA, 5 Mg-ATP, and 0.5 Na-GTP, with pH adjusted to 7.3. Cesium is used to block potassium channels.
-
-
Pipette Fabrication: Borosilicate glass capillaries are pulled using a micropipette puller to create a tip diameter of ~1-2 µm (resistance of 4-8 MΩ).[25]
-
Seal Formation: The micropipette, filled with internal solution, is advanced towards a cell using a micromanipulator. Gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.[24][26]
-
Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch under the pipette, establishing electrical and diffusive access to the cell's interior.[26]
-
Voltage-Clamp Protocol: The cell is held at a negative holding potential (e.g., -80 mV) to keep calcium channels in a closed state. Depolarizing voltage steps (e.g., to +10 mV for 100 ms) are applied to elicit inward calcium currents.[20]
-
Data Acquisition: Baseline currents are recorded. Nicardipine is then applied to the external solution via a perfusion system at varying concentrations. The reduction in the peak inward current at each concentration is measured to construct a dose-response curve and determine the IC50 value.[20]
Isolated Tissue Bath Experiments
This ex vivo method is used to study the effect of nicardipine on the contractility of intact tissues, such as arterial rings.
Objective: To measure the vasodilatory effect of nicardipine on pre-contracted vascular tissue.
Methodology:
-
Tissue Preparation: An artery (e.g., rabbit aorta) is dissected and cut into rings.[27]
-
Mounting: The rings are mounted in an organ bath chamber filled with an oxygenated physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) maintained at 35-37°C. The rings are connected to an isometric force transducer to record tension.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of time.
-
Contraction: The tissue is contracted by adding a stimulating agent to the bath, such as a high concentration of KCl (to induce depolarization and open voltage-gated Ca²⁺ channels) or an agonist like norepinephrine.[27]
-
Drug Application: Once a stable contraction plateau is reached, cumulative concentrations of nicardipine are added to the bath.
-
Data Analysis: The relaxation of the tissue is recorded as a percentage of the maximal contraction induced by the stimulating agent. A concentration-response curve is plotted to determine the EC50 (half maximal effective concentration) for nicardipine-induced vasorelaxation.
Conclusion
This compound is a highly selective L-type calcium channel blocker with a primary impact on the electrophysiology of vascular smooth muscle cells.[2][6] Its potent vasodilatory action, stemming from the inhibition of calcium influx, forms the basis of its therapeutic utility.[9] While it has direct depressant effects on cardiac pacemaker and conduction tissues in isolated preparations, these are often masked in vivo by reflex sympathetic activation.[16] The quantitative differences in its potency between vascular and cardiac tissues underscore its unique pharmacological profile.[10][11] Furthermore, emerging research into its effects on other ion channels and signaling pathways, such as potassium channels and neuroinflammatory cascades, suggests a broader range of cellular modulation.[14][22] A thorough understanding of these electrophysiological and signaling mechanisms, investigated through precise protocols like patch-clamp and tissue bath studies, is crucial for the continued development and application of nicardipine and related compounds in clinical practice.
References
- 1. Nicardipine. A review of its pharmacology and therapeutic efficacy in older patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mims.com [mims.com]
- 3. Nicardipine: Package Insert / Prescribing Information [drugs.com]
- 4. Nicardipine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. drugs.com [drugs.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. droracle.ai [droracle.ai]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Cellular action of nicardipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stork: Cellular action of nicardipine [storkapp.me]
- 12. Opposing Responses of the Calcium Channel Blocker Nicardipine to Vascular Stiffness in the Elastic and Muscular Arteries in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/dihydropyridine insensitive and Cav2.1/dihydropyridine sensitive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Electrophysiological analysis of the action of nifedipine and nicardipine on myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nicardipine actions on smooth muscle cells and neuromuscular transmission in the guinea-pig basilar artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The electrophysiologic effects of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Electrophysiological effects of this compound on the isolated sinoatrial and atrioventricular nodes of the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Electrophysiologic evaluation of intravenous nicardipine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/Dihydropyridine insensitive and Cav2.1/Dihydropyridine sensitive - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Direct inhibitory effect of nicardipine on basolateral K+ channels in human colonic crypts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Anti-Neuroinflammatory Effects of the Calcium Channel Blocker Nicardipine on Microglial Cells: Implications for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Patch Clamp Protocol [labome.com]
- 25. docs.axolbio.com [docs.axolbio.com]
- 26. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 27. In vitro effects of nicardipine on vascular and cardiac muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Blueprint: A Technical Guide to the Structure-Activity Relationship of Nicardipine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicardipine hydrochloride, a potent calcium channel blocker of the dihydropyridine class, has long been a cornerstone in the management of hypertension and angina pectoris. Its therapeutic efficacy is intrinsically linked to its chemical structure, which dictates its interaction with the L-type voltage-gated calcium channels (Ca_v1.2). This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound, offering a comprehensive resource for researchers, scientists, and professionals engaged in drug discovery and development. By dissecting the molecular features essential for its pharmacological activity, we aim to furnish a deeper understanding of its mechanism of action and provide a framework for the rational design of novel cardiovascular agents.
This guide will delve into the critical structural motifs of the dihydropyridine scaffold, analyze quantitative data from pivotal studies, and present detailed experimental protocols for assessing the activity of nicardipine and its analogs. Visualizations of key signaling pathways and experimental workflows are provided to facilitate a clear and comprehensive understanding of the complex interplay between molecular structure and biological function.
The Dihydropyridine Scaffold: A Privileged Structure
The 1,4-dihydropyridine (DHP) ring is the core pharmacophore of nicardipine and other calcium channel blockers of its class. The seminal work in this field has established several key structural requirements for potent L-type calcium channel blockade.
Key Structural Features for Activity:
-
The 1,4-Dihydropyridine Ring: This heterocyclic ring is essential for activity. Oxidation to the corresponding pyridine ring results in a complete loss of calcium channel blocking activity.
-
Substituents at the C2 and C6 Positions: Typically, these positions are substituted with small alkyl groups, such as methyl groups in the case of nicardipine. These groups are believed to be important for orienting the molecule within the binding pocket.
-
Ester Groups at the C3 and C5 Positions: The presence of ester functionalities at these positions is crucial for activity. The nature of these ester groups can influence the potency, duration of action, and tissue selectivity of the compound. Nicardipine possesses a methyl ester at C3 and a 2-(N-benzyl-N-methylamino)ethyl ester at C5. The latter is a key feature that contributes to its unique pharmacological profile.
-
Aryl Ring at the C4 Position: A substituted or unsubstituted aryl ring at the C4 position is a critical determinant of activity. For nicardipine, this is a 3-nitrophenyl group. The substitution pattern on this phenyl ring significantly impacts potency. Electron-withdrawing groups, particularly at the ortho or meta positions, generally enhance activity. The boat-like conformation of the DHP ring, with the C4-aryl ring in a pseudo-axial orientation, is considered the active conformation.
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize quantitative data from various studies, highlighting the impact of structural modifications on the calcium channel blocking activity of dihydropyridine derivatives, including nicardipine.
| Compound | C4-Substituent | C3-Ester | C5-Ester | IC50 (nM) for Ca_v1.2 Block | Reference |
| Nicardipine | 3-Nitrophenyl | -COOCH3 | -COOCH2CH2N(CH3)(CH2Ph) | 60 | [1] |
| Amlodipine | 2-Chlorophenyl | -COOCH2CH3 | -COOCH2CH2NH2 | 57 | [1] |
| Nifedipine | 2-Nitrophenyl | -COOCH3 | -COOCH3 | - | - |
| Cilnidipine | 3-Nitrophenyl | -COOCH2CH3 | -COOCH2CH2OCH2Ph | - | [2] |
| Compound | Modification | Effect on Activity | Reference |
| Nicardipine Analog 1 | Oxidation of DHP ring to Pyridine | Loss of activity | General DHP SAR |
| Nicardipine Analog 2 | Replacement of C4-phenyl with alkyl | Reduced activity | General DHP SAR |
| Nicardipine Analog 3 | Removal of ester groups at C3/C5 | Loss of activity | General DHP SAR |
Mechanism of Action: Molecular Interactions with the L-Type Calcium Channel
Nicardipine exerts its therapeutic effect by binding to the α1 subunit of the L-type voltage-gated calcium channel (Ca_v1.2), the primary pore-forming subunit. This binding inhibits the influx of extracellular calcium ions into vascular smooth muscle cells and cardiac myocytes.
Site-directed mutagenesis and molecular modeling studies have identified the key binding domain for dihydropyridines. This binding pocket is located at the interface of domains III and IV of the α1 subunit, specifically involving transmembrane segments IIIS5, IIIS6, and IVS6.
The interaction is stereoselective, with the (S)-enantiomer of nicardipine being significantly more potent than the (R)-enantiomer. The key interactions are thought to involve hydrogen bonding with the ester groups and hydrophobic interactions with the dihydropyridine and aryl rings. The tertiary amine in the C5 side chain of nicardipine is protonated at physiological pH, and this positive charge may contribute to its binding affinity and selectivity through electrostatic interactions within the channel pore.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental approaches used to investigate nicardipine's SAR, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.
Caption: Signaling pathway of nicardipine-induced vasodilation.
Caption: Experimental workflow for in vitro vasorelaxation assay.
Caption: Experimental workflow for in vivo blood pressure measurement.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of nicardipine's structure-activity relationship.
In Vitro Aortic Ring Vasorelaxation Assay
Objective: To determine the potency of nicardipine and its analogs in relaxing pre-contracted vascular smooth muscle.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Phenylephrine (PE) or Potassium Chloride (KCl) for pre-contraction
-
This compound and its analogs
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Aorta Isolation and Preparation:
-
Euthanize the rat by an approved method.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
-
Mounting in Organ Bath:
-
Suspend each aortic ring between two L-shaped stainless-steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2 g, with changes of the Krebs-Henseleit solution every 15 minutes.
-
After equilibration, contract the rings with 60 mM KCl to check for viability. After washing, allow the rings to return to baseline.
-
-
Pre-contraction:
-
Contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM) to achieve a stable plateau of contraction.
-
-
Drug Administration:
-
Once a stable contraction is achieved, add cumulative concentrations of nicardipine or its analogs to the organ bath at logarithmic intervals (e.g., 10^-10 to 10^-5 M).
-
Allow the tissue to reach a steady-state response at each concentration before adding the next.
-
-
Data Acquisition and Analysis:
-
Record the changes in isometric tension using a data acquisition system.
-
Express the relaxation response as a percentage of the pre-contraction induced by PE or KCl.
-
Construct a concentration-response curve and calculate the EC50 value (the concentration of the drug that produces 50% of the maximal relaxation).
-
Whole-Cell Patch-Clamp Recording of L-type Calcium Currents
Objective: To directly measure the inhibitory effect of nicardipine on L-type calcium currents in isolated cardiomyocytes.
Materials:
-
Isolated ventricular myocytes (e.g., from rat or guinea pig)
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): NaCl 135, CsCl 5.4, CaCl2 2, MgCl2 1, HEPES 10, glucose 10; pH adjusted to 7.4 with NaOH.
-
Internal (pipette) solution (in mM): CsCl 120, EGTA 10, Mg-ATP 5, HEPES 10; pH adjusted to 7.2 with CsOH.
-
This compound
Procedure:
-
Cell Preparation:
-
Isolate ventricular myocytes using established enzymatic digestion protocols.
-
Allow the cells to adhere to the bottom of a recording chamber on the stage of an inverted microscope.
-
-
Pipette Fabrication and Filling:
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Fill the pipette with the internal solution and mount it on the micromanipulator.
-
-
Giga-seal Formation and Whole-Cell Configuration:
-
Approach a myocyte with the pipette tip and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing the whole-cell recording configuration.
-
-
Recording of L-type Calcium Currents:
-
Hold the cell membrane potential at a level that inactivates sodium channels (e.g., -40 mV).
-
Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit L-type calcium currents.
-
Record the currents using the patch-clamp amplifier and data acquisition software.
-
-
Drug Application:
-
After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing a known concentration of nicardipine.
-
Record the calcium currents in the presence of the drug.
-
-
Data Analysis:
-
Measure the peak amplitude of the calcium current before and after drug application.
-
Calculate the percentage of inhibition of the calcium current by nicardipine.
-
Construct a concentration-inhibition curve to determine the IC50 value.
-
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the antihypertensive effect of nicardipine in a relevant animal model of hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHR)
-
Implantable telemetry transmitters for blood pressure monitoring
-
Surgical instruments
-
This compound
-
Vehicle for drug administration (e.g., saline, polyethylene glycol)
Procedure:
-
Telemetry Transmitter Implantation:
-
Anesthetize the SHR according to an approved protocol.
-
Surgically implant the telemetry transmitter, typically in the abdominal cavity, with the catheter inserted into the abdominal aorta.
-
Suture the incision and allow the animal to recover for at least one week.
-
-
Acclimatization and Baseline Recording:
-
House the rats individually in their home cages placed on top of the telemetry receivers.
-
Allow the animals to acclimatize to the experimental setup.
-
Record baseline systolic blood pressure, diastolic blood pressure, and heart rate continuously for at least 24 hours to establish a stable baseline.
-
-
Drug Administration:
-
Administer this compound or vehicle to the rats via the desired route (e.g., oral gavage, intravenous infusion).
-
-
Continuous Blood Pressure Monitoring:
-
Continue to record blood pressure and heart rate continuously for a specified period after drug administration to capture the onset, magnitude, and duration of the antihypertensive effect.
-
-
Data Analysis:
-
Analyze the telemetry data to determine the change in blood pressure and heart rate from the baseline values.
-
Calculate the maximum decrease in blood pressure and the duration of the effect.
-
Compare the effects of different doses of nicardipine or its analogs.
-
Conclusion
The structure-activity relationship of this compound is a well-defined yet intricate field of study. The 1,4-dihydropyridine core, with its specific substitution pattern, is paramount for its potent and selective blockade of L-type calcium channels. Understanding the nuances of how modifications to this scaffold impact biological activity is crucial for the design of new and improved cardiovascular therapeutics. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of such compounds. As our understanding of the molecular pharmacology of ion channels continues to evolve, the principles of SAR will remain an indispensable tool in the quest for safer and more effective medicines.
References
Nicardipine Hydrochloride: A Repurposed Agent with Therapeutic Potential in Novel Disease Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Nicardipine hydrochloride, a dihydropyridine calcium channel blocker traditionally used for the management of hypertension and angina, is emerging as a promising therapeutic agent in a variety of novel disease models. This whitepaper explores the preclinical and potential clinical applications of nicardipine beyond its cardiovascular indications, with a focus on its efficacy in oncology and neurology. Through a comprehensive review of recent studies, this document details the underlying mechanisms of action, summarizes key quantitative data, and provides an overview of experimental protocols to facilitate further research and development in this exciting area of drug repurposing.
Introduction: The Evolving Role of this compound
This compound has a well-established mechanism of action, primarily involving the inhibition of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[1][2][3] Its high vascular selectivity has made it a valuable tool in cardiovascular medicine.[4] However, recent preclinical investigations have unveiled novel mechanisms and therapeutic targets of nicardipine, suggesting its potential to be repurposed for challenging diseases with significant unmet medical needs. This guide will delve into the scientific evidence supporting the use of nicardipine in chemoresistant prostate cancer, metastatic breast cancer, and the neurodevelopmental disorder, Pitt-Hopkins Syndrome, as well as its long-standing investigation in cerebrovascular diseases.
Nicardipine in Oncology: Targeting Chemoresistance and Metastasis
Recent research has highlighted the potential of nicardipine as an anti-cancer agent, particularly in overcoming chemoresistance and inhibiting metastatic processes.
Chemoresistant Prostate Cancer
In preclinical models of chemoresistant prostate cancer, nicardipine has demonstrated significant potency and selectivity.[2][5] Studies have identified a novel mechanism of action independent of its calcium channel blocking activity, involving the inhibition of the embryonic ectoderm development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2).[2][5] This inhibition leads to the destabilization of enhancer of zeste homolog 2 (EZH2) and subsequent downregulation of a non-canonical signaling pathway involving STAT3, SKP2, ABCB1, and survivin, which are crucial for the survival and proliferation of chemoresistant cancer cells.[5][6]
Quantitative Data from Preclinical Studies in Prostate Cancer:
| Cell Line | Treatment | IC50 Value | Efficacy | Reference |
| ARCaPE-shEPLIN (Chemoresistant) | Nicardipine | 0.5 µM | High selectivity and potency | [5][6] |
| C4-2B-TaxR (Chemoresistant) | Nicardipine | 2.1 µM | High selectivity and potency | [5][6] |
| Chemosensitive Prostate Cancer Cell Lines | Nicardipine | 15.0 to >32.0 µM | Low potency | [5] |
| C4-2B-TaxR Xenograft | Nicardipine (monotherapy) | N/A | Significantly suppressed intratibial tumor growth | [5] |
| C4-2 Xenograft | Nicardipine + Docetaxel | N/A | Synergistically enhanced the efficacy of docetaxel | [6] |
Experimental Protocols: In Vitro and In Vivo Prostate Cancer Studies
-
Cell Culture and Viability Assays: Chemoresistant prostate cancer cell lines (e.g., ARCaPE-shEPLIN, C4-2B-TaxR) and their chemosensitive counterparts are cultured in appropriate media.[7] Cell viability is assessed using standard assays like the MTT or SRB assay after treatment with varying concentrations of nicardipine for a specified duration (e.g., 72 hours).[5]
-
Western Blot Analysis: To investigate the mechanism of action, protein expression levels of key signaling molecules (e.g., EZH2, p-EZH2, EED, SUZ12, p-STAT3, SKP2, ABCB1, survivin) are determined by Western blotting following nicardipine treatment.[5]
-
Animal Xenograft Models: Immunocompromised mice (e.g., athymic nude mice) are used to establish subcutaneous or orthotopic xenografts of human prostate cancer cells.[8][9][10] For bone metastasis models, cancer cells are inoculated into the tibia of the mice.[5] Tumor growth is monitored, and the efficacy of nicardipine, alone or in combination with chemotherapy, is evaluated by measuring tumor volume or serum PSA levels.[5][6]
Signaling Pathway in Chemoresistant Prostate Cancer
Caption: Nicardipine's inhibition of EED disrupts non-canonical EZH2 signaling in prostate cancer.
Metastatic Breast Cancer
In models of triple-negative breast cancer, nicardipine has been shown to inhibit cell migration and colony formation.[3][11] This anti-metastatic effect is attributed to the upregulation of the Nrf2/HO-1 axis, leading to a decrease in the expression and activity of matrix metalloproteinase-9 (MMP-9), a key enzyme involved in extracellular matrix degradation and cancer cell invasion.[3][11]
Quantitative Data from Preclinical Studies in Breast Cancer:
| Cell Line | Treatment | Effect on MMP-9 mRNA | Effect on MMP-9 Protein | Reference |
| 4T1 | Nicardipine | Dose-dependent decrease (to 0.53 ± 0.05-fold of control) | Dose-dependent decrease (to 0.57 ± 0.11-fold of control) | [11] |
| JC | Nicardipine | Dose-dependent decrease (to 0.68 ± 0.05-fold of control) | Dose-dependent decrease (to 0.72 ± 0.10-fold of control) | [11] |
| MDA-MB-231 | Nicardipine | Dose-dependent decrease (to 0.58 ± 0.09-fold of control) | Reduced activity (to 0.48 ± 0.04-fold of control) | [11] |
Experimental Protocols: In Vitro Breast Cancer Studies
-
Cell Lines and Culture: Triple-negative breast cancer cell lines (e.g., MDA-MB-231, 4T1, JC) are maintained in standard culture media.[7][11]
-
Colony Formation Assay: Cells are seeded at a low density and treated with nicardipine. After a period of incubation (e.g., 10 days), colonies are stained and counted to assess the effect on clonogenic survival.[12]
-
Cell Migration and Invasion Assays: Transwell inserts are used to evaluate the effect of nicardipine on the migratory and invasive capabilities of breast cancer cells.[11]
-
Gene and Protein Expression Analysis: Real-time PCR, Western blotting, and ELISA are employed to measure the expression levels of Nrf2, HO-1, and MMP-9 following nicardipine treatment.[3][11]
-
Zymography: Gelatin zymography is used to determine the enzymatic activity of MMP-9.[11]
Signaling Pathway in Metastatic Breast Cancer
Caption: Nicardipine inhibits breast cancer cell migration via the Nrf2/HO-1/MMP-9 axis.
Nicardipine in Neurological Disorders: A Glimmer of Hope
Beyond oncology, nicardipine is being investigated for its therapeutic potential in neurological conditions, leveraging its ability to cross the blood-brain barrier.
Pitt-Hopkins Syndrome
Pitt-Hopkins Syndrome (PTHS) is a rare neurodevelopmental disorder caused by mutations in the TCF4 gene. Preclinical studies in a Tcf4+/- mouse model of PTHS have shown that nicardipine can rescue behavioral deficits.[13][14] The proposed mechanism involves the inhibition of the Nav1.8 sodium channel, whose expression is increased due to TCF4 haploinsufficiency.[14] A case report on a young patient with PTHS showed mild to moderate improvement in developmental trajectories and restlessness after treatment with nicardipine.[15][16]
Quantitative Data from Preclinical and Clinical Studies in Pitt-Hopkins Syndrome:
| Model | Dosage | Outcome | Reference |
| Tcf4+/- mice | 3 mg/kg/day (oral gavage for 3 weeks) | Rescue of behavioral deficits (nesting, fear conditioning, etc.) | [13][14] |
| Human Patient (case study) | Starting dose: 0.2 mg/kg/day; Max dose: 1.7 mg/kg/day (oral, 7 months) | Mild to moderate improvement in developmental trajectories and restlessness | [13][15][16] |
Experimental Protocols: Behavioral Testing in Tcf4+/- Mice
-
Animal Model: Tcf4+/- mice are used as a genetic model for Pitt-Hopkins Syndrome.[13][14]
-
Drug Administration: Nicardipine is administered orally (e.g., via gavage) at a specified dose and duration.[13][14]
-
Behavioral Battery: A series of standardized behavioral tests are conducted to assess various neurological functions, including:
Cerebrovascular Diseases
Nicardipine has been extensively studied in the context of cerebrovascular diseases, including cerebral ischemia and subarachnoid hemorrhage.[18][19][20] Its ability to accumulate in ischemic brain regions due to its physicochemical properties makes it a candidate for treating conditions with impaired cerebral perfusion.[18][19] Clinical studies have investigated its role in preventing vasospasm after subarachnoid hemorrhage and in managing blood pressure in acute stroke.[20][21]
Experimental Protocols: Animal Models of Cerebral Ischemia
-
Middle Cerebral Artery Occlusion (MCAO): This is a common surgical method to induce focal cerebral ischemia in rodents, mimicking human stroke.[22][23][24][25] The middle cerebral artery is occluded, either transiently or permanently, to create an ischemic infarct.
-
Four-Vessel Occlusion (4-VO): This model induces global cerebral ischemia in rats by occluding both vertebral arteries and transiently occluding both common carotid arteries.[26]
Experimental Workflow for Preclinical Evaluation of Nicardipine
Caption: A generalized workflow for the preclinical evaluation of nicardipine in novel disease models.
Future Directions and Conclusion
The repurposing of existing drugs like this compound presents a cost-effective and accelerated pathway for developing new therapies. The preclinical evidence for nicardipine's efficacy in chemoresistant prostate cancer and metastatic breast cancer is compelling, warranting further investigation and potential clinical translation. The initial positive findings in a mouse model and a patient with Pitt-Hopkins Syndrome open up a new avenue for treating this rare neurological disorder. While its role in cerebrovascular diseases is more established, ongoing research into novel delivery methods and its neuroprotective effects continues to be of high interest.
This technical guide provides a comprehensive overview of the current state of research on the novel therapeutic applications of this compound. The detailed quantitative data, experimental protocols, and signaling pathway diagrams are intended to serve as a valuable resource for researchers, scientists, and drug development professionals dedicated to advancing the therapeutic potential of this versatile molecule. Further well-designed preclinical and clinical studies are crucial to fully elucidate the efficacy and safety of nicardipine in these new indications and to ultimately bring these promising findings from the laboratory to the clinic.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Nicardipine is a putative EED inhibitor and has high selectivity and potency against chemoresistant prostate cancer in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicardipine Inhibits Breast Cancer Migration via Nrf2/HO-1 Axis and Matrix Metalloproteinase-9 Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How-to Guide for Selecting Xenografts & Mouse Models for Preclinical Cancer Research [resources.jax.org]
- 5. Nicardipine is a putative EED inhibitor and has high selectivity and potency against chemoresistant prostate cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Experimental Model of Breast Cancer Cells: Informative Protocol for In Vitro Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Nicardipine Inhibits Breast Cancer Migration via Nrf2/HO-1 Axis and Matrix Metalloproteinase-9 Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Repurposing nicardipine leads to improved development in a young patient with Pitt–Hopkins syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Repurposing the Dihydropyridine Calcium Channel Inhibitor Nicardipine as a Nav1.8 inhibitor in vivo for Pitt Hopkins Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Repurposing nicardipine leads to improved development in a young patient with Pitt-Hopkins syndrome. | Read by QxMD [read.qxmd.com]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. researchgate.net [researchgate.net]
- 18. Nicardipine and treatment of cerebrovascular diseases with particular reference to hypertension-related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Nicardipine use in cerebrovascular disease: a review of controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Nicardipine use in cerebrovascular disease: A review of controlled clinical studies | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. wvj.science-line.com [wvj.science-line.com]
- 24. Animal model of ischemic stroke - Wikipedia [en.wikipedia.org]
- 25. Induction of Ischemic Stroke and Ischemia-reperfusion in Mice Using the Middle Artery Occlusion Technique and Visualization of Infarct Area - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
Off-Target Effects of Nicardipine Hydrochloride in Non-Cardiovascular Cell Types: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicardipine hydrochloride, a dihydropyridine calcium channel blocker, is primarily indicated for the management of hypertension and angina.[1] Its therapeutic effect is mediated by the inhibition of the transmembrane influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation.[2] However, a growing body of evidence reveals that nicardipine exerts significant off-target effects in various non-cardiovascular cell types. These effects, independent of its canonical calcium channel blocking activity, present both potential therapeutic opportunities and considerations for drug development. This technical guide provides an in-depth overview of the known off-target effects of nicardipine, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
I. Effects on Cancer Cells
Nicardipine has demonstrated notable activity in several cancer cell lines, particularly in overcoming chemoresistance and inhibiting metastasis.
Prostate Cancer
In chemoresistant prostate cancer (PCa) cells, nicardipine exhibits high selectivity and potency.[3] It has been identified as a putative inhibitor of the embryonic ectoderm development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2).[3] This inhibition leads to the destabilization of the enhancer of zeste homolog 2 (EZH2) and subsequent suppression of a noncanonical EZH2 signaling pathway that confers chemoresistance.[4]
Quantitative Data: Nicardipine Potency in Prostate Cancer Cell Lines
| Cell Line | Type | Chemosensitivity | Nicardipine IC50 (µM) | Reference |
| C4-2B | Prostate Cancer | Sensitive | > 51.2 | |
| C4-2B-TaxR | Prostate Cancer | Docetaxel-Resistant | 2.1 | |
| PC-3 | Prostate Cancer | Sensitive | > 32.0 | |
| DU145 | Prostate Cancer | Sensitive | 15.0 | |
| LNCaP | Prostate Cancer | Sensitive | > 32.0 | |
| ARCaP | Prostate Cancer | Sensitive | > 32.0 |
Signaling Pathway: Nicardipine-Mediated Inhibition of Noncanonical EZH2 Signaling in Chemoresistant Prostate Cancer
Breast Cancer
Nicardipine has been shown to inhibit the migration and invasion of triple-negative breast cancer cells.[5] This effect is mediated through the upregulation of the Nrf2/HO-1 signaling axis, which in turn downregulates the expression of matrix metalloproteinase-9 (MMP-9), a key enzyme involved in metastasis.[5][6]
Quantitative Data: Effects of Nicardipine on Breast Cancer Cells
| Cell Line | Parameter | Nicardipine Concentration (µM) | Effect | Reference |
| MDA-MB-231 | Migration | 8 | Inhibition to 0.57 ± 0.10-fold of control | [5] |
| 4T1 | Migration | 8 | Inhibition to 0.65 ± 0.08-fold of control | [5] |
| MDA-MB-231 | Invasion | 8 | Inhibition to 0.35 ± 0.09-fold of control | [5] |
| JC | Invasion | 8 | Inhibition to 0.36 ± 0.08-fold of control | [5] |
| MDA-MB-231 | Colony Formation | 8 | Reduced to 0.37 ± 0.16-fold of control | [5] |
| 4T1 | Colony Formation | 8 | Reduced to 0.52 ± 0.12-fold of control | [5] |
| MDA-MB-231 | Nrf2 mRNA expression (6h) | 8 | Increased to 2.40 ± 0.72-fold of control | [5] |
| 4T1 | Nrf2 mRNA expression (6h) | 8 | Increased to 3.52 ± 0.32-fold of control | [5] |
| MDA-MB-231 | HO-1 mRNA expression (6h) | 8 | Increased to 2.05 ± 0.28-fold of control | [5] |
| 4T1 | HO-1 mRNA expression (6h) | 8 | Increased to 4.20 ± 0.62-fold of control | [5] |
| 4T1 | MMP-9 protein expression | 8 | Reduced to 0.57 ± 0.11-fold of control | [5] |
| JC | MMP-9 protein expression | 8 | Reduced to 0.72 ± 0.10-fold of control | [5] |
Signaling Pathway: Nicardipine-Mediated Inhibition of Breast Cancer Cell Migration
Glioma Stem Cells
Nicardipine has been found to sensitize glioma stem cells to the chemotherapeutic agent temozolomide by inhibiting autophagy and promoting apoptosis.
Experimental Workflow: Assessing Nicardipine's Effect on Glioma Stem Cell Viability
II. Effects on Neuronal and Glial Cells
Nicardipine exhibits neuroprotective effects that appear to be independent of its calcium channel blocking activity.
Neuroprotection in Cerebral Ischemia
Studies in animal models of cerebral ischemia have shown that nicardipine can improve neuronal function, likely by interrupting cytotoxic events during reperfusion.[7][8] It has also been shown to protect against hypertension-induced brain damage.[7]
Anti-Neuroinflammatory Effects in Microglia
Nicardipine has been demonstrated to exert anti-neuroinflammatory effects by inhibiting the activation of microglial cells, the resident immune cells of the central nervous system. This effect is not believed to be mediated by the blockade of calcium channels.[9]
III. Effects on Platelets
Nicardipine has been shown to inhibit platelet aggregation in a dose-dependent manner.[10] This effect is more pronounced in response to collagen and arachidonic acid compared to ADP.[10] It also acts synergistically with prostacyclin to inhibit aggregation.[10]
Quantitative Data: Inhibition of Platelet Aggregation by Nicardipine
| Agonist | Concentration | Nicardipine Effect | Reference |
| Collagen | 0.5 µg/mL | Dose-dependent inhibition | [10] |
| Arachidonic Acid | 0.5 mM | Dose-dependent inhibition | [10] |
| ADP | 10 µM | Minimal effect | [10] |
IV. Effects on Drug Transporters
Nicardipine interacts with P-glycoprotein (ABCB1), a key drug efflux pump involved in multidrug resistance.
Quantitative Data: Nicardipine Inhibition of P-glycoprotein (P-gp)
| P-gp Substrate | Nicardipine IC50 (µM) | Reference |
| [3H]daunorubicin | 17.5 | [11] |
| [3H]digoxin | Strong inhibition (IC50 not specified) | [11] |
V. Effects on Adrenal Steroidogenesis
The effect of nicardipine on aldosterone secretion is complex and appears to be dependent on the physiological context. In patients with primary aldosteronism, acute administration of nicardipine significantly reduced plasma aldosterone concentrations.[12] However, in normotensive volunteers, nicardipine did not inhibit the aldosterone response to angiotensin II.[2][13]
Quantitative Data: Effect of Nicardipine on Plasma Aldosterone Concentration (PAC) in Primary Aldosteronism
| Patient Group | Baseline PAC (pg/mL) | PAC after Nicardipine (pg/mL) | Reference |
| Idiopathic Aldosteronism (n=7) | 314 ± 109 | Significantly reduced (specific value not provided) | [12] |
| Aldosterone-Producing Adenoma (n=1) | 600 | 410 | [12] |
VI. Detailed Experimental Protocols
Sulforhodamine B (SRB) Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the treatment period.
-
Treatment: After 24 hours, treat cells with various concentrations of nicardipine. Include a vehicle-only control.
-
Fixation: After the desired incubation period (e.g., 72 hours), gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with tap water and allow them to air dry completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 515 nm using a microplate reader.
Colony Formation Assay
-
Cell Seeding: Seed a low density of cells (e.g., 500 cells/well in a 6-well plate) to allow for the formation of distinct colonies.
-
Treatment: Treat the cells with nicardipine at various concentrations. The medium and treatment should be refreshed every 2-3 days.
-
Incubation: Incubate the plates for 10-14 days, or until visible colonies are formed.
-
Fixation and Staining: Gently wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 15 minutes.
-
Washing and Drying: Wash the plates with water to remove excess stain and allow them to air dry.
-
Quantification: Count the number of colonies (typically those with >50 cells) in each well.
Wound Healing (Scratch) Assay for Cell Migration
-
Cell Seeding: Seed cells in a 6-well plate and grow them to a confluent monolayer.
-
Scratching: Create a "wound" by scratching the monolayer with a sterile p200 pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing different concentrations of nicardipine.
-
Imaging: Capture images of the wound at time 0 and at various time points thereafter (e.g., 24, 48 hours) using a microscope.
-
Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Matrigel Invasion Assay
-
Coating Inserts: Coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Seed cells in serum-free medium in the upper chamber of the inserts.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Treatment: Add different concentrations of nicardipine to both the upper and lower chambers.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion.
-
Staining: Remove non-invaded cells from the upper surface of the insert with a cotton swab. Fix and stain the invaded cells on the lower surface with crystal violet.
-
Quantification: Count the number of invaded cells in several microscopic fields.
Western Blot Analysis
-
Cell Lysis: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., EZH2, p-Stat3, Nrf2, HO-1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Isolate total RNA from treated cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for the target genes (e.g., Nrf2, HO-1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Luciferase Reporter Assay
-
Transfection: Co-transfect cells with a luciferase reporter plasmid containing the promoter of the gene of interest (e.g., HO-1) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, treat the cells with nicardipine.
-
Cell Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the effect of nicardipine on promoter activity.
Immunohistochemistry for Iba-1 (Microglia)
-
Tissue Preparation: Perfuse animals with saline followed by 4% paraformaldehyde (PFA). Post-fix the brain tissue in PFA and then cryoprotect in sucrose solution.
-
Sectioning: Cut frozen brain sections (e.g., 30 µm) using a cryostat.
-
Antigen Retrieval: Perform antigen retrieval if necessary (e.g., by heating in citrate buffer).
-
Blocking: Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBST).
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against Iba-1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the sections with a mounting medium containing DAPI for nuclear staining and visualize using a fluorescence microscope.
Whole Blood Platelet Aggregation Assay
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., sodium citrate).
-
Preparation: Allow the blood to equilibrate to room temperature.
-
Treatment: Add nicardipine or vehicle control to the blood samples and incubate.
-
Agonist Addition: Add a platelet agonist (e.g., collagen, arachidonic acid, or ADP) to initiate aggregation.
-
Measurement: Measure platelet aggregation using a whole blood aggregometer or a platelet counter, which detects the decrease in single platelets as they form aggregates.
Radioimmunoassay (RIA) for Plasma Aldosterone
-
Sample Preparation: Extract aldosterone from plasma samples using an organic solvent (e.g., dichloromethane).
-
Assay Setup: Prepare a standard curve using known concentrations of aldosterone.
-
Incubation: Incubate the extracted samples and standards with a specific anti-aldosterone antibody and a radiolabeled aldosterone tracer (e.g., ¹²⁵I-aldosterone).
-
Separation: Separate the antibody-bound and free aldosterone using a separation agent (e.g., charcoal-dextran).
-
Counting: Measure the radioactivity of the bound fraction using a gamma counter.
-
Calculation: Determine the aldosterone concentration in the samples by comparing their radioactivity to the standard curve.
Conclusion
This compound exhibits a range of off-target effects in non-cardiovascular cell types, including anticancer, neuroprotective, anti-platelet, and modulatory effects on drug transporters and steroidogenesis. These activities are often mediated by signaling pathways distinct from its primary calcium channel blocking mechanism. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals exploring the broader pharmacological profile of nicardipine and its potential for drug repurposing or as a lead compound for the development of novel therapeutics. Further investigation into these off-target effects is warranted to fully elucidate their clinical implications.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. snapcyte.com [snapcyte.com]
- 3. clyte.tech [clyte.tech]
- 4. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. Different Methods for Evaluating Microglial Activation Using Anti-Ionized Calcium-Binding Adaptor Protein-1 Immunohistochemistry in the Cuprizone Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simplified radioimmunoassay for plasma aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. forlabs.co.uk [forlabs.co.uk]
- 12. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 13. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
The Multifaceted Role of Nicardipine Hydrochloride in Neuroscience Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicardipine hydrochloride, a second-generation dihydropyridine calcium channel blocker, is a potent vasodilator with a high affinity for cerebral and coronary blood vessels.[1][2] While its clinical application in managing hypertension and vasospasm following subarachnoid hemorrhage is well-established, its utility in basic neuroscience research is expansive and continues to grow.[1][3][4] This technical guide delves into the core applications of this compound in experimental neuroscience, providing an in-depth overview of its mechanisms of action, neuroprotective effects, and its role in modulating neuroinflammation. The information presented herein is intended to equip researchers with the foundational knowledge to effectively design and execute preclinical studies utilizing this versatile compound.
Core Mechanism of Action in the Nervous System
This compound primarily exerts its effects by blocking L-type voltage-gated calcium channels (VGCCs) in vascular smooth muscle cells, leading to vasodilation and increased blood flow.[5][6][7] In the context of neuroscience, this action is particularly relevant for its effects on cerebral vasculature.[8][9] Beyond its vascular effects, nicardipine can also modulate neuronal calcium influx, a critical process in neurotransmission, synaptic plasticity, and excitotoxicity.[5][10] The compound has also been shown to target Cav2.1 (P/Q-type) calcium channels, which are crucial for neurotransmitter release at synapses.[11] Furthermore, emerging evidence suggests that nicardipine's neuroprotective properties may extend beyond calcium channel blockade to include anti-inflammatory actions, particularly through the modulation of microglial activation.[1][12]
Key Research Applications in Neuroscience
Cerebral Vasospasm and Ischemia
Nicardipine is extensively studied in animal models of cerebral vasospasm, a life-threatening complication of subarachnoid hemorrhage (SAH).[3][13][14] Its potent vasodilatory effects on cerebral arteries help to prevent and reverse the arterial narrowing that leads to ischemic brain injury.[8][15]
Experimental Models:
-
Canine Double-Hemorrhage Model: This model involves the injection of autologous blood into the cisterna magna on two separate occasions to induce vasospasm.[13][16]
-
Rodent Models of Middle Cerebral Artery Occlusion (MCAO): These models are used to simulate ischemic stroke and assess the neuroprotective effects of nicardipine.[17][18]
Data from Preclinical Studies:
| Animal Model | Nicardipine Administration Route | Dosage | Key Findings | Reference |
| Canine | Prolonged-release implants | 0.8 mg (low-dose), 8 mg (high-dose) | Significant prevention of vasospasm in the middle cerebral artery. Average reduction in vessel diameter on Day 7 was 14% (low-dose) and 7% (high-dose) compared to 43% in placebo. | [13] |
| Feline | Intravenous bolus followed by infusion | 10 mg/kg/hr bolus, then 8 mg/kg/hr infusion | Significant reduction in the extent of edema in the ipsilateral cerebral cortex, internal capsule, and basal ganglia. | [17] |
| Rat (SHR) | Oral | 3 mg/kg/day (hypotensive), 0.1 mg/kg/day (non-hypotensive) | The hypotensive dose countered microanatomical changes such as decreased brain volume and neuron number. | [19] |
| Rat | Subcutaneous infusion | Plasma levels of 6-10 ng/ml | Improved neuronal function as measured by somatosensory evoked potentials (SEPs) when administered before or after ischemia. | [20] |
Experimental Protocol: Canine Model of SAH-Induced Vasospasm
-
Animal Model: Adult mongrel dogs.
-
Induction of SAH: A right craniectomy is performed, and subarachnoid hemorrhage is induced.
-
Treatment: Nicardipine prolonged-release pellets (placebo, 0.8 mg, or 8 mg) are placed in the Sylvian fissure.[13]
-
Assessment: Angiography is performed before SAH induction and on Day 7 and Day 14 post-induction to measure the diameter of the middle cerebral artery.[13]
Experimental Workflow for Canine SAH Model
Neuroprotection in Ischemic Stroke
Nicardipine has demonstrated neuroprotective effects in various animal models of ischemic stroke, extending beyond its vasodilatory properties.[17][21] Studies suggest it may preserve cellular metabolic processes and reduce the accumulation of cytotoxic ions during ischemia.[17][18]
Experimental Models:
-
Cat Model of Permanent Middle Cerebral Artery Occlusion: This model allows for the study of ischemic brain injury and edema formation.[17]
-
Rat Model of Global Cerebral Ischemia: This model is used to assess the effects of nicardipine on neuronal function and metabolism following a global ischemic insult.[21]
Data from Preclinical Studies:
| Animal Model | Nicardipine Administration | Dosage | Key Findings | Reference |
| Cat | Intravenous (pre- or post-occlusion) | 10 mg/kg/hr bolus, then 8 mg/kg/hr | Reduced ischemic brain injury and edema. Preserved high-energy phosphates during ischemia. | [17] |
| Rat | Continuous subcutaneous infusion | Not specified | Improved post-ischemic neuronal function (somatosensory evoked potentials). | [20] |
| Rat | Intravenous | 125 µg/kg boluses every 30 mins | Reduced Ca2+ accumulation by 60%, and Na+ and K+ shifts by 40% and 50% respectively in the ischemic territory. | [18] |
Experimental Protocol: MCAO in Rats
-
Animal Model: Sprague-Dawley or Wistar rats.
-
Induction of Ischemia: The middle cerebral artery is occluded, typically via an intraluminal filament.
-
Treatment: Nicardipine is administered intravenously, often as a bolus followed by a continuous infusion, either before or after the onset of ischemia.[17]
-
Assessment: Neurological deficits are scored, and infarct volume is measured using techniques like triphenyltetrazolium chloride (TTC) staining.[17]
Modulation of Neuroinflammation
Recent research has highlighted a novel role for nicardipine in suppressing neuroinflammatory responses, primarily by inhibiting microglial activation.[1][12] This anti-inflammatory effect appears to be independent of its calcium channel blocking activity on neurons.[12]
Experimental Models:
-
In Vitro Microglial Cell Culture (BV-2 cells): This allows for the direct investigation of nicardipine's effects on microglial migration, phagocytosis, and the production of inflammatory mediators.[1][12]
-
In Vivo Mouse Model of LPS-Induced Neuroinflammation: Intraperitoneal injection of lipopolysaccharide (LPS) is used to induce a systemic inflammatory response and subsequent microglial activation in the brain.[1][12]
Data from In Vitro and In Vivo Studies:
| Model | Treatment | Concentration/Dosage | Key Findings | Reference |
| Murine BV-2 Microglia | Nicardipine Pre-treatment | 1-10 µM | Inhibited ATP-induced cell migration and LPS/IFN-γ-induced release of nitric oxide, iNOS, and COX-2. | [1][12] |
| Mouse | Intraperitoneal Nicardipine | 5 mg/kg | Inhibited LPS-induced microglial activation and intracellular expression of IL-6 and TNF-α. | [1][12] |
Experimental Protocol: In Vitro Microglial Activation Assay
-
Cell Culture: Murine BV-2 microglial cells are cultured in appropriate media.
-
Treatment: Cells are pre-treated with varying concentrations of nicardipine (e.g., 1-10 µM) for 60 minutes.[1]
-
Stimulation: Microglial activation is induced by adding lipopolysaccharide (LPS) (10 ng/ml) and interferon-gamma (IFN-γ) (10 ng/ml).[1]
-
Assessment: After 24 hours, the supernatant is collected to measure nitric oxide (NO) production using the Griess reagent. Cell lysates are prepared for Western blot analysis of iNOS and COX-2 expression.[1][12]
Signaling Pathway of Nicardipine in Microglia
Conclusion
This compound is a valuable pharmacological tool in fundamental neuroscience research. Its well-characterized effects on cerebral vasculature, coupled with its emerging roles in direct neuroprotection and neuroinflammation, provide a broad spectrum of applications. The experimental models and protocols detailed in this guide offer a starting point for researchers seeking to explore the therapeutic potential of nicardipine in various neurological disorders. Further investigation into its precise molecular targets within the central nervous system will undoubtedly uncover new avenues for its use in the development of novel neuroprotective strategies.
References
- 1. Anti-Neuroinflammatory Effects of the Calcium Channel Blocker Nicardipine on Microglial Cells: Implications for Neuroprotection | PLOS One [journals.plos.org]
- 2. Nicardipine and treatment of cerebrovascular diseases with particular reference to hypertension-related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Nicardipine use in cerebrovascular disease: a review of controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Nicardipine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. Cardiovascular pharmacology of nicardipine in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiovascular pharmacology of nicardipine in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Search Page | Pharmacology Education Project [pharmacologyeducation.org]
- 11. Unleashing the Power of this compound: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]
- 12. Anti-Neuroinflammatory Effects of the Calcium Channel Blocker Nicardipine on Microglial Cells: Implications for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prevention of cerebral vasospasm by nicardipine prolonged-release implants in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preliminary Experience with Intra-Arterial Nicardipine as a Treatment for Cerebral Vasospasm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intracranial effects of nicardipine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ahajournals.org [ahajournals.org]
- 18. Nicardipine reduces calcium accumulation and electrolyte derangements in regional cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Treatment with nicardipine protects brain in an animal model of hypertension-induced damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. ahajournals.org [ahajournals.org]
Methodological & Application
Application Notes and Protocols for Nicardipine Hydrochloride in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Nicardipine Hydrochloride in various in vitro experimental settings. This compound is a potent L-type calcium channel blocker widely used in cardiovascular research. Accurate solution preparation and experimental design are critical for obtaining reliable and reproducible data.
Introduction
This compound is a dihydropyridine calcium channel antagonist that inhibits the transmembrane influx of calcium ions into cardiac and vascular smooth muscle cells. This action leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure. In vitro, nicardipine is a valuable tool for studying calcium signaling, vascular smooth muscle cell physiology, and the effects of calcium channel blockade on various cellular processes. It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.
Solution Preparation
Proper preparation of this compound solutions is crucial for experimental success, given its poor aqueous solubility.
2.1. Solvents and Solubility
This compound is sparingly soluble in aqueous solutions but shows good solubility in organic solvents. It is recommended to prepare a concentrated stock solution in an organic solvent and then dilute it to the final working concentration in the desired aqueous buffer or cell culture medium.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | |
| 45.1 µg/mL | ||
| ≥ 35 mg/mL | ||
| Ethanol | ~1 mg/mL | |
| Methanol | 81.8 µg/mL | |
| Water | 2.5 µg/mL | |
| 0.1N HCl | 76.5 µg/mL | |
| Phosphate Buffer (pH 6.8) | 20.3 µg/mL |
2.2. Stock Solution Protocol (10 mM in DMSO)
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes
-
-
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 515.99 g/mol .
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.
-
Sterile filter the stock solution through a 0.22 µm syringe filter into a fresh, sterile, light-protecting tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Storage:
-
Store the DMSO stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.
-
Aqueous solutions are not recommended for storage for more than one day.
-
Protect all solutions from light, as nicardipine is light-sensitive.
-
Experimental Protocols
3.1. Cell Viability and Proliferation Assay
This protocol describes the use of a resazurin-based assay to assess the effect of nicardipine on the viability and proliferation of vascular smooth muscle cells (VSMCs).
-
Cell Culture:
-
Culture VSMCs in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C and 5% CO₂.
-
-
Experimental Procedure:
-
Seed VSMCs into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound from the DMSO stock solution in the cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.1%).
-
Replace the medium in the wells with the medium containing different concentrations of nicardipine (e.g., 0.1 µM, 1 µM, 3 µM, 10 µM). Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for 24 to 48 hours.
-
Add resazurin solution to each well according to the manufacturer's instructions and incubate for a specified time (e.g., 1-4 hours).
-
Measure the fluorescence of the reduced product (resorufin) using a plate reader with appropriate excitation and emission wavelengths (e.g., ~560 nm Ex / ~590 nm Em).
-
Calculate cell viability as a percentage of the vehicle control.
-
Table 2: Effective Concentrations of this compound in In Vitro Assays
| Assay | Cell Type | Effective Concentration | Effect | Reference |
| Cell Viability/Proliferation | Vascular Smooth Muscle Cells | 0.1 - 10 µM | Reduced viability and proliferation | |
| Cell Viability | Human Microvascular Endothelial Cells | 10 - 30 µg/mL | Decreased cell viability | |
| Cardiac Calcium Channel Blockade | - | IC₅₀: 1 µM | Inhibition of calcium channels | |
| Patch-Clamp (K+ Channels) | Human Colonic Crypt Cells | IC₅₀: 0.47 µM | Inhibition of K+ channels |
3.2. Intracellular Calcium Imaging
This protocol provides a general method for measuring changes in intracellular calcium concentration ([Ca²⁺]i) in response to nicardipine using a ratiometric fluorescent indicator like Fura-2 AM.
-
Cell Preparation:
-
Plate cells (e.g., neurons, cardiomyocytes, or smooth muscle cells) on glass coverslips suitable for microscopy.
-
-
Loading with Fura-2 AM:
-
Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing 2-5 µM Fura-2 AM and a mild non-ionic surfactant like Pluronic F-127 (at a concentration recommended by the dye manufacturer) to aid in dye solubilization.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C.
-
Wash the cells with fresh loading buffer (without the dye) to remove excess extracellular dye and allow for de-esterification of the AM ester.
-
-
Calcium Imaging:
-
Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Continuously perfuse the cells with a physiological salt solution.
-
Excite the Fura-2-loaded cells alternately at 340 nm and 380 nm and capture the emission at ~510 nm.
-
Establish a baseline [Ca²⁺]i recording.
-
Apply a stimulus known to increase intracellular calcium (e.g., a depolarizing concentration of KCl or a specific agonist).
-
After observing the calcium influx, introduce this compound at the desired concentration into the perfusion solution to observe its inhibitory effect.
-
The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.
-
3.3. Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines a general approach for recording L-type calcium channel currents and assessing their inhibition by nicardipine using the whole-cell voltage-clamp technique.
-
Solutions:
-
External Solution (in mM): e.g., 135 NaCl, 5.4 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with CsOH). The use of Cesium (Cs⁺) instead of Potassium (K⁺) helps to block potassium channels.
-
Internal (Pipette) Solution (in mM): e.g., 120 Cs-methanesulfonate, 10 CsCl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
-
Recording Procedure:
-
Prepare isolated single cells (e.g., cardiomyocytes or neurons) suitable for patch-clamping.
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull glass micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a cell with the micropipette and form a high-resistance (>1 GΩ) seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV) to keep the voltage-gated calcium channels in a closed state.
-
Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit inward calcium currents.
-
After establishing a stable baseline recording of the calcium currents, perfuse the cell with the external solution containing this compound at the desired concentration.
-
Record the calcium currents again in the presence of nicardipine to quantify the extent of inhibition.
-
Diagrams
Caption: Workflow for this compound Solution Preparation.
Caption: Signaling Pathway of Nicardipine in Vascular Smooth Muscle.
Application Notes and Protocols for Nicardipine Hydrochloride Administration in Rodent Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of nicardipine hydrochloride in various rodent models of hypertension. The protocols and data presented are collated from established experimental studies to ensure reproducibility and accuracy in a research setting.
This compound, a dihydropyridine calcium channel blocker, is a potent vasodilator with a higher affinity for vascular smooth muscle than for cardiac muscle.[1][2] This selectivity makes it an effective agent for lowering blood pressure in various hypertensive models.[1] Its mechanism of action involves the inhibition of calcium ion influx through L-type calcium channels in vascular smooth muscle cells, leading to relaxation of the blood vessels and a subsequent reduction in peripheral resistance.[3][4][5]
Data Presentation: Efficacy of Nicardipine in Rodent Models
The following tables summarize the quantitative effects of this compound on key cardiovascular parameters in different rodent models of hypertension.
Table 1: Effects of Oral Nicardipine Administration in Hypertensive Rat Models
| Rodent Model | Dose | Duration | Change in Systolic Blood Pressure (SBP) | Change in Heart Rate | Reference |
| Spontaneously Hypertensive Rats (SHR) | 1 mg/kg/day | 12 weeks | Normalized SBP values | Not specified | [6] |
| Spontaneously Hypertensive Rats (SHR) | 3 mg/kg/day | 10 weeks | Significant reduction | Not specified | [7] |
| Spontaneously Hypertensive Rats (SHR) | 10 mg/kg | Single dose | Dose-dependent decrease | Increased | [8] |
| Spontaneously Hypertensive Rats (SHR) | 30 mg/kg | Single dose | ~25% reduction (max at 1 hr) | Increased | [8] |
| Renovascular Hypertensive Rat | 3 mg/kg | Single dose | Significantly decreased | Not significantly modified | [8] |
| Deoxycorticosterone Acetate (DOCA)/Salt Hypertensive Rats | Not Specified | 12 weeks | Effectively lowered | Not specified | [9][10] |
Table 2: Effects of Parenteral Nicardipine Administration in Hypertensive Rat Models
| Rodent Model | Route of Administration | Dose | Duration | Change in Blood Pressure | Change in Heart Rate | Reference |
| Spontaneously Hypertensive Rats (SHR) | Intra-arterial perfusion | 1, 5, 12.5 µg/kg/min | 30 minutes | Dose-dependent decrease | Increased | [8] |
| Spontaneously Hypertensive Rats (SHR) | Intracisternal injection | 1-10 µg/kg | Single dose | Dose-dependent decrease | Not specified | [11] |
| Spontaneously Hypertensive Rats (SHR) | Bilateral microinjection into Nucleus Tractus Solitarii (NTS) | 100 ng | Single dose | Hypotension | Bradycardia | [11] |
| Renovascular Hypertensive Rats | Intraperitoneal injection | 10-15 mg/kg/day | 8 weeks | Fell from 208 mmHg to 155 mmHg | Not specified | [12][13] |
Experimental Protocols
Protocol 1: Oral Administration of Nicardipine in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the long-term antihypertensive effects of oral nicardipine administration in a genetic model of hypertension.
Materials:
-
This compound powder
-
Vehicle (e.g., distilled water, 0.5% carboxymethyl cellulose)
-
Oral gavage needles (20-gauge, 1.5 inches)
-
Syringes (1 mL)
-
Spontaneously Hypertensive Rats (SHR), age-matched Wistar-Kyoto (WKY) rats as normotensive controls. A study used 10-week old male SHR.[6]
-
Animal balance
-
Blood pressure monitoring system (e.g., tail-cuff plethysmography)
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing facility for at least one week before the experiment.
-
Baseline Measurements: Measure and record the baseline systolic blood pressure (SBP) and heart rate of all animals for several days to establish a stable baseline.
-
Drug Preparation: Prepare a fresh solution of this compound daily. For a 1 mg/kg dose, dissolve the appropriate amount of nicardipine in the chosen vehicle. The volume for oral gavage should be calculated based on the animal's weight (typically 5-10 mL/kg).
-
Administration:
-
Divide the SHR into a treatment group and a vehicle control group.
-
Administer 1 mg/kg of this compound orally to the treatment group once daily for 12 weeks.[6]
-
Administer an equivalent volume of the vehicle to the control groups (SHR and WKY).
-
-
Monitoring:
-
Monitor SBP and heart rate weekly throughout the 12-week treatment period.
-
Observe animals for any signs of toxicity or adverse effects.
-
-
Data Analysis: At the end of the study, compare the SBP and heart rate between the nicardipine-treated SHR, vehicle-treated SHR, and WKY control groups. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed differences. This protocol has been shown to normalize SBP and reduce cardiac hypertrophy in SHR.[6]
Protocol 2: Intravenous Infusion of Nicardipine in Anesthetized Rodents
Objective: To assess the acute dose-dependent hemodynamic effects of intravenously administered nicardipine.
Materials:
-
This compound for injection
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., pentobarbital sodium, isoflurane)
-
Infusion pump
-
Catheters (for femoral artery and vein)
-
Pressure transducer and recording system
-
Surgical instruments
-
Heating pad to maintain body temperature
-
Rodent model of choice (e.g., SHR, Sprague-Dawley rats)
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Place the animal on a heating pad to maintain a constant body temperature.
-
Surgically expose the femoral artery and vein.
-
Insert a catheter into the femoral artery for continuous blood pressure monitoring. Connect the catheter to a pressure transducer.
-
Insert a catheter into the femoral vein for drug infusion.
-
-
Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery until a steady baseline blood pressure is achieved.
-
Drug Preparation: Prepare a solution of this compound in sterile saline at a concentration suitable for infusion (e.g., 0.1 mg/mL).[14]
-
Infusion:
-
Data Analysis: Analyze the recorded data to determine the dose-response relationship between the nicardipine infusion rate and the changes in blood pressure and heart rate.
Visualization of Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of nicardipine and a typical experimental workflow.
References
- 1. Animal pharmacology of nicardipine and its clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicardipine, a new calcium channel blocker: role for vascular selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. droracle.ai [droracle.ai]
- 5. Nicardipine actions on smooth muscle cells and neuromuscular transmission in the guinea-pig basilar artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of nicardipine treatment upon cardiac hypertrophy in spontaneously hypertensive rats: a morphometric and ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment with nicardipine protects brain in an animal model of hypertension-induced damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Nicardipine: experimental antihypertensive action and interactions with the alpha-adrenergic sympathetic system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiovascular pharmacology of nicardipine in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiovascular pharmacology of nicardipine in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nicardipine decreases blood pressure and heart rate at nucleus tractus solitarii of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nicardipine and cardiac hypertrophy: effects on left ventricular mass. Haemodynamics and mechanical performance in renovascular hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Effects of nicardipine on left ventricular hypertrophy of the rat with renovascular arterial hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
HPLC Method for the Quantification of Nicardipine Hydrochloride in Research Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantification of nicardipine hydrochloride in various research samples using High-Performance Liquid Chromatography (HPLC). The described methods are suitable for pharmacokinetic studies, formulation analysis, and quality control purposes.
Principle
This compound is a calcium channel blocker of the dihydropyridine class.[1] Its chemical structure contains a dihydropyridine ring and aromatic moieties, which impart chromophoric properties essential for UV spectrophotometric detection. The molecule also possesses a basic nitrogen atom, with a pKa of approximately 8.1, allowing for manipulation of its ionization state through pH control of the mobile phase to achieve optimal chromatographic retention and peak shape on a reverse-phase column.
This method utilizes reverse-phase HPLC with UV detection to separate and quantify this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. The composition of the mobile phase is optimized to achieve a suitable retention time, good peak symmetry, and resolution from potential interferences in the sample matrix. Quantification is performed by comparing the peak area of the analyte in a sample to that of a known concentration in a standard solution. The detection wavelength is selected based on the UV absorbance maxima of this compound, which have been reported at approximately 238 nm, 254 nm, and 354 nm.[2][3] The choice of wavelength can be optimized to maximize sensitivity and minimize interference from the sample matrix.
Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic or Gradient Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector
-
-
Chromatographic Data System (CDS) for data acquisition and processing
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC grade solvents (acetonitrile, methanol)
-
Reagent grade chemicals (e.g., potassium dihydrogen phosphate, triethylamine, phosphoric acid)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Syringe filters (e.g., 0.45 µm)
Reagents and Standard Preparation
3.1. Reagents
-
Mobile Phase Preparation: Specific mobile phase compositions are detailed in the protocols below. All mobile phases should be freshly prepared, filtered through a 0.45 µm membrane filter, and degassed prior to use.
-
Diluent: A mixture of water and acetonitrile (e.g., 20:80 v/v) is often used as a diluent for standard and sample preparations.[4]
3.2. Standard Solution Preparation
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in a suitable solvent like methanol and make up to the volume.[3] This stock solution should be stored at 2-8°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the diluent to cover the desired concentration range for calibration.
Experimental Protocols
Two distinct protocols are provided below, one for the analysis of this compound in plasma samples and another for its quantification in pharmaceutical dosage forms (tablets).
Protocol 1: Quantification of this compound in Human Plasma
This protocol is adapted from a method utilizing solid-phase extraction for sample clean-up.
4.1. Sample Preparation (Solid-Phase Extraction)
-
To 0.5 mL of plasma sample in a centrifuge tube, add a known amount of an appropriate internal standard (e.g., nifedipine).[3]
-
Add 5 mL of ethyl acetate as the extracting solvent.[3]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 3,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase or diluent.
-
Vortex for 1 minute to ensure complete dissolution.
-
Inject a portion of the reconstituted solution into the HPLC system.
4.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of acetonitrile, 0.02 M sodium phosphate buffer, and methanol (45:40:15, v/v/v) with 0.2% triethylamine, adjusted to pH 6.1. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 35°C[4] |
| Detection Wavelength | 254 nm |
| Run Time | Approximately 10 minutes[3] |
4.3. Method Validation Summary
The following table summarizes typical validation parameters for this type of method.[3]
| Parameter | Typical Range/Value |
| Linearity Range | 5 - 150 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 15% |
| Limit of Quantification (LOQ) | 2.5 - 5 ng/mL |
| Extraction Recovery | > 75% |
Protocol 2: Quantification of this compound in Tablets
This protocol is suitable for the assay of this compound in pharmaceutical formulations.[4]
4.1. Sample Preparation
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound (e.g., 10 mg) and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of diluent (e.g., water:acetonitrile, 20:80 v/v) and sonicate for 15 minutes to dissolve the drug.
-
Make up the volume with the diluent and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Further dilute the filtered solution with the diluent to a suitable concentration within the calibration range.
4.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of phosphate buffer (pH 3.5) and acetonitrile (40:60, v/v).[4] |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 20 µL[4] |
| Column Temperature | 35°C[4] |
| Detection Wavelength | 250 nm[4] |
| Run Time | Approximately 5-10 minutes |
4.3. Method Validation Summary
The following table summarizes typical validation parameters for the analysis of this compound in pharmaceutical dosage forms.[4]
| Parameter | Typical Range/Value |
| Linearity Range | 60 - 180 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
Data Presentation and Analysis
For each set of samples, a calibration curve should be constructed by plotting the peak area of the this compound standards against their known concentrations. A linear regression analysis should be performed on the calibration data. The concentration of this compound in the unknown samples is then calculated using the regression equation of the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC quantification of this compound in a research sample.
Caption: General workflow for HPLC analysis of this compound.
This comprehensive guide provides a solid foundation for researchers to develop and validate their own HPLC methods for the quantification of this compound. Adherence to these protocols and good laboratory practices will ensure the generation of accurate and reliable data.
References
Application Notes and Protocols for Utilizing Nicardipine Hydrochloride in Patch-Clamp Studies of Ion Channels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of nicardipine hydrochloride in patch-clamp electrophysiology, with a focus on its interaction with L-type voltage-gated calcium channels (CaV1.2). This document includes detailed experimental protocols, data presentation tables, and visualizations to facilitate the design and execution of robust and reproducible experiments.
Introduction
This compound is a potent dihydropyridine calcium channel blocker.[1][2] It primarily targets L-type calcium channels, inhibiting the influx of calcium ions into cells.[1] This action makes it a valuable tool for studying the physiological roles of these channels and for the development of therapeutics targeting conditions such as hypertension and angina.[1] Nicardipine exhibits greater selectivity for vascular smooth muscle than for cardiac muscle.[1] Patch-clamp electrophysiology is the gold-standard technique for investigating the direct interaction of compounds like nicardipine with ion channels, allowing for precise measurement of channel activity and the pharmacological effects of the drug.
Mechanism of Action
This compound is a calcium channel antagonist that selectively inhibits the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle without altering serum calcium concentrations.[1] Its primary molecular target is the α1 subunit of the L-type calcium channel, which forms the channel's pore. By binding to the channel, nicardipine modulates its gating properties, leading to a reduction in the probability of channel opening and a consequent decrease in calcium current.
Quantitative Data Summary
The following tables summarize the inhibitory potency of this compound on various ion channels as determined by patch-clamp studies.
Table 1: IC50 Values of this compound for L-type Calcium Channels
| Channel Subtype | Cell Type | Experimental Condition | IC50 Value | Reference |
| Cardiac Calcium Channels | Cardiac Muscle | Not specified | 1 µM | [2] |
| CaV1.2 | HEK-293 | Closed-state (0.05 Hz stimulation) | 60 nM | [3][4] |
| CaV1.2/DHP insensitive mutant | HEK-293 | Not specified | 2.0 µM | [3][4] |
| CaV2.1/DHP sensitive mutant | Not specified | Not specified | 175 nM | [3][4] |
Table 2: IC50 Values of this compound for Other Ion Channels
| Channel Type | Cell Type | Experimental Condition | IC50 Value | Reference |
| Basolateral K+ Channels | Human Colonic Crypts | Inside-out patch | 0.47 µM | [5] |
Experimental Protocols
This section provides a detailed methodology for a whole-cell patch-clamp experiment to assess the effect of nicardipine on L-type calcium channels (CaV1.2) heterologously expressed in HEK-293 cells.
Cell Preparation
-
Cell Culture: Culture HEK-293 cells stably expressing the human CaV1.2 channel (α1C, β2, and α2δ subunits) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and appropriate selection antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Transfection (if applicable): For transient expression, transfect HEK-293 cells with plasmids encoding the CaV1.2 subunits using a suitable transfection reagent according to the manufacturer's protocol. Recordings are typically performed 24-48 hours post-transfection.
-
Plating for Recording: One day before the experiment, plate the cells onto glass coverslips at a low density to allow for the isolation of single cells for patching.
Solutions
Table 3: Composition of Recording Solutions
| Solution | Component | Concentration (mM) |
| External (Bath) Solution | NaCl | 100 |
| KCl | 4 | |
| NMDG | 40 | |
| CaCl2 | 5 | |
| MgCl2 | 1 | |
| HEPES | 10 | |
| Glucose | 5 | |
| Sorbitol | 5 | |
| pH adjusted to 7.4 with HCl | ||
| Internal (Pipette) Solution | Cs Methanesulfonate | 108 |
| MgCl2 | 4.5 | |
| CaCl2 | 1 | |
| Phosphocreatine Na2 | 5 | |
| Creatine | 5 | |
| Pyruvate | 5 | |
| Oxalacetate | 5 | |
| Na2ATP | 4 | |
| HEPES | 24 | |
| EGTA | 10 | |
| pH adjusted to 7.2 with CsOH |
Note: The use of Cesium (Cs+) in the internal solution helps to block potassium channels, thus isolating the calcium currents.
This compound Stock Solution Preparation
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the external (bath) solution. Ensure the final solvent concentration is low (typically ≤ 0.1%) to avoid non-specific effects.
Whole-Cell Patch-Clamp Recording
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The ideal pipette resistance when filled with the internal solution should be between 2-5 MΩ.
-
Establish Whole-Cell Configuration:
-
Place a coverslip with the cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a single, healthy-looking cell with the patch pipette while applying slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
-
Data Acquisition:
-
Use a patch-clamp amplifier and data acquisition software to record the whole-cell currents.
-
Hold the cell at a holding potential of -80 mV.
-
To elicit L-type calcium currents, apply a voltage-step protocol. A typical protocol involves a 200 ms pre-pulse to -40 mV to inactivate sodium and T-type calcium channels, followed by a 400 ms test pulse to potentials ranging from -50 mV to +60 mV in 10 mV increments.[6]
-
-
Drug Application:
-
After obtaining a stable baseline recording of the calcium currents, perfuse the recording chamber with the external solution containing the desired concentration of nicardipine.
-
Allow sufficient time for the drug to equilibrate and exert its effect (typically 2-5 minutes).
-
Record the calcium currents in the presence of nicardipine using the same voltage protocol.
-
To determine the dose-response relationship, apply increasing concentrations of nicardipine sequentially.
-
Visualizations
Signaling Pathway of Nicardipine Action
Caption: Mechanism of action of Nicardipine on L-type calcium channels.
Experimental Workflow for Patch-Clamp Study
Caption: Workflow for a nicardipine patch-clamp experiment.
Troubleshooting Decision Tree
Caption: Troubleshooting common patch-clamp recording issues.
References
- 1. droracle.ai [droracle.ai]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/Dihydropyridine insensitive and Cav2.1/Dihydropyridine sensitive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/dihydropyridine insensitive and Cav2.1/dihydropyridine sensitive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct inhibitory effect of nicardipine on basolateral K+ channels in human colonic crypts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Control of L-type calcium current during the action potential of guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Nicardipine Hydrochloride as a Tool Compound for Studying Calcium Channel Function
Introduction
Nicardipine hydrochloride is a dihydropyridine calcium channel blocker that serves as a potent and valuable tool for researchers studying the function and pharmacology of voltage-gated calcium channels (VGCCs), particularly the L-type calcium channel (CaV1.2). Its mechanism of action involves the inhibition of calcium ion influx into cells, which is a fundamental process in various physiological events, including muscle contraction, neurotransmitter release, and gene expression. Nicardipine exhibits greater selectivity for vascular smooth muscle compared to cardiac muscle, making it a useful agent for investigating vascular physiology. These application notes provide an overview of nicardipine's properties, quantitative data on its activity, and detailed protocols for its use in key experimental paradigms.
Mechanism of Action
This compound inhibits the transmembrane influx of calcium ions into cardiac and smooth muscle cells. It achieves this by binding to the L-type voltage-gated calcium channels, which are prevalent in these tissues. The binding is thought to deform the channel, inhibit ion-control gating mechanisms, and/or interfere with the release of calcium from the sarcoplasmic reticulum. This blockade of calcium entry leads to the relaxation of vascular smooth muscle, resulting in vasodilation. Due to its higher affinity for channels in vascular smooth muscle, it produces significant arterial vasodilation with minimal effects on myocardial contractility.
Application Notes and Protocols for Generating a Dose-Response Curve of Nicardipine Hydrochloride in Isolated Artery Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicardipine hydrochloride is a potent dihydropyridine calcium channel blocker widely used in the management of hypertension and angina.[1] Its primary mechanism of action involves the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells.[1][2] This action prevents the influx of extracellular calcium, leading to vasodilation and a subsequent reduction in peripheral vascular resistance. The selective action of nicardipine on vascular smooth muscle over cardiac muscle minimizes its direct effects on heart contractility.[1][2]
The generation of a dose-response curve in isolated artery preparations is a fundamental in vitro pharmacological method to characterize the potency and efficacy of vasoactive compounds like nicardipine. This application note provides a detailed protocol for generating a cumulative dose-response curve for this compound in isolated rat aortic rings pre-contracted with phenylephrine.
Data Presentation
The following table summarizes the key quantitative data for generating a dose-response curve for this compound in isolated artery preparations.
| Parameter | Value | Tissue Preparation | Notes |
| Pre-contraction Agent | Phenylephrine | Rat Aorta | An alpha-1 adrenergic agonist commonly used to induce a stable and reproducible contraction in isolated arteries. |
| Phenylephrine Concentration | 1 x 10⁻⁶ M (1 µM) | Rat Aorta | This concentration typically produces a submaximal, stable contraction, allowing for the observation of a full range of vasodilation. |
| Nicardipine Concentration Range | 1 x 10⁻⁹ M to 1 x 10⁻⁵ M | Rat Aorta/Rabbit Thoracic Artery | This range is expected to encompass the full dose-response curve, from minimal to maximal vasodilation. |
| Expected EC₅₀/pD₂' | pD₂' of R-(-)-nicardipine: higher than S-(+)-nicardipine and racemic nicardipine | Rabbit Thoracic Artery | The pD₂' is the negative logarithm of the molar concentration of an antagonist that produces 50% of the maximal response. A higher pD₂' indicates greater potency. Specific EC₅₀ values for racemic nicardipine in rat aorta may vary.[3] |
| Vehicle | Distilled Water or appropriate solvent | N/A | Ensure the final concentration of the solvent in the organ bath does not exceed a level that could affect the tissue (typically <0.1%). |
| Incubation Time per Dose | Until a stable response is achieved (typically 2-5 minutes) | Rat Aorta | It is crucial to allow the tissue to reach a plateau at each concentration before adding the next dose in a cumulative dose-response protocol. |
Experimental Protocols
Materials and Reagents
-
This compound
-
Phenylephrine Hydrochloride
-
Krebs-Henseleit Solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1)
-
Distilled Water
-
Carbogen Gas (95% O₂ / 5% CO₂)
-
Male Wistar rats (250-300g)
-
Surgical instruments (scissors, forceps)
-
Organ bath system with isometric force transducers
-
Data acquisition system (e.g., PowerLab with LabChart software)
Preparation of Isolated Rat Aortic Rings
-
Animal Euthanasia: Humanely euthanize the rat according to approved institutional animal care and use committee protocols.
-
Aorta Dissection: Promptly perform a thoracotomy and carefully dissect the thoracic aorta.
-
Cleaning and Sectioning: Place the aorta in a petri dish containing cold, oxygenated Krebs-Henseleit solution. Gently remove adherent connective and adipose tissue. Cut the aorta into rings of approximately 3-4 mm in length.
-
Endothelium Removal (Optional): To study endothelium-independent effects, the endothelium can be removed by gently rubbing the intimal surface of the aortic ring with a fine wire or wooden stick. The successful removal of the endothelium should be confirmed by the absence of relaxation to an endothelium-dependent vasodilator like acetylcholine (10⁻⁶ M) in a pre-contracted ring.
-
Mounting in Organ Bath: Suspend the aortic rings between two stainless steel hooks in an organ bath chamber filled with 10 mL of Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with carbogen gas. One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer.
Generation of Cumulative Dose-Response Curve
-
Equilibration: Allow the aortic rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 grams. During this period, replace the Krebs-Henseleit solution every 15-20 minutes.
-
Viability Check: After equilibration, contract the rings with a high potassium solution (e.g., 60 mM KCl) to check for tissue viability. Wash the tissues and allow them to return to the baseline resting tension.
-
Pre-contraction: Induce a stable, submaximal contraction with 1 x 10⁻⁶ M phenylephrine. Wait for the contraction to reach a stable plateau (typically 15-20 minutes).
-
Cumulative Addition of Nicardipine: Once a stable contraction is achieved, add this compound to the organ bath in a cumulative manner, starting with the lowest concentration (1 x 10⁻⁹ M). Increase the concentration in logarithmic increments (e.g., 10⁻⁹, 3x10⁻⁹, 10⁻⁸, 3x10⁻⁸ M, and so on, up to 1 x 10⁻⁵ M). Allow the tissue to reach a stable response at each concentration before adding the next.
-
Data Recording: Continuously record the isometric tension throughout the experiment.
Data Analysis
-
Calculate Percentage of Relaxation: The relaxation response to nicardipine at each concentration should be calculated as a percentage of the initial phenylephrine-induced contraction. The formula is:
-
% Relaxation = [(Tension with Phenylephrine - Tension with Nicardipine) / (Tension with Phenylephrine - Basal Tension)] x 100
-
-
Construct Dose-Response Curve: Plot the percentage of relaxation (Y-axis) against the logarithm of the molar concentration of nicardipine (X-axis).
-
Determine EC₅₀ and Emax: Use a non-linear regression analysis (e.g., using GraphPad Prism software) to fit a sigmoidal dose-response curve to the data. From this curve, determine the EC₅₀ (the molar concentration of nicardipine that produces 50% of the maximal response) and the Emax (the maximum relaxation effect).[4][5]
Mandatory Visualizations
Signaling Pathway of Nicardipine-Induced Vasodilation
References
- 1. Tutorial: Plotting dose-response curves. - FAQ 1726 - GraphPad [graphpad.com]
- 2. Animal pharmacology of nicardipine and its clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The difference between nicardipine and its enantiomers on inhibiting vasoconstriction of isolated rabbit thoracic artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prism 3 -- Analyzing Dose-Response Data - FAQ 1751 - GraphPad [graphpad.com]
- 5. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Long-Term Administration of Nicardipine Hydrochloride in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term administration of nicardipine hydrochloride in preclinical animal studies. The information is intended to guide researchers in designing and conducting similar experiments, offering insights into established methodologies and expected outcomes.
Preclinical Efficacy in Hypertension Models
Nicardipine, a dihydropyridine calcium channel blocker, has demonstrated significant efficacy in various animal models of hypertension. Long-term treatment consistently leads to a reduction in blood pressure and mitigates associated end-organ damage.
Data Summary
The following tables summarize the quantitative data from key long-term efficacy studies in hypertensive rat and dog models.
Table 1: Effects of Long-Term Oral Nicardipine Administration in Hypertensive Rats
| Species/Strain | Duration | Dosage | Key Findings |
| Spontaneously Hypertensive Rats (SHR) | 12 weeks | 1 mg/kg/day (oral) | Normalized systolic blood pressure, significantly reduced heart and left ventricle to body weight ratios, and reduced the cross-sectional area of cardiocytes.[1][2] |
| Spontaneously Hypertensive Rats (SHR) | 12 weeks | Not specified | Effectively lowered high blood pressure and reduced cardiac hypertrophy.[3][4] |
| Deoxycorticosterone Acetate (DOCA)/Salt Hypertensive Rats | 12 weeks | Not specified | Effectively lowered high blood pressure, reduced cardiac hypertrophy, and prevented mortality from stroke.[3][4] |
| Renal Hypertensive Rats (RHR) | 12 weeks | Not specified | Effectively lowered high blood pressure.[3][4] |
Table 2: Effects of Repeated Oral Nicardipine Administration in Hypertensive Dogs
| Species/Strain | Duration | Dosage | Key Findings |
| Conscious Renal Hypertensive Dogs | 14 days | Not specified | No tolerance developed to the hypotensive activity of nicardipine.[3][4] |
Experimental Protocols
Protocol 1: Evaluation of Antihypertensive Efficacy and Cardiac Hypertrophy in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), 10 weeks old. Age-matched Wistar-Kyoto (WKY) rats are used as normotensive controls.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
Drug Administration:
-
This compound is suspended in a 0.5% methylcellulose solution.
-
Administer a daily oral dose of 1 mg/kg via oral gavage for 12 consecutive weeks.
-
A vehicle control group of SHR should receive the 0.5% methylcellulose solution only.
-
-
Blood Pressure Measurement:
-
Measure systolic blood pressure (SBP) weekly using the tail-cuff method in conscious, pre-warmed rats.
-
-
Tissue Collection and Analysis:
-
At the end of the 12-week treatment period, euthanize the animals.
-
Excise the heart, blot it dry, and weigh it. Dissect the left ventricle and weigh it separately. Calculate the heart-to-body weight and left ventricle-to-body weight ratios.
-
Fix the left ventricular tissue in 10% buffered formalin for histological analysis.
-
Embed the fixed tissue in paraffin, section it, and stain with hematoxylin and eosin (H&E).
-
Perform morphometric analysis using image analysis software to determine the cross-sectional area of cardiocytes.
-
-
Ultrastructural Analysis (Optional):
-
For electron microscopy, fix small pieces of the left ventricle in glutaraldehyde, post-fix in osmium tetroxide, and embed in resin.
-
Examine ultrathin sections for changes in intercalated discs, Z-line morphology, and the mitochondria-to-myofibril ratio.[1]
-
Protocol 2: Assessment of Tolerance to Hypotensive Effects in Renal Hypertensive Dogs
-
Animal Model: Conscious renal hypertensive dogs.
-
Drug Administration: Administer this compound orally for 14 consecutive days. The specific dose should be determined based on preliminary dose-response studies to achieve a clear hypotensive effect.
-
Blood Pressure Monitoring:
-
Implant a telemetry device for continuous blood pressure monitoring or use an external system with a surgically implanted arterial catheter for conscious animals.
-
Record baseline blood pressure before the start of treatment.
-
Monitor blood pressure daily throughout the 14-day treatment period to assess for any attenuation of the hypotensive effect, which would indicate tolerance.
-
Pharmacokinetics of Long-Term Administration
Understanding the pharmacokinetic profile of nicardipine during long-term administration is crucial for designing effective dosing regimens and avoiding potential accumulation.
Data Summary
Table 3: Pharmacokinetic Parameters of Nicardipine After Repeated Oral Administration in Animals
| Species | Duration | Dosage | Key Findings |
| Rats | 21 days | 3 mg/kg/day | Tissue distribution on day 14 was 1.4-2.5 times higher than on day 1, suggesting a steady state was reached within 14 days.[5] |
| Rats | 7 days | 3 mg/kg/day | Cumulative excretion was 97.3% of the administered drug, indicating no tendency for accumulation.[5] |
| Dogs | 7 days | 5 mg/kg, three times a day at 3-hour intervals | Maximum plasma concentration and AUC on day 4 were 1.8 and 1.6 times higher, respectively, than on day 1. Values were similar on day 7, suggesting a steady state was reached within 4 days.[5] |
Experimental Protocol
Protocol 3: Pharmacokinetic Study of Repeated Nicardipine Administration in Dogs
-
Animal Model: Male Beagle dogs.
-
Drug Administration:
-
Administer [14C]-labeled this compound orally in hard gelatin capsules.
-
A sample dosing regimen is 5 mg/kg, three times a day at 3-hour intervals, for 7 consecutive days.
-
-
Sample Collection:
-
Collect blood samples from a peripheral vein at predetermined time points after the first dose on day 1 and after the last dose on days 4 and 7.
-
Collect urine and feces daily throughout the study period to determine cumulative excretion.
-
-
Sample Analysis:
-
Separate plasma from blood samples by centrifugation.
-
Determine the concentration of unchanged nicardipine and its metabolites in plasma, urine, and feces using a validated analytical method, such as high-performance liquid chromatography (HPLC) coupled with radiometric detection for [14C]-labeled compounds.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2) using appropriate pharmacokinetic software.
-
Compare the parameters between day 1, day 4, and day 7 to assess drug accumulation and time to reach steady state.
-
Signaling Pathway and Experimental Workflows
Mechanism of Action
Nicardipine is a calcium channel antagonist that selectively inhibits the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle cells without altering serum calcium concentrations.[6] Its primary target is the L-type calcium channel.[1][6] By blocking these channels, nicardipine reduces intracellular calcium levels, leading to the relaxation of vascular smooth muscle. This results in vasodilation, primarily in arterial vessels, which in turn lowers systemic vascular resistance and blood pressure.[1][7] Nicardipine exhibits greater selectivity for vascular smooth muscle than for cardiac muscle.[6]
Caption: Mechanism of action of nicardipine.
Experimental Workflow
The following diagram illustrates a typical workflow for a long-term study evaluating the efficacy of nicardipine in an animal model of hypertension.
Caption: Long-term efficacy study workflow.
Pharmacokinetic Study Workflow
This diagram outlines the key steps in conducting a pharmacokinetic study of long-term nicardipine administration.
Caption: Pharmacokinetic study workflow.
References
- 1. Effect of nicardipine treatment upon cardiac hypertrophy in spontaneously hypertensive rats: a morphometric and ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicardipine and vascular hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular pharmacology of nicardipine in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular pharmacology of nicardipine in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic studies on this compound, a new vasodilator, after repeated administration to rats, dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term effects of nicardipine in the treatment of essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Sustained-Release Nicardipine Hydrochloride Formulations for Animal Models
Introduction
Nicardipine hydrochloride is a potent dihydropyridine calcium channel blocker used for managing hypertension and angina.[1][2] Its primary mechanism involves inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[3][4] However, conventional formulations of nicardipine often have a short half-life, necessitating frequent administration to maintain therapeutic plasma concentrations.[1] The development of sustained-release (SR) formulations is a key strategy to improve its bioavailability, ensure steady therapeutic effects, and enhance patient compliance.[2][5] These application notes provide an overview of formulation strategies and detailed protocols for the preparation and in vivo evaluation of sustained-release this compound in animal models, intended for researchers in drug development and pharmacology.
Mechanism of Action: L-Type Calcium Channel Blockade
Nicardipine selectively inhibits the transmembrane influx of calcium ions through L-type calcium channels in vascular smooth muscle and, to a lesser extent, cardiac muscle.[6][7] This blockade prevents the calcium-dependent contractile processes, resulting in the relaxation of vascular smooth muscle.[2][8] Its greater selectivity for vascular smooth muscle minimizes direct negative effects on cardiac contractility.[2][6] The resulting vasodilation, particularly in coronary and systemic arteries, leads to decreased peripheral resistance, reduced blood pressure, and improved oxygen delivery to the myocardium.[8]
Caption: Mechanism of action of Nicardipine.
Experimental Protocols
Protocol 1: Preparation of Sustained-Release Microspheres
This protocol describes the emulsion-solvent evaporation technique for preparing this compound microspheres, adapted from studies using polymers like Ethylcellulose and Eudragit RS100.[9]
Materials:
-
This compound (N HCl)
-
Polymer (e.g., Ethylcellulose or Eudragit RS100)
-
Organic Solvent (e.g., Dichloromethane)
-
Aqueous Phase (e.g., Polyvinyl Alcohol solution)
-
Stirrer (Mechanical or Magnetic)
-
Filtration apparatus
-
Drying oven
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of Nicardipine HCl and the chosen polymer (e.g., a 1:1 or 1:2 drug-to-polymer ratio) in an appropriate organic solvent to form a clear solution.[9]
-
Emulsification: Disperse the organic phase into a larger volume of the aqueous phase containing a surfactant (e.g., 1% w/v PVA) under continuous stirring. The stirring speed should be maintained at a constant rate (e.g., 500-1000 rpm) to form a stable oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Continue stirring the emulsion at room temperature for several hours (e.g., 3-4 hours) to allow the organic solvent to evaporate completely, leading to the formation of solid microspheres.
-
Collection and Washing: Collect the solidified microspheres by filtration. Wash the collected microspheres multiple times with distilled water to remove any residual surfactant and un-encapsulated drug.
-
Drying: Dry the washed microspheres in a drying oven or desiccator at a controlled temperature (e.g., 40°C) for 24 hours or until a constant weight is achieved.
-
Characterization: Evaluate the prepared microspheres for particle size, drug loading, encapsulation efficiency, and in vitro drug release profile.
Protocol 2: In Vivo Pharmacokinetic Study in a Rat Model
This protocol outlines the procedure for conducting a bioavailability and pharmacokinetic study of a sustained-release nicardipine formulation in Wistar rats.[10]
Materials:
-
Wistar rats (healthy, specific weight range, e.g., 300±50g)
-
Test Formulation (e.g., Nicardipine SR microspheres or S-SMEDDS)
-
Control (Pure Nicardipine HCl or Marketed Formulation)
-
Oral gavage needles
-
Blood collection tubes (e.g., heparinized microcentrifuge tubes)
-
Centrifuge
-
HPLC system for drug analysis
Procedure:
-
Animal Acclimatization: Acclimatize healthy Wistar rats to laboratory conditions for at least one week before the experiment, with free access to standard food and water.
-
Grouping and Fasting: Divide the rats into groups (e.g., n=6 per group), such as Group A (Pure Drug), Group B (Marketed Formulation), and Group C (Test SR Formulation).[10] Fast the animals overnight (e.g., 12 hours) before dosing, with continued access to water.
-
Dosing: Administer the assigned formulation to each rat via oral gavage. The dose should be calculated based on the animal's body weight.
-
Blood Sampling: Collect blood samples (approx. 0.2-0.3 mL) from the tail vein at predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.[10]
-
Plasma Separation: Immediately centrifuge the collected blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
Sample Storage: Store the plasma samples at -20°C or lower until analysis.
-
Bioanalysis: Determine the concentration of nicardipine in the plasma samples using a validated HPLC method.[10]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), using appropriate software.
Caption: Workflow for in vivo pharmacokinetic studies.
Data Presentation: Pharmacokinetic Parameters in Animal Models
The following tables summarize pharmacokinetic data from various studies on this compound formulations in different animal models.
Table 1: Pharmacokinetic Parameters of Nicardipine Formulations in Rats
| Formulation Type | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | Animal Model | Reference |
|---|---|---|---|---|---|---|
| S-SMEDDS | Equivalent to human dose | 1429.58 ± 107.40 | 0.75 | 50.70 ± 5.55 | Wistar Rats | [10] |
| Pure Drug | Equivalent to human dose | - | - | - | Wistar Rats | [10] |
| Marketed Formulation | Equivalent to human dose | - | - | - | Wistar Rats | [10] |
| Oral Administration | 3 mg/kg/day | - | - | - | Rats |[11] |
Note: Specific Cmax and AUC for pure and marketed drugs were not detailed in the abstract but were used for comparison, with S-SMEDDS showing higher bioavailability.[10] The study with 3 mg/kg/day in rats focused on tissue distribution and accumulation rather than single-dose plasma parameters.[11]
Table 2: Pharmacokinetic Observations of Nicardipine in Dogs
| Dosing Regimen | Key Observation | Animal Model | Reference |
|---|---|---|---|
| 10 mg/kg, three times at 3-hour intervals | Significant increase in plasma concentration, suggesting saturation of hepatic metabolism. | Dogs | [11] |
| 10 mg/kg, three times at 6-hour intervals | No significant increase in plasma concentration. | Dogs | [11] |
| 5 mg/kg, three times daily for 7 days | Max plasma concentration and AUC on day 4 were 1.8 and 1.6 times higher than on day 1, reaching a steady state. | Dogs | [11] |
| Repeated oral administration for 14 days | No tolerance developed to the hypotensive activity of nicardipine. | Conscious Renal Hypertensive Dogs |[12][13] |
Table 3: Effects of Nicardipine in Various Animal Models
| Animal Model | Administration | Effect | Reference |
|---|---|---|---|
| Anesthetized Dogs | Intravenous | Greater vasodilation in vertebral, carotid, and coronary vessels compared to other vessels. | [12][13] |
| Conscious Monkeys | Intravenous | Lowered blood pressure with reflex tachycardia; no effect on A-V conduction time. | [12][13] |
| Hypertensive Rats (SHR, RHR, DOCA/Salt) | Oral (12 weeks) | Effectively lowered high blood pressure and reduced cardiac hypertrophy. |[12][13] |
References
- 1. Nicardipine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Nicardipine: Package Insert / Prescribing Information [drugs.com]
- 4. nbinno.com [nbinno.com]
- 5. sciensage.info [sciensage.info]
- 6. droracle.ai [droracle.ai]
- 7. Nicardipine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetic studies on this compound, a new vasodilator, after repeated administration to rats, dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cardiovascular pharmacology of nicardipine in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cardiovascular pharmacology of nicardipine in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: The Use of Nicardipine Hydrochloride in Ex Vivo Organ Perfusion
Introduction
Ex vivo organ perfusion (EVOP) is a transformative technology in organ transplantation and biomedical research.[1][2] By maintaining organs in a near-physiological state outside the body, EVOP allows for the assessment, reconditioning, and prolonged preservation of donor organs, thereby expanding the donor pool and improving transplant outcomes.[1][3] A critical challenge during ex vivo perfusion is managing vascular resistance and preventing vasospasm to ensure uniform and adequate perfusion of the organ. Nicardipine hydrochloride, a dihydropyridine calcium channel blocker, presents a valuable pharmacological tool to address this challenge. Its high selectivity for vascular smooth muscle makes it effective in inducing vasodilation and improving organ perfusion without significant negative effects on myocardial contractility.[4][5] This document provides detailed application notes and protocols for the use of this compound in ex vivo perfusion studies.
Mechanism of Action
This compound is a calcium ion influx inhibitor.[5][6] The contractile processes of vascular smooth muscle are heavily dependent on the influx of extracellular calcium ions through voltage-gated L-type calcium channels.[4] Nicardipine selectively blocks these channels, inhibiting the transmembrane influx of calcium.[7] This reduction in intracellular calcium concentration prevents the activation of calmodulin and myosin light-chain kinase, leading to the relaxation of vascular smooth muscle and subsequent vasodilation.[8] This effect is more pronounced in arterial smooth muscle than in cardiac muscle, which minimizes direct negative inotropic effects on the heart.[4][6] By reducing systemic vascular resistance, nicardipine improves blood flow and oxygen delivery to tissues.[8][9]
Quantitative Data Summary
The vasodilatory effects of nicardipine have been quantified in various studies. Although most data originates from in vivo or clinical settings, these findings provide a strong rationale for its application in ex vivo perfusion to achieve similar physiological responses.
| Parameter | Organ/Model | Baseline/Control Value | Value after Nicardipine | Key Finding | Reference |
| Arterial Vessel Diameter | Mouse Brain (in vivo) | 17.8 ± 1.5 µm | 21.6 ± 2.6 µm | Significant vasodilation of cerebral arteries. | [10][11] |
| Mean Arterial Pressure | Liver Transplant Patients | 87 ± 6 mmHg | 76 ± 3 mmHg (at 60 min) | Effective reduction in systemic blood pressure. | [12] |
| Hepatic Blood Flow | Liver Transplant Patients | No Significant Change | No Significant Change | Blood pressure is lowered without compromising hepatic blood flow. | [12][13] |
| Cyclosporine A (CsA) Dose | Liver Transplant Patients | Standard Dose | ~30% Lower Dose | Nicardipine interacts with CsA metabolism, allowing for a lower required dose of the immunosuppressant. | [14] |
Experimental Protocols
The following are generalized protocols for the application of this compound in ex vivo perfusion of the heart, lungs, and liver. Researchers should adapt these protocols based on the specific organ, species, and experimental objectives.
General Experimental Workflow
The integration of nicardipine into an ex vivo perfusion circuit typically occurs after the initial stabilization of the organ on the apparatus. The goal is to establish a baseline and then introduce the vasodilator to improve perfusion dynamics.
Protocol 1: Ex Vivo Heart Perfusion (Langendorff or Working Heart Model)
-
Heart Preparation: Procure the heart and cannulate the aorta for retrograde (Langendorff) or both the aorta and left atrium for antegrade (Working Heart) perfusion.
-
Perfusate: Use a standard crystalloid perfusate (e.g., Krebs-Henseleit buffer) or a blood-based perfusate, oxygenated with 95% O₂ / 5% CO₂ and maintained at 37°C.[15]
-
Circuit Priming: Prime the ex vivo perfusion system, ensuring it is free of air bubbles.
-
Initiate Perfusion: Mount the heart on the apparatus and begin perfusion at a constant pressure (e.g., 60-80 mmHg) or constant flow. Allow the heart to stabilize for 15-20 minutes.
-
Baseline Measurement: Record baseline parameters including coronary flow, heart rate, and left ventricular developed pressure (LVDP).
-
Nicardipine Administration:
-
Preparation: Prepare a stock solution of this compound. A typical final concentration in the perfusate ranges from 0.1 to 1.0 µM. For clinical applications, an initial infusion rate of 5 mg/hour is common, which can be titrated.[16]
-
Method: Introduce nicardipine into the perfusate reservoir or via a side-port infusion pump upstream of the heart.
-
-
Data Collection: Continuously monitor hemodynamic parameters. Observe for an increase in coronary flow (at constant pressure) or a decrease in perfusion pressure (at constant flow), indicating coronary vasodilation.
-
Functional Assessment: Perform functional assessments, such as generating pressure-volume loops, to evaluate changes in cardiac function post-administration.[17]
Protocol 2: Ex Vivo Lung Perfusion (EVLP)
-
Lung Preparation: Procure the lung block and cannulate the pulmonary artery and left atrium. Attach a tracheal tube for ventilation.[18]
-
Perfusate: Use a standard EVLP solution (e.g., Steen Solution) or a similar buffered colloid solution. A cellular perfusate may also be used.[19][20]
-
Initiate Perfusion: Connect the lung to the EVLP circuit. Start perfusion at a low flow rate, gradually increasing to the target (e.g., 40% of the donor's cardiac output) as the lung warms to 37°C.[2][18]
-
Initiate Ventilation: Begin protective mechanical ventilation (e.g., tidal volume of 6-7 mL/kg, PEEP of 5 cmH₂O, FiO₂ of 21%).[2][3]
-
Baseline Measurement: After a stabilization period of approximately 1 hour, record baseline pulmonary artery pressure (PAP), pulmonary vascular resistance (PVR), dynamic compliance, and oxygenation capacity.[2]
-
Nicardipine Administration:
-
Rationale: To reduce high PVR or treat vasospasm.
-
Dosage: Administer a bolus of nicardipine (e.g., 1-5 mg) directly into the perfusate reservoir. The dose may be repeated or followed by a continuous infusion (e.g., 1-5 mg/hour) based on the response of the PAP and PVR.
-
-
Monitoring and Assessment: Continuously monitor PVR and PAP. A decrease in these parameters indicates successful vasodilation. Re-evaluate lung function, including gas exchange and compliance, to ensure no negative effects.
Protocol 3: Ex Vivo Liver Perfusion (Normothermic or Hypothermic)
-
Liver Preparation: Procure the liver and cannulate the hepatic artery and portal vein. Cannulate the inferior vena cava for outflow.
-
Perfusate: Use a blood-based perfusate for normothermic machine perfusion (NMP) or a preservation solution like Vasosol for hypothermic machine perfusion (HMP).[21][22]
-
Initiate Perfusion: Connect the liver to the perfusion circuit and gradually increase flow to physiological or target rates while warming to 37°C (for NMP).
-
Baseline Measurement: Allow the liver to stabilize. Record baseline hepatic artery and portal vein flows and pressures. Collect perfusate samples to measure baseline liver function markers (e.g., AST, ALT, lactate).[22]
-
Nicardipine Administration:
-
Rationale: To manage high arterial resistance and improve microvascular perfusion.
-
Dosage: Introduce nicardipine into the arterial line of the perfusate. A typical starting dose for intravenous clinical use is 5 mg, which can be adapted for the ex vivo circuit volume.[13] Continuous infusion may be required to maintain vasodilation.
-
-
Monitoring and Assessment: Monitor for a decrease in hepatic arterial pressure and an increase or stabilization of arterial flow. Continue to collect perfusate samples to assess bile production and metabolic function, ensuring that the intervention is improving, not harming, liver viability.[21]
Materials and Reagents
-
Ex vivo perfusion system (organ-specific)
-
Reservoir, oxygenator, pump, and tubing
-
Heat exchanger
-
Ventilator (for EVLP)
-
Physiological monitoring system (pressure transducers, flow meters)
-
This compound (injectable solution)
-
Perfusate (organ-specific, e.g., Krebs-Henseleit buffer, Steen Solution, blood-based solution)
-
Standard laboratory glassware and consumables
-
Blood gas and chemistry analyzer
This compound is a potent and selective vasodilator that can be a valuable adjunct in ex vivo organ perfusion studies. By effectively reducing vascular resistance, it helps ensure homogenous perfusion, prevents vasospasm, and may aid in the reconditioning of marginal organs. The protocols provided offer a framework for researchers to incorporate nicardipine into their EVOP experiments. Careful titration and continuous monitoring of organ-specific parameters are essential to maximize the benefits of this therapeutic intervention while ensuring organ viability and function.
References
- 1. Frontiers | Pushing the boundaries of innovation: the potential of ex vivo organ perfusion from an interdisciplinary point of view [frontiersin.org]
- 2. Ex vivo lung perfusion: recent advancements and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ex vivo lung perfusion: how we do it - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. verification.fda.gov.ph [verification.fda.gov.ph]
- 6. drugs.com [drugs.com]
- 7. Nicardipine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Intravenous nicardipine: cardiovascular effects and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro and in vivo testing of a novel local nicardipine delivery system to the brain: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical pharmacology of nicardipine in liver transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intravenous nicardipine does not alter hepatic blood flow after orthotopic liver transplant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nicardipine as antihypertensive therapy in liver transplant recipients: results of long-term use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 16. dartmouth-hitchcock.org [dartmouth-hitchcock.org]
- 17. Frontiers | Cardiac preservation using ex vivo organ perfusion: new therapies for the treatment of heart failure by harnessing the power of growth factors using BMP mimetics like THR-184 [frontiersin.org]
- 18. beta.garj.org [beta.garj.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Therapeutics administered during ex vivo liver machine perfusion: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Normothermic Ex-vivo Liver Perfusion and the Clinical Implications for Liver Transplantation [xiahepublishing.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Nicardipine Hydrochloride for Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of nicardipine hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound for cell culture?
A1: this compound is sparingly soluble in water but is freely soluble in methanol and DMSO. For cell culture applications, it is recommended to first dissolve this compound in DMSO to prepare a concentrated stock solution.[1] This stock solution can then be diluted to the final working concentration in the cell culture medium.
Q2: My this compound solution is precipitating in the cell culture medium. What could be the cause and how can I prevent this?
A2: Precipitation of this compound in cell culture medium can be due to several factors:
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High Final Concentration of DMSO: The final concentration of the solvent (e.g., DMSO) in the culture medium should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells and may also cause the drug to precipitate when the stock solution is diluted in an aqueous medium.
-
Temperature Shifts: Exposing the media to significant temperature changes, such as repeated freeze-thaw cycles, can cause components to precipitate.
-
pH of the Medium: this compound's solubility is pH-dependent. Ensure the pH of your cell culture medium is stable and within the optimal range for your cells.
-
Incompatible Media Components: this compound is not stable in solutions like 5% sodium bicarbonate or Lactated Ringer's Injection, which can cause immediate precipitation.[2]
To prevent precipitation, ensure your DMSO stock solution is well-mixed and serially diluted in the culture medium to the final desired concentration. It is also advisable to prepare fresh dilutions for each experiment.
Q3: What is a typical working concentration range for this compound in cell culture?
A3: The optimal working concentration of this compound is highly dependent on the cell type and the experimental objective. In vitro studies have utilized a wide range of concentrations, from as low as 0.1 µM to over 32 µM.[3][4] For example, in studies with vascular smooth muscle cells, concentrations between 0.1-10 µM have been shown to reduce cell viability.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I determine the optimal concentration of this compound for my experiments?
A4: A dose-response experiment is essential to determine the optimal concentration. This typically involves treating your cells with a range of this compound concentrations and then measuring the biological response of interest (e.g., cell viability, inhibition of a specific signaling pathway). A common method for assessing cell viability is the MTT assay. The results can be used to calculate the IC50 value, which is the concentration of the drug that causes a 50% reduction in the measured response.
Troubleshooting Guides
| Problem | Possible Cause | Solution |
| Unexpectedly high cell death at low concentrations | Cell line is highly sensitive to this compound. | Perform a dose-response study starting with very low concentrations (e.g., in the nanomolar range) to determine the IC50 for your specific cell line. |
| The final concentration of DMSO in the culture medium is too high. | Ensure the final DMSO concentration is at a non-toxic level, typically below 0.5%. Prepare a more concentrated stock solution if necessary to minimize the volume of DMSO added to the culture. | |
| Inconsistent results between experiments | Instability of this compound in the culture medium. | Nicardipine is light-sensitive. Protect your stock solutions and treated cell cultures from light. Prepare fresh dilutions of this compound in culture medium for each experiment. |
| Variation in cell seeding density. | Ensure a consistent number of cells are seeded in each well for all experiments. | |
| No observable effect at expected concentrations | The cell line may be resistant to the effects of this compound. | Verify the expected mechanism of action in your cell line. Consider using a positive control to ensure the experimental setup is working correctly. |
| Degradation of the this compound stock solution. | Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| ARCaPE-shEPLIN | Chemoresistant Prostate Cancer | 0.5 | [3] |
| C4-2B-TaxR | Chemoresistant Prostate Cancer | 2.1 | [3] |
| ARCaPE-shCtrl | Chemosensitive Prostate Cancer | 29.1 | [3] |
| C4-2 | Chemosensitive Prostate Cancer | 15.0 | [3] |
| PC-3 | Chemosensitive Prostate Cancer | >32.0 | [3] |
| CWR22Rv1 | Chemosensitive Prostate Cancer | >32.0 | [3] |
| C4-2B | Prostate Cancer | >51.2 | [3] |
| BPH1 | Benign Prostatic Epithelial | 79.5 | [3] |
| Human Colonic Crypts (K+ channels) | Primary Human Colonic Epithelial | 0.47 | [5] |
| Rat Distal Colonic Mucosa (Cl- secretion) | Primary Rat Colonic Mucosa | 2.0 | [5] |
| Human Vascular Endothelial Cells | Primary Human Endothelial | 10-30 µg/mL (viability decreased) | [6] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Dose-Response Experiment using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and laboratory conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A typical concentration range to test could be 0.1, 1, 5, 10, 25, 50, 75, and 100 µM.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "no treatment" control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the supernatant.[8]
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[9]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve.
-
Mandatory Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. Nicardipine is a putative EED inhibitor and has high selectivity and potency against chemoresistant prostate cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Direct inhibitory effect of nicardipine on basolateral K+ channels in human colonic crypts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of this compound-induced cell injury in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Preventing Nicardipine Hydrochloride Precipitation in Physiological Buffers
For researchers, scientists, and drug development professionals, ensuring the stability and solubility of active compounds in experimental settings is paramount. Nicardipine hydrochloride, a potent calcium channel blocker, is known for its limited solubility in aqueous solutions, often leading to precipitation and compromising experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with this compound in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents and buffers?
A1: this compound is sparingly soluble in aqueous solutions. Its solubility is highly dependent on the solvent, pH, and buffer composition. Below is a summary of its solubility in various media.
Data Presentation: Solubility of this compound
Table 1: Solubility in Common Solvents
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL[1] |
| Ethanol | ~1 mg/mL[1] |
| Water | Slightly soluble |
Table 2: Solubility in Aqueous Buffers at 25°C
| Buffer/Solution | pH | Solubility |
| Aqueous Vehicle | 4.06 | 5.16 mg/mL[2] |
| Aqueous Vehicle | 4.24 | 2.35 mg/mL[2] |
| Aqueous Vehicle | 4.68 | 0.85 mg/mL[2] |
| Aqueous Vehicle | 5.05 | 0.36 mg/mL[2] |
| Aqueous Vehicle | 6.21 | 0.025 mg/mL[2] |
| 1:2 DMSO:PBS Solution | 7.2 | ~0.25 mg/mL[1] |
Table 3: Effect of Buffer Concentration on Solubility
| Buffer System | Concentration | Solubility |
| Acetate Buffer | 0.001 M to 5 M | 5 mg/mL to 68.6 mg/mL[3] |
| Propionate Buffer | 0.001 M to 5 M | 5 mg/mL to 270 mg/mL[3] |
Q2: What is the optimal pH for dissolving this compound?
A2: A lower pH generally favors the solubility and stability of this compound. The ideal pH range for maintaining its solubility in aqueous solutions is between 3.0 and 4.5.[2] As the pH increases, particularly above 5.0, the solubility of this compound decreases significantly, increasing the risk of precipitation.[2]
Q3: How should I prepare a stock solution of this compound for my experiments?
A3: Due to its low aqueous solubility, it is highly recommended to first dissolve this compound in an organic solvent, such as DMSO, before diluting it into your physiological buffer or cell culture medium.[1] This method ensures maximum initial solubility.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the recommended method for preparing a concentrated stock solution of this compound.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile, light-protected container.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mg/mL).
-
Vortex or sonicate the mixture until the powder is completely dissolved. The solution should be clear.
-
Store the stock solution at -20°C, protected from light. This compound in DMSO is stable for extended periods under these conditions.
-
Troubleshooting Guides
Problem: My this compound solution precipitated after I diluted my DMSO stock into my aqueous buffer.
This is a common issue arising from the significant difference in solubility between DMSO and aqueous buffers.
Logical Relationship of Factors Leading to Precipitation
Caption: Factors contributing to this compound precipitation.
Possible Causes and Solutions:
-
Final Concentration is Too High: The final concentration of this compound in your aqueous buffer may exceed its solubility limit at that specific pH and buffer composition.
-
Solution: Lower the final concentration of this compound in your working solution. Refer to the solubility tables above for guidance.
-
-
Inadequate Mixing: Rapidly adding the DMSO stock to the buffer without vigorous mixing can cause localized high concentrations, leading to immediate precipitation.
-
Solution: Add the DMSO stock dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion.
-
-
Incorrect Buffer pH: The pH of your physiological buffer is critical. If the pH is too high (typically > 5.0), the solubility of this compound will be significantly reduced.
-
Solution: Measure the pH of your final working solution. If necessary, adjust the pH of your buffer to be within the optimal range of 3.0-4.5.[2] Be cautious when adjusting pH, as this can also affect the stability of other components in your solution.
-
-
Incompatible Buffer Components: Certain buffer systems can promote the precipitation of this compound.
Problem: My this compound solution is clear initially but becomes cloudy over time, especially in my cell culture incubator.
This delayed precipitation can be caused by changes in the solution's properties during incubation.
Experimental Workflow for Preparing a Stable this compound Solution
Caption: Workflow for preparing stable this compound solutions.
Possible Causes and Solutions:
-
pH Shift in Cell Culture Media: The buffering capacity of some cell culture media, which often operate at a physiological pH of ~7.4, may not be sufficient to maintain a low pH after the addition of other substances or due to cellular metabolism. The increase in pH over time will decrease the solubility of this compound.
-
Solution: Consider using a more strongly buffered system if your experimental design allows. Alternatively, prepare fresh working solutions more frequently to minimize the impact of pH drift.
-
-
Interaction with Media Components: Complex cell culture media contain a variety of salts, amino acids, and other molecules that could potentially interact with this compound and reduce its solubility.
-
Solution: If you suspect an interaction with a specific media component, you may need to simplify your buffer system for the experiment, if possible. There is limited specific data on interactions with individual media components, so empirical testing may be necessary.
-
-
Temperature Changes: Fluctuations in temperature can affect solubility. While not as common for delayed precipitation, it is a factor to consider.
-
Solution: Ensure that your solutions are stored at a constant temperature and are fully equilibrated to the experimental temperature before use.
-
By understanding the physicochemical properties of this compound and following these guidelines, researchers can minimize the risk of precipitation and ensure the reliability and reproducibility of their experimental results.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. US5164405A - Nicardipine pharmaceutical composition for parenteral administration - Google Patents [patents.google.com]
- 3. Solubilization of this compound via complexation and salt formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of this compound in intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanregent.com [americanregent.com]
Troubleshooting nicardipine hydrochloride instability in aqueous solutions.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering stability issues with nicardipine hydrochloride in aqueous solutions. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges observed during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is turning cloudy or precipitating. What is the likely cause?
A1: Precipitation of this compound in aqueous solutions is a common issue primarily influenced by pH and the composition of the solution. This compound is sparingly soluble in water and its solubility is pH-dependent.[1][2] It is more soluble in acidic conditions and can precipitate in neutral or alkaline solutions. For instance, immediate precipitation has been observed when mixed with 5% sodium bicarbonate injection.[3][4] Additionally, incompatibility with certain intravenous fluids, such as Lactated Ringer's injection, can also lead to precipitation or an increase in optical density over time.[3][4]
Q2: I've observed a yellow discoloration in my this compound solution. Does this indicate degradation?
A2: this compound solutions are typically clear and may have a slight yellow appearance.[3][5] However, the drug is known to be sensitive to light.[6] Exposure to light, especially UV radiation, can induce photodegradation, which may result in a color change.[7][8] It is crucial to protect solutions from light by using amber-colored containers or by covering the container with a light-blocking material.[5][6]
Q3: What are the primary factors that affect the stability of this compound in aqueous solutions?
A3: The main factors affecting the stability of this compound in aqueous solutions are:
-
pH: The drug is more stable in acidic environments (target pH for injections is around 3.5) and degrades in alkaline conditions.[9][10][11]
-
Light: this compound is photosensitive and can degrade upon exposure to daylight or UV radiation, leading to the formation of its pyridine analogue.[8]
-
Temperature: Elevated temperatures can accelerate degradation.[5][12] Solutions should generally be stored at a controlled room temperature (20° to 25°C or 68° to 77°F) and protected from freezing and excessive heat.[5]
-
Container Material: Adsorption to plastic containers, such as polyvinyl chloride (PVC), can lead to a decrease in the concentration of this compound over time. Glass containers are generally preferred for storage to ensure stability.[3][4]
-
Excipients and Co-administered Drugs: Incompatibilities with certain excipients or other drugs can lead to precipitation or degradation. For example, it is incompatible with Sodium Bicarbonate (5%) Injection and Lactated Ringer's Injection.[3][5][13] It has also shown physical incompatibility with ampicillin, ampicillin/sulbactam sodium, and cefoperazone.[14]
Q4: How can I improve the solubility of this compound in my aqueous formulation?
A4: Several strategies can be employed to enhance the solubility of this compound:
-
pH Adjustment: Maintaining an acidic pH is crucial for solubility.
-
Co-solvents: The use of organic co-solvents like ethanol, DMSO, and dimethyl formamide (DMF) can significantly increase solubility.[2] For aqueous buffers, it is recommended to first dissolve the drug in a small amount of DMSO and then dilute it with the buffer.[2]
-
Complexation: Complexation with agents like cyclodextrins or aliphatic carboxylic acid buffer systems (e.g., acetate or propionate) has been shown to enhance solubility.[1][12]
-
Salt Formation: Converting the hydrochloride salt to a phosphate salt can lead to a notable improvement in solubility.[1]
Troubleshooting Guides
Issue 1: Rapid Loss of Potency in Solution
Symptoms:
-
Chromatographic analysis shows a significant decrease in the main nicardipine peak over a short period.
-
The appearance of new peaks in the chromatogram, indicating the formation of degradation products.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Photodegradation | Protect the solution from light at all times by using amber vials or by wrapping the container in aluminum foil.[5] Conduct experiments under reduced light conditions if possible. |
| Alkaline pH | Measure the pH of your solution. If it is neutral or alkaline, adjust to an acidic pH (e.g., pH 3.5-4.5) using a suitable buffer system like acetate or citrate.[1][15] Avoid alkaline solutions like sodium bicarbonate.[3] |
| Oxidative Degradation | Purge your solution and the headspace of the container with an inert gas like nitrogen or argon to minimize contact with oxygen.[2] |
| Incompatible IV Fluid/Excipient | If using an IV fluid, ensure it is compatible. Dextrose 5% and Sodium Chloride 0.9% are generally compatible.[10] Avoid Lactated Ringer's and Sodium Bicarbonate solutions.[3][13] Review all excipients for known incompatibilities. |
| Storage Temperature | Store solutions at the recommended controlled room temperature (20-25°C) and avoid exposure to excessive heat.[5] For longer-term storage, refrigeration (5°C) may improve stability.[16][17] |
Issue 2: Adsorption to Container/Tubing
Symptoms:
-
A gradual decrease in drug concentration over time, even when protected from light and at the correct pH.
-
The loss of potency is more pronounced in plastic containers (e.g., PVC) compared to glass.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Adsorption to PVC | Switch to glass containers for the preparation and storage of your this compound solutions.[3][4] If PVC containers must be used, be aware of the potential for concentration loss and account for it in your experimental design. |
| Adsorption to Tubing | If using an infusion setup, consider the material of the tubing. Minimize the surface area of contact where possible. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Slightly soluble | [18] |
| Methanol | Freely soluble | [18] |
| Acetic Acid (100) | Freely soluble | |
| Ethanol (99.5) | Sparingly soluble (~1 mg/mL) | [2] |
| Acetonitrile | Slightly soluble | |
| Acetic Anhydride | Slightly soluble | |
| DMSO | ~20 mg/mL | [2] |
| Dimethyl Formamide (DMF) | ~20 mg/mL | [2] |
| 1:2 solution of DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [2] |
| 0.1 M NaOH | Insoluble | [18] |
Table 2: Stability of this compound in Intravenous Solutions at Room Temperature
| IV Solution | Container | Stability | Reference |
| Dextrose 5% in Water | Glass | Stable for at least 7 days | [3][4] |
| Dextrose 5% in Water | PVC | Slow, constant decline in concentration | [3][4] |
| Sodium Chloride 0.9% | Glass | Stable for at least 7 days | [3][4] |
| Sodium Chloride 0.9% | PVC | Slow, constant decline in concentration | [3][4] |
| Dextrose 5% in 0.45% NaCl | Glass | Stable for at least 7 days | [3][4] |
| Dextrose 5% in 0.9% NaCl | Glass | Stable for at least 7 days | [3][4] |
| 0.45% Sodium Chloride | Glass | Stable for at least 7 days | [3][4] |
| Dextrose 5% in Lactated Ringer's | Glass | Stable | [3][4] |
| Dextrose 5% in Lactated Ringer's | PVC | Immediate and continuing rapid loss | [3][4] |
| Lactated Ringer's | Glass | Increased optical density over time | [3][4] |
| Lactated Ringer's | PVC | Immediate and continuing rapid loss | [3][4] |
| Sodium Bicarbonate 5% | Glass/PVC | Immediate precipitation | [3][4] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is a composite based on several published methods for the analysis of this compound and its degradation products.[9][15][19][20][21][22]
1. Objective: To quantify the concentration of this compound and separate it from its degradation products in an aqueous solution.
2. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 0.01 M sodium acetate/acetic acid buffer, pH 4.5). A common ratio is 70:30 or 80:20 (organic:aqueous).
-
This compound Reference Standard
-
Solvents for sample preparation (e.g., mobile phase)
-
Standard laboratory glassware and filtration apparatus
3. Chromatographic Conditions:
-
Column: C18 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile: 100 mM Ammonium Acetate (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 237 nm or 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
4. Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards covering the expected concentration range of the samples.
-
Sample Preparation: Dilute the this compound test solution with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm filter before injection.
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the prepared samples.
-
Data Analysis: Identify and quantify the nicardipine peak based on its retention time compared to the standard. The presence of other peaks indicates degradation products. The stability is determined by calculating the percentage of the initial nicardipine concentration remaining.
5. System Suitability:
-
Ensure adequate resolution between the nicardipine peak and any degradation product peaks.
-
Check for peak symmetry and theoretical plates to ensure the column is performing well.
Protocol 2: Forced Degradation Study
1. Objective: To investigate the degradation profile of this compound under various stress conditions.[9][11][22]
2. Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M)
-
Sodium hydroxide (e.g., 0.1 M)
-
Hydrogen peroxide (e.g., 30%)
-
UV lamp
-
Oven or water bath
3. Procedure:
-
Prepare separate solutions of this compound.
-
Acid Hydrolysis: Add hydrochloric acid to one solution and heat if necessary.
-
Base Hydrolysis: Add sodium hydroxide to another solution. Nicardipine is known to be unstable in alkaline conditions, so degradation may be rapid.[9][11]
-
Oxidative Degradation: Add hydrogen peroxide to a third solution.
-
Photolytic Degradation: Expose a solution to UV light.
-
Thermal Degradation: Heat a solution in an oven or water bath.
-
At specified time points, withdraw samples, neutralize if necessary, and analyze using the stability-indicating HPLC method described in Protocol 1.
Visualizations
Caption: Factors leading to this compound instability.
Caption: Workflow for stability testing of nicardipine HCl.
Caption: Simplified degradation pathways of nicardipine.
References
- 1. Solubilization of this compound via complexation and salt formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Stability of this compound in intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Stability of this compound in intravenous solutions. | Semantic Scholar [semanticscholar.org]
- 5. globalrph.com [globalrph.com]
- 6. ukaazpublications.com [ukaazpublications.com]
- 7. Photostability studies on nicardipine-cyclodextrin complexes by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] FORCED DEGRADATION STUDY TO DEVELOP & VALIDATE STABILITY INDICATING RPLC METHOD FOR QUANTIFICATION OF NICARDIPINE HCL IN BULK AND TABLET FORMULATION | Semantic Scholar [semanticscholar.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. americanregent.com [americanregent.com]
- 14. The compatibility of this compound injection with various ICU medications during simulated Y-site injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development of an Oral Liquid Formulation of this compound Compounded with Simple Excipients for the Treatment of Pediatric Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. ≥98%, L-type voltage-dependent calcium channel blocker, powder | Sigma-Aldrich [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. lupinepublishers.com [lupinepublishers.com]
- 21. lupinepublishers.com [lupinepublishers.com]
- 22. researchgate.net [researchgate.net]
Nicardipine hydrochloride solubility issues and how to overcome them.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nicardipine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a calcium channel blocker used to treat conditions like hypertension and angina.[1] It belongs to the Biopharmaceutics Classification System (BCS) Class II, which means it has high permeability but low aqueous solubility.[1] This poor solubility in biological fluids can lead to low bioavailability after oral administration, posing a significant challenge in formulation development.[1][2]
Q2: In which solvents is this compound soluble?
This compound exhibits a range of solubilities in different solvents. It is freely soluble in organic solvents like chloroform, methanol, and glacial acetic acid.[1][2] Its solubility is lower in ethanol and very limited in aqueous solutions.[2][3]
Troubleshooting Guide
Issue: I am having trouble dissolving this compound in an aqueous buffer for my in vitro experiment.
Solution:
Directly dissolving this compound in aqueous buffers, especially at neutral or alkaline pH, is often difficult due to its low intrinsic solubility. Here are several approaches to overcome this:
-
pH Adjustment: this compound's aqueous solubility is pH-dependent, with better solubility at a lower pH.[4] Adjusting the pH of your buffer to a more acidic range (e.g., pH 3.0-4.5) can significantly improve its solubility.[4][5]
-
Use of Co-solvents: For research purposes, a common technique is to first dissolve the compound in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol, and then slowly add this stock solution to the aqueous buffer with vigorous stirring.[3]
-
Complexation: Utilizing cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), can enhance aqueous solubility by forming inclusion complexes.[6][7]
-
Salt Formation: Conversion to a different salt form, such as a phosphate salt, has been shown to improve solubility by approximately 10-fold compared to the hydrochloride salt.[8]
Issue: My this compound solution is precipitating upon standing or dilution.
Solution:
Precipitation can occur due to changes in solvent composition, temperature, or pH.
-
Check for pH shifts: Ensure the pH of your final solution is maintained within the optimal range for this compound solubility. Buffering the solution can help prevent pH fluctuations.[4]
-
Solvent ratio: If using a co-solvent, ensure the final concentration of the organic solvent is not high enough to cause precipitation upon dilution in your experimental system.
-
Temperature effects: Solubility can be temperature-dependent. Ensure your solution is maintained at a constant temperature.
-
Light sensitivity: this compound is sensitive to light, which can cause degradation and potentially lead to precipitation of the degradants. Always prepare and store solutions in light-resistant containers.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility Description | Approximate Solubility (mg/mL) | Reference(s) |
| Chloroform | Freely Soluble | Not specified | [1][2] |
| Methanol | Freely Soluble | Not specified | [1][2] |
| Glacial Acetic Acid | Freely Soluble | Not specified | [1][2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | ~20 | [3] |
| Dimethylformamide (DMF) | Soluble | ~20 | [3] |
| Ethanol (Anhydrous/99.5%) | Sparingly Soluble | ~1 | [3] |
| Water | Slightly Soluble | Varies with pH | [2] |
| Acetonitrile | Slightly Soluble | Not specified | |
| n-Butanol | Slightly Soluble | Not specified | [1] |
| 0.01 M KH2PO4 | Slightly Soluble | Not specified | [1] |
| Acetone | Slightly Soluble | Not specified | [1] |
| Dioxane | Slightly Soluble | Not specified | [1] |
| Ethyl Acetate | Very Slightly Soluble | Not specified | [1] |
| Benzene | Practically Insoluble | Not specified | [1] |
| Ether | Practically Insoluble | Not specified | [1] |
| Hexane | Practically Insoluble | Not specified | [1] |
Table 2: Effect of pH on the Aqueous Solubility of this compound at 25°C
| pH | Solubility (mg/mL) | Reference(s) |
| 4.06 | 5.16 | [4] |
| 4.24 | 2.35 | [4] |
| 4.68 | 0.85 | [4] |
| 5.05 | 0.36 | [4] |
| 6.21 | 0.025 | [4] |
Table 3: Enhancement of this compound Solubility using Different Techniques
| Technique | Method/Carrier | Fold Increase in Solubility | Reference(s) |
| Complexation | Acetate Buffer (5M) | ~13.7x (from 5 to 68.6 mg/mL) | [8] |
| Complexation | Propionate Buffer (5M) | ~54x (from 5 to 270 mg/mL) | [8] |
| Salt Formation | Conversion to Phosphate Salt | ~10x | [8] |
| Solid Dispersion | β-Cyclodextrin | Varies with ratio | [9] |
| Nanosuspension | Nanoprecipitation | Significant improvement in dissolution | [10][11] |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol describes the preparation of a solid dispersion of this compound with a cyclodextrin to enhance its aqueous solubility.
-
Molar Ratio Calculation: Determine the required weights of this compound and hydroxypropyl-β-cyclodextrin (HPβCD) for a specific molar ratio (e.g., 1:1).
-
Mixing: Accurately weigh and mix the calculated amounts of this compound and HPβCD in a mortar.
-
Kneading: Add a small amount of a water:ethanol (1:1 v/v) mixture to the powder blend to form a paste. Knead the paste thoroughly for 45-60 minutes.[6]
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sizing: Pulverize the dried complex using a mortar and pestle, and then pass it through a sieve of a specific mesh size to obtain a uniform powder.
-
Storage: Store the prepared inclusion complex in a desiccator to protect it from moisture.
Protocol 2: Preparation of this compound Nanosuspension (Nanoprecipitation Method)
This protocol outlines a general procedure for preparing a this compound nanosuspension to improve its dissolution rate.
-
Organic Phase Preparation: Dissolve this compound in a suitable water-miscible organic solvent (e.g., methanol). A bridging liquid like dichloromethane may also be added.[12]
-
Aqueous Phase Preparation: Dissolve a stabilizer (e.g., Tween 80, PVP K30, or Poloxamer 188) in purified water.[10][11]
-
Nanoprecipitation: Inject the organic phase into the aqueous phase under constant stirring. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of this compound as nanoparticles.
-
Solvent Removal: Remove the organic solvent from the nanosuspension using a method such as evaporation under reduced pressure.
-
Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential.
Protocol 3: Evaluation of In Vitro Dissolution Rate
This protocol describes a standard method to assess the dissolution profile of a this compound formulation.
-
Apparatus Setup: Use a USP Dissolution Apparatus II (paddle method).[9]
-
Dissolution Medium: Prepare a suitable dissolution medium, such as 900 mL of phosphate buffer at pH 6.8.[9] Maintain the temperature at 37 ± 0.5°C.
-
Sample Introduction: Place a known amount of the this compound formulation (e.g., an amount of solid dispersion equivalent to a specific dose of the drug) into the dissolution vessel.
-
Stirring: Start the paddle rotation at a specified speed (e.g., 50 or 75 rpm).[9]
-
Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a specific volume of the dissolution medium. Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium to maintain a constant volume.
-
Analysis: Filter the collected samples and analyze the concentration of dissolved this compound using a suitable analytical method, such as UV-Vis spectrophotometry at its λmax (e.g., 239 nm).[9]
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the dissolution profile.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for solubility enhancement of Nicardipine HCl.
References
- 1. pharmacyjournal.net [pharmacyjournal.net]
- 2. theaspd.com [theaspd.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. US5164405A - Nicardipine pharmaceutical composition for parenteral administration - Google Patents [patents.google.com]
- 5. CN116059162A - Preparation method of this compound injection - Google Patents [patents.google.com]
- 6. Designing an extended release waxy matrix tablet containing nicardipine–hydroxy propyl β cyclodextrin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. Solubilization of this compound via complexation and salt formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. jddtonline.info [jddtonline.info]
- 11. jddtonline.info [jddtonline.info]
- 12. nveo.org [nveo.org]
Light sensitivity and degradation of nicardipine hydrochloride in experimental setups.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the light sensitivity and degradation of nicardipine hydrochloride in experimental setups.
Frequently Asked Questions (FAQs)
Q1: How sensitive is this compound to light?
A: this compound is highly sensitive to light, particularly ultraviolet (UV) radiation.[1][2][3] Exposure to light can induce photodegradation, leading to the formation of several degradation products, with the primary one being its pyridine analogue.[3][4] It is crucial to protect nicardipine solutions from light during all stages of an experiment—preparation, storage, and analysis—to ensure the integrity of the results.[5]
Q2: What are the main degradation pathways for this compound?
A: The degradation of this compound is primarily driven by photolysis, hydrolysis under alkaline conditions, and oxidation.[1][2] It is relatively stable under acidic conditions.[2][3] The photochemical degradation pathway involves the oxidation of the 1,4-dihydropyridine moiety and a stepwise photo-reduction of the m-nitro group.[4]
Q3: What are the known degradation products?
A: Forced degradation studies have identified multiple degradation products. Under photolytic stress, at least four major photoproducts are formed, including the pyridine analogue of nicardipine.[1][3] Alkaline hydrolysis yields two major degradation products, while oxidation with hydrogen peroxide produces one major degradant.[1]
Q4: What are the optimal storage conditions for nicardipine solutions to minimize degradation?
A: To minimize degradation, this compound solutions should be stored in containers that protect them from light, such as amber vials or containers wrapped in aluminum foil, and kept in a carton until ready for use.[5] For intravenous solutions, stability is highest in glass containers, where it can be stable for up to seven days at room temperature in various common infusion fluids.[6][7] Stability is reduced in polyvinyl chloride (PVC) containers.[6][8] The diluted solution for infusion is typically stable for 24 hours at room temperature.[5][9]
Q5: Is this compound compatible with all common intravenous solutions?
A: No. While this compound is compatible with solutions like 5% Dextrose and 0.9% Sodium Chloride, it is not compatible with 5% Sodium Bicarbonate Injection or Lactated Ringer's Injection, as these can cause immediate precipitation.[5][6][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of nicardipine concentration in solution. | Light Exposure: The solution was likely exposed to ambient or UV light. | Prepare and store all solutions in light-protected containers (e.g., amber glass, foil-wrapped containers). Conduct experiments under minimal light conditions.[5] |
| Incompatible Solvent/Container: The solution may be in a PVC container or an incompatible IV fluid like Sodium Bicarbonate.[6][9] | Use glass containers for storage and preparation whenever possible. Ensure the diluent is a compatible IV fluid (e.g., 5% Dextrose, 0.9% NaCl).[6][8] | |
| High pH (Alkaline Conditions): The solution pH might be too high, accelerating hydrolytic degradation.[2][3] | Ensure the pH of the solution is controlled and avoid alkaline conditions. A study notes stability in a mobile phase of pH 4.0.[2] | |
| Appearance of unexpected peaks in HPLC chromatogram. | Formation of Degradation Products: The sample has likely degraded due to exposure to light, heat, or incompatible chemicals. | Review the experimental protocol to identify potential sources of degradation. Run a forced degradation study (see protocols below) to identify the retention times of known degradants. |
| Inconsistent or non-reproducible analytical results. | Ongoing Degradation: The sample may be degrading during the analytical run itself. | Minimize the time between sample preparation and analysis. Use an autosampler with temperature control if available. Ensure the analytical method is stability-indicating. |
| Improper Sample Preparation: Inconsistent handling of samples can lead to variable levels of degradation. | Standardize all sample preparation steps, especially concerning light exposure and temperature. Prepare fresh standards and samples for each run. | |
| Precipitation observed in the solution. | Incompatibility: The drug has been mixed with an incompatible solution, such as Sodium Bicarbonate or Lactated Ringer's.[6][9] | Immediately discard the solution. Prepare a new solution using a compatible diluent as specified in the product literature. |
Quantitative Data Summary
Table 1: Stability of Nicardipine HCl in Different Stress Conditions
| Stress Condition | Reagent/Method | Observation | Reference |
| Photolytic | UV Light (245 nm) for 210 mins | Significant degradation, formation of 4 photoproducts. | [1][2] |
| Alkaline Hydrolysis | 0.1M - 0.4M NaOH, 60°C | Highly susceptible; 50% degradation within 1 hour with 0.4M NaOH. | [2][3] |
| Acid Hydrolysis | 0.1M - 1M HCl, 60°C | Stable; no significant degradation observed. | [2][3] |
| Oxidative | 5% - 30% H₂O₂ | Susceptible to degradation. | [1][2][3] |
Table 2: Example Parameters for Stability-Indicating HPLC Methods
| Parameter | Method 1 | Method 2 |
| Column | C18 (150 mm × 3.9 mm, 5 µm) | C18 (150 mm, 5 µm) |
| Mobile Phase | 70% Methanol : Acetic acid with 0.01M Triethylamine (pH 4) | Acetonitrile : 100 mM Ammonium Acetate (70:30, v/v) |
| Flow Rate | 1.0 mL/min | Not Specified |
| Detection (UV) | 353 nm | 237 nm |
| Linear Range | 0.5 - 40 µg/mL | 0.3 - 100 µg/mL |
| Reference | [1] | [3][10] |
Experimental Protocols
Protocol 1: Forced Photodegradation Study
-
Preparation: Prepare a 10 µg/mL solution of this compound in methanol.
-
Control Sample: Transfer a portion of the solution to a light-protected container (e.g., amber vial) and keep it at room temperature. This will serve as the time-zero (t=0) control.
-
Exposure: Place the remaining solution in a quartz cell or other UV-transparent container.
-
Irradiation: Expose the solution to a UV light source. A common setup involves a UV lamp emitting at 254/365 nm for a defined period, such as 210 minutes.[2] Alternatively, a 400W UV lamp in a photochemical chamber can be used for 3 hours.[3][11]
-
Sampling: At predetermined time intervals (e.g., 0, 30, 60, 120, 210 mins), withdraw aliquots of the solution for analysis.
-
Analysis: Analyze the control and irradiated samples immediately using a stability-indicating HPLC-UV method to quantify the remaining nicardipine and detect the formation of degradation products. LC-MS can be used for the structural identification of the photoproducts.[2]
Protocol 2: Analysis by Stability-Indicating RP-HPLC
-
Instrumentation: A high-performance liquid chromatography system equipped with a UV detector and a C18 analytical column.
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of 70% methanol and 30% aqueous solution containing acetic acid and 0.01M triethylamine, adjusted to pH 4.[1][12] Filter and degas the mobile phase before use.
-
Chromatographic Conditions:
-
Sample Injection: Inject a fixed volume (e.g., 10 µL) of the standard, control, and stressed samples into the HPLC system.
-
Data Analysis: Record the chromatograms. Calculate the percentage of remaining nicardipine and the relative peak areas of any degradation products. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.
Visualizations
Caption: Fig. 1: Photodegradation Pathway of Nicardipine
Caption: Fig. 2: Photosensitivity Experiment Workflow
Caption: Fig. 3: Factors Affecting Nicardipine Stability
References
- 1. researchgate.net [researchgate.net]
- 2. Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. globalrph.com [globalrph.com]
- 6. Stability of this compound in intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Stability of this compound in intravenous solutions. | Semantic Scholar [semanticscholar.org]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. americanregent.com [americanregent.com]
- 10. [PDF] FORCED DEGRADATION STUDY TO DEVELOP & VALIDATE STABILITY INDICATING RPLC METHOD FOR QUANTIFICATION OF NICARDIPINE HCL IN BULK AND TABLET FORMULATION | Semantic Scholar [semanticscholar.org]
- 11. lupinepublishers.com [lupinepublishers.com]
- 12. lupinepublishers.com [lupinepublishers.com]
Technical Support Center: Minimizing Nicardipine Hydrochloride-Induced Cytotoxicity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with nicardipine hydrochloride in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic concentration of this compound in primary cells?
The cytotoxic concentration of this compound can vary significantly depending on the primary cell type, exposure time, and the assay used to measure viability. For instance, in human dermal microvascular endothelial cells (HMVECs), a dose-dependent decrease in cell viability was observed in the range of 10-30 μg/mL. It is crucial to perform a dose-response experiment for each specific primary cell type to determine the optimal non-toxic concentration for your experiments.
Q2: What are the known mechanisms of nicardipine-induced cell death in primary cells?
Nicardipine has been shown to induce cytotoxicity through several mechanisms:
-
Autophagic Cell Death: In human vascular endothelial cells, nicardipine has been observed to cause an increase in autophagosomes, suggesting that it induces autophagic cell death.
-
Cell Cycle Arrest and Apoptosis: In some cell types, nicardipine can induce cell cycle arrest and apoptosis.
-
Inhibition of K+ Channels: Nicardipine can directly inhibit basolateral K+ channels, which may impact cell function and viability.
-
Reduction of Intracellular pH: Nicardipine has been shown to reduce intracellular pH, which can contribute to cytotoxicity.
Q3: How can I minimize nicardipine-induced cytotoxicity in my primary cell culture experiments?
Minimizing cytotoxicity is critical for obtaining reliable experimental results. Consider the following strategies:
-
Optimize Concentration and Exposure Time: Use the lowest effective concentration of nicardipine and the shortest possible exposure time that is sufficient to achieve the desired experimental outcome.
-
Inhibit Autophagy: If autophagic cell death is a concern, co-treatment with an autophagy inhibitor like 3-methyladenine may reduce nicardipine-induced cytotoxicity.
-
Control pH: Ensure that the cell culture medium is adequately buffered to counteract any potential intracellular pH changes induced by nicardipine.
-
Use Serum-Containing Medium: The presence of proteins in serum can sometimes reduce the effective concentration of a drug, potentially mitigating cytotoxicity.
Troubleshooting Guides
Problem 1: High levels of cell detachment and death after nicardipine treatment.
-
Possible Cause: The concentration of nicardipine may be too high for your specific primary cell type, or the exposure time may be too long. Primary cells are often more sensitive than immortalized cell lines.
-
Solution:
-
Perform a dose-response curve to determine the IC50 value for your cells.
-
Start with a concentration well below the IC50 for your initial experiments.
-
Reduce the duration of nicardipine exposure.
-
Ensure even cell seeding, as high confluency can sometimes exacerbate cytotoxicity.
-
Problem 2: Inconsistent results in cell viability assays.
-
Possible Cause: The type of viability assay used can influence the results. For example, MTT assays measure mitochondrial activity, which can be affected by nicardipine independent of cell death.
-
Solution:
-
Use multiple types of viability assays to confirm your results (e.g., a metabolic assay like MTT or MTS, and a membrane integrity assay like Trypan Blue or a live/dead stain).
-
Ensure that the cells are in the logarithmic growth phase during the experiment.
-
Be consistent with the timing of your measurements after nicardipine treatment.
-
Problem 3: Unexpected changes in cell morphology.
-
Possible Cause: Nicardipine has been shown to cause significant changes in cell morphology, including the formation of vacuoles in human vascular endothelial cells, within 30 minutes of exposure.
-
Solution:
-
Document morphological changes with microscopy at various time points after nicardipine treatment.
-
These changes may be an early indicator of cytotoxicity. Correlate morphological observations with viability data.
-
Consider if these morphological changes could interfere with your downstream assays.
-
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay | IC50 / Concentration | Exposure Time | Reference |
| Human Dermal Microvascular Endothelial Cells (HMVECs) | Cell Viability Assay | 10-30 µg/mL (dose-dependent decrease in viability) | Not specified | |
| ARCaPE-shCtrl |
Addressing variability in nicardipine hydrochloride's effects between experimental batches.
Frequently Asked Questions (FAQs)
Q1: We are observing a diminished inhibitory effect of our latest batch of nicardipine hydrochloride compared to previous batches. What are the potential causes?
A1: A diminished effect can stem from several factors related to the compound's integrity and the experimental setup. The primary suspects are degradation of the this compound stock, issues with the solvent or storage conditions, and variability in the experimental protocol itself. It is crucial to systematically investigate each of these possibilities.
Q2: How can we be sure our this compound stock solution is stable?
A2: The stability of this compound is highly dependent on storage conditions. It is susceptible to degradation, particularly from light and hydrolysis.[1] To ensure the stability of your stock solution:
-
Storage: Store in a cool, dry, and dark place.[1]
-
Solvent: Prepare stock solutions in an appropriate solvent like DMSO or ethanol and aliquot them to avoid repeated freeze-thaw cycles.
-
Verification: If you suspect degradation, consider having the concentration and purity of your stock solution verified using High-Performance Liquid Chromatography (HPLC).[2][3]
Q3: Could the type of container used for our experiments affect the results?
A3: Yes, the container material can significantly impact the concentration of this compound. Studies have shown that nicardipine concentrations can decline in polyvinyl chloride (PVC) containers, whereas they remain stable in glass containers.[4] For consistent results, it is recommended to use glass containers for preparing and storing nicardipine solutions.[4][5]
Q4: What are the common degradation products of this compound, and how can they affect our experiments?
A4: this compound can degrade through hydrolysis and oxidation.[1][6] One of the major degradation products is a pyridine analog of nicardipine.[7] These degradation products may have reduced or no activity as calcium channel blockers, leading to a weaker observed effect in your experiments. The presence of these impurities can be a significant source of variability between batches.[3][6]
Troubleshooting Guides
Issue 1: Inconsistent Dose-Response Curves Between Batches
Symptoms: The EC50 or IC50 values for this compound vary significantly between different experimental runs or when using a new batch of the compound.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Degradation of Nicardipine Stock | 1. Prepare a fresh stock solution from a new vial of this compound. 2. Protect the stock solution from light by using amber vials or wrapping them in foil. 3. Aliquot the stock solution to minimize freeze-thaw cycles. 4. Verification: If the issue persists, analyze the stock solution's purity and concentration via HPLC.[2][3] |
| Improper Solvent or pH | 1. Ensure the solvent used to dissolve this compound is of high purity and appropriate for your experimental system. 2. Check the pH of your experimental buffer. Nicardipine's solubility and stability can be pH-dependent.[8] |
| Interaction with IV Solution Components | 1. If using intravenous solutions, be aware that nicardipine is unstable in 5% sodium bicarbonate injection and can be lost in PVC bags containing lactated Ringer's injection.[4] 2. Use glass containers and compatible IV solutions as detailed in stability studies.[4][5] |
| Inconsistent Cell Culture Conditions | 1. Standardize cell passage number and seeding density for all experiments. 2. Ensure consistent incubation times and conditions (temperature, CO2). |
Issue 2: Complete Loss of this compound Activity
Symptoms: A new batch of this compound shows no biological effect, even at high concentrations.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Incorrect Compound | 1. Verify the identity of the compound received from the supplier. Check the label and any accompanying documentation. 2. If possible, perform an analytical test like mass spectrometry or NMR to confirm the chemical structure. |
| Severe Degradation | 1. Review the storage and handling procedures for the compound. Exposure to harsh conditions (e.g., extreme heat, prolonged light exposure) could lead to complete degradation.[1][6] 2. Prepare a fresh solution and re-test immediately. |
| Experimental Error | 1. Double-check all calculations for dilutions. 2. Ensure that the nicardipine solution was added to the experimental system. 3. Run a positive control to ensure the assay is working correctly. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general framework for assessing the purity of a this compound sample. Method parameters may need to be optimized for your specific instrument and column.
Objective: To separate and quantify this compound and its potential degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile, methanol, and water
-
Perchloric acid or ammonium acetate for mobile phase preparation
-
A C18 reverse-phase HPLC column (e.g., 4.6 mm x 15 cm, 5 µm particle size)
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation: A common mobile phase is a mixture of an acidic aqueous buffer and an organic solvent. For example, a mixture of a perchloric acid solution and acetonitrile (e.g., 3:2 v/v). Another option is a mixture of 0.1M ammonium acetate and acetonitrile (e.g., 30:70 v/v).[9]
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of a this compound reference standard in the mobile phase to create a stock solution. Prepare a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve the experimental batch of this compound in the mobile phase to a similar concentration as the standard solutions.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution. Compare the chromatogram of the sample to the standard to identify the nicardipine peak and any impurity peaks. Quantify the purity based on the peak areas.
Visualizations
Signaling Pathway of this compound
This compound is a dihydropyridine calcium channel blocker.[9] It primarily acts on L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a decrease in blood pressure.[1]
Caption: Mechanism of action of this compound.
Experimental Workflow for Troubleshooting Variability
This workflow provides a logical sequence of steps to diagnose the root cause of variability in this compound experiments.
References
- 1. ukaazpublications.com [ukaazpublications.com]
- 2. A simple method for this compound quantification in plasma using solid-phase extraction and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of this compound in intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Stability of this compound in intravenous solutions. | Semantic Scholar [semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. uspnf.com [uspnf.com]
- 8. pharmacophorejournal.com [pharmacophorejournal.com]
- 9. lupinepublishers.com [lupinepublishers.com]
Nicardipine hydrochloride interference with fluorescent dyes in imaging experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from nicardipine hydrochloride in fluorescence-based imaging experiments.
Frequently Asked Questions (FAQs)
Q1: Does this compound interfere with common fluorescent dyes?
There is no widespread, documented evidence in the scientific literature of direct interference between this compound and common fluorescent dyes such as fluorescein, rhodamine, DAPI, or Green Fluorescent Protein (GFP). However, like many small molecules, nicardipine has the potential to interfere with fluorescence assays through mechanisms such as autofluorescence or quenching.[1][2][3] Therefore, it is considered best practice to empirically test for any potential interference in your specific experimental setup.
Q2: What are the spectroscopic properties of this compound?
This compound exhibits a strong absorption peak in the ultraviolet (UV) range of the electromagnetic spectrum. Studies have shown an absorption maximum at approximately 238 nm.[1][4] The inherent fluorescence of this compound itself is generally considered to be weak. However, some studies have explored its fluorescent properties after chemical reduction, noting excitation and emission in the UV/blue range.[5]
Q3: What are the potential mechanisms of interference?
There are two primary mechanisms by which a compound like this compound could interfere with a fluorescence-based assay:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used for the experimental dye, leading to a false-positive signal or increased background.[1][2]
-
Quenching: The compound could absorb the excitation light or the emitted fluorescence from the dye, a phenomenon known as the inner filter effect, resulting in a decreased signal (false negative).[1][3][6]
Q4: How can I mitigate potential interference from this compound?
If interference is detected, several strategies can be employed:
-
Use Red-Shifted Dyes: Interference from autofluorescence and light scattering is often more pronounced at shorter wavelengths (blue-green spectrum).[7] Switching to fluorescent probes that excite and emit in the far-red or near-infrared spectrum can often reduce or eliminate the interference.[4][7]
-
Optimize Compound Concentration: Use the lowest effective concentration of this compound to minimize potential autofluorescence or quenching effects.[2]
-
Implement Control Experiments: Always include appropriate controls to identify and quantify the extent of any interference. This is crucial for accurate data interpretation.
-
Spectral Unmixing: If your imaging system has the capability, spectral unmixing algorithms can be used to separate the fluorescence signal of your dye from the autofluorescence of nicardipine.
Troubleshooting Guides
Problem: I am observing an unexpectedly high background fluorescence in my nicardipine-treated samples.
This could be due to the autofluorescence of this compound under your specific imaging conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background fluorescence.
Problem: The fluorescence intensity of my dye is lower than expected in nicardipine-treated samples.
This could be a result of this compound quenching the fluorescence of your dye.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reduced fluorescence intensity.
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
Objective: To determine if this compound exhibits autofluorescence under the specific conditions of your imaging experiment.
Materials:
-
This compound stock solution
-
Your cell culture medium or experimental buffer
-
Microscope slides or multi-well imaging plates (black walls recommended for fluorescence assays)[1]
-
Your fluorescence microscope with the same filter sets and imaging settings used for your experiment
Methodology:
-
Prepare a "Nicardipine Only" Sample:
-
For cell-based assays: Prepare a sample of your cells in their culture medium and add this compound at the final concentration used in your experiments. Do not add your fluorescent dye.
-
For acellular assays: Prepare a solution of your experimental buffer containing this compound at the final experimental concentration.
-
-
Prepare a "Vehicle Only" Control:
-
For cell-based assays: Prepare a sample of your cells in their culture medium with the vehicle used to dissolve the this compound (e.g., DMSO).
-
For acellular assays: Prepare a sample of your experimental buffer with the vehicle.
-
-
Image Acquisition:
-
Place your samples on the microscope.
-
Using the exact same filter sets, excitation light intensity, and exposure times as your main experiment, acquire images of both the "Nicardipine Only" and "Vehicle Only" samples.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the images from both samples.
-
A significantly higher fluorescence intensity in the "Nicardipine Only" sample compared to the "Vehicle Only" control indicates that this compound is autofluorescent under your experimental conditions.
-
Protocol 2: Assessing Fluorescence Quenching by this compound
Objective: To determine if this compound quenches the fluorescence of your chosen dye.
Materials:
-
This compound stock solution
-
Your fluorescent dye stock solution
-
Experimental buffer (e.g., PBS)
-
Spectrofluorometer or fluorescence microplate reader
Methodology:
-
Prepare Samples:
-
Dye Only Control: Prepare a solution of your fluorescent dye in the experimental buffer at the final concentration used in your experiments.
-
Dye + Nicardipine: Prepare a solution containing both your fluorescent dye and this compound at their final experimental concentrations in the buffer.
-
Nicardipine Only Control: Prepare a solution of this compound at its final experimental concentration in the buffer.
-
Buffer Only (Blank): Prepare a sample of the experimental buffer alone.
-
-
Fluorescence Measurement:
-
Set the spectrofluorometer or plate reader to the excitation and emission wavelengths of your fluorescent dye.
-
Measure the fluorescence intensity of all prepared samples.
-
-
Data Analysis:
-
Subtract the fluorescence reading of the "Buffer Only" blank from all other readings.
-
Subtract the fluorescence reading of the "Nicardipine Only" control from the "Dye + Nicardipine" sample to correct for any autofluorescence of nicardipine.
-
Compare the corrected fluorescence intensity of the "Dye + Nicardipine" sample to the "Dye Only" control. A significant decrease in fluorescence in the presence of nicardipine indicates a quenching effect.
-
Quantitative Data Summary
The following table provides a hypothetical structure for presenting data from the troubleshooting experiments.
| Condition | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Conclusion |
| Autofluorescence Test | |||
| Vehicle Only | 150 | 15 | - |
| Nicardipine Only (10 µM) | 450 | 30 | Autofluorescent |
| Quenching Test | |||
| Fluorescent Dye Only | 10,000 | 500 | - |
| Dye + Nicardipine (10 µM) | 7,500 | 400 | Quenching Observed |
Signaling Pathway and Logical Relationships
The potential interference of nicardipine in a typical fluorescence-based experiment can be visualized as follows:
Caption: Potential interference pathways of nicardipine in fluorescence imaging.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interactions between Rhodamine Dyes and Model Membrane Systems—Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Correcting motion induced fluorescence artifacts in two-channel neural imaging | PLOS Computational Biology [journals.plos.org]
- 7. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nicardipine Hydrochloride Treatment In Vitro
Welcome to the technical support center for the in vitro application of nicardipine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, address common challenges, and answer frequently asked questions related to the use of this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in vitro?
This compound is a dihydropyridine calcium channel blocker.[1][2] Its principal mechanism involves the inhibition of the transmembrane influx of calcium ions into cardiac and vascular smooth muscle cells through L-type calcium channels.[3][4][5] This action leads to the relaxation of vascular smooth muscle, resulting in vasodilation.[3][4] Notably, nicardipine exhibits greater selectivity for vascular smooth muscle than for cardiac muscle.[3][4]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
Based on published studies, a broad concentration range has been explored, from as low as 10⁻⁹ M up to 30 µg/mL. For initial experiments, a range of 0.1 µM to 10 µM is often used to assess effects on cell viability and proliferation of vascular smooth muscle cells.[6] In human vascular endothelial cells, concentrations between 10-30 µg/mL have been shown to decrease cell viability.[7] For studies on angiogenesis inhibition, concentrations from 10⁻⁹ M to 10⁻⁵ M have been effective.[8] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.
Q3: How long should I incubate my cells with this compound?
The optimal incubation time is highly dependent on the cell type and the biological process being investigated. Significant morphological changes and vacuole formation in human vascular endothelial cells have been observed within 30 minutes of exposure.[7] For assessing effects on cell viability and proliferation, incubation times of 24 to 48 hours are common.[6] For studies investigating inhibition of tube formation in endothelial cells, continuous culture with nicardipine for the duration of the assay is typical.[8] A time-course experiment is recommended to determine the ideal incubation period for your specific research question.
Q4: Can this compound affect cell signaling pathways other than calcium influx?
Yes, beyond its primary role as a calcium channel blocker, nicardipine has been shown to induce autophagic cell death in human vascular endothelial cells.[7] This is an important consideration, as it may influence experimental outcomes and data interpretation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Cell Viability/Unexpected Cytotoxicity | High Concentration: The concentration of nicardipine may be too high for the specific cell line, leading to off-target effects or rapid cell death. | Perform a dose-response experiment starting from a low concentration (e.g., 0.1 µM) and titrating upwards to identify the optimal non-toxic, yet effective, concentration. |
| Solvent Toxicity: The solvent used to dissolve nicardipine (e.g., DMSO) may be at a toxic concentration in the final culture medium. | Ensure the final solvent concentration is minimal and consistent across all treatment groups, including a vehicle control. Typically, a final DMSO concentration of <0.1% is recommended. | |
| Contamination: Bacterial, fungal, or mycoplasma contamination can cause cell stress and death, confounding the effects of the drug. | Regularly test cell cultures for contamination. Practice good aseptic technique. | |
| Inconsistent or No Observable Effect | Sub-optimal Incubation Time: The incubation period may be too short to observe the desired effect or too long, leading to secondary effects or cellular adaptation. | Conduct a time-course experiment to identify the optimal time point for your endpoint. Some effects may be rapid (minutes to hours), while others may require longer exposure (24-72 hours). |
| Incorrect Drug Concentration: The concentration of nicardipine may be too low to elicit a response. | Re-evaluate the dose-response curve. Consider using a positive control to ensure the assay is working as expected. | |
| Drug Degradation: Nicardipine may be unstable under your specific experimental conditions (e.g., prolonged exposure to light or certain media components). | Prepare fresh drug solutions for each experiment. Protect solutions from light. | |
| Precipitation of Nicardipine in Culture Medium | Poor Solubility: this compound has limited solubility in aqueous solutions, especially at neutral or alkaline pH. | Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO). When diluting into culture medium, ensure rapid and thorough mixing. Avoid high final concentrations that exceed its solubility limit. |
| Variability Between Experiments | Inconsistent Cell Passage Number: Cell characteristics can change with repeated passaging, affecting their response to drugs. | Use cells within a consistent and defined passage number range for all experiments. |
| Inconsistent Cell Seeding Density: The initial number of cells can influence their growth rate and drug sensitivity. | Standardize the cell seeding density for all experiments. |
Data Summary Tables
Table 1: In Vitro Concentrations and Incubation Times of this compound
| Cell Type | Concentration Range | Incubation Time | Observed Effect | Reference |
| Human Vascular Endothelial Cells | 10 - 30 µg/mL | Up to 9 hours | Decreased cell viability, increased dead cells, morphological changes, and vacuole formation. | [7] |
| Vascular Smooth Muscle Cells | 0.1 - 10 µM | 24 - 48 hours | Reduced viability and proliferation, inhibition of migration. | [6] |
| Bovine Carotid Artery Endothelial Cells | 10⁻⁹ - 10⁻⁵ M | Not specified (continuous culture) | Suppression of tube formation and migration. | [8] |
| Human Colonic Crypts | 200 nM - 20 µM | Not specified | Inhibition of basolateral K+ channels. | [9] |
| OATP1B1/OATP1B3-overexpressing HEK293 cells | Not specified | 30 minutes (preincubation) | Inhibition of transporter activity. | [10] |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent).
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound.
-
Time-Course Incubation: Incubate the plates for various time points (e.g., 6, 12, 24, 48, and 72 hours).
-
MTT Assay:
-
At each time point, add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.
-
Shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control for each time point to determine the percentage of cell viability. Plot cell viability against incubation time for each concentration to identify the optimal duration for the desired effect.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for optimizing nicardipine incubation time.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Nicardipine | C26H29N3O6 | CID 4474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Nicardipine: Package Insert / Prescribing Information [drugs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Characterization of this compound-induced cell injury in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of nicardipine on tube formation of bovine vascular endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct inhibitory effect of nicardipine on basolateral K+ channels in human colonic crypts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential Preincubation Effects of Nicardipine on OATP1B1- and OATP1B3-Mediated Transport in the Presence and Absence of Protein: Implications in Assessing OATP1B1- and OATP1B3-Mediated Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting pH to improve nicardipine hydrochloride solubility and stability.
This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting pH to improve the solubility and stability of nicardipine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the effect of pH on the aqueous solubility of this compound?
A1: this compound, a BCS Class II drug, exhibits low aqueous solubility. Its solubility is highly pH-dependent, generally decreasing as the pH increases. For instance, the equilibrium solubility is significantly higher in acidic conditions compared to neutral or alkaline environments.[1][2] Maintaining a pH in the range of 3.0-4.5 is crucial for ensuring the aqueous solubility of nicardipine salts for parenteral formulations.[1]
Q2: How does pH affect the stability of this compound?
A2: this compound is susceptible to degradation in alkaline conditions, primarily through hydrolysis of the ester groups.[3][4] It is relatively stable in acidic solutions.[4][5] Immediate precipitation can occur in the presence of 5% sodium bicarbonate injection, indicating instability and incompatibility.[6] Forced degradation studies have shown that this compound degrades under basic, oxidative, and photolytic stress, while being stable under acidic and thermal stress.[4][5][7]
Q3: What are the degradation products of this compound at different pH values?
A3: Under alkaline hydrolysis, the two ester groups on the dihydropyridine ring can be hydrolyzed.[3] More comprehensive forced degradation studies have identified multiple degradation products under various stress conditions, including two major products from basic hydrolysis, one from oxidation, and four from photolytic stress.[3][4]
Q4: What buffer systems are recommended for formulating this compound?
A4: To maintain an optimal pH for solubility and stability, buffer systems are essential. Citrate and acetate buffers are effective in maintaining a pH range of 3.0-4.5.[1] The use of a citrate buffer at a concentration of 0.002 M to 0.003 M has been shown to be advantageous.[1]
Q5: Are there other methods to improve the solubility of this compound besides pH adjustment?
A5: Yes, other strategies include complexation and salt formation. The solubility of this compound can be exponentially enhanced through complexation with aliphatic carboxylic acid buffer systems like acetate and propionate.[8] Conversion of the hydrochloride salt to a phosphate salt has been shown to improve solubility approximately 10-fold.[8] Other approaches such as the use of co-solvents, surfactants, and creating solid dispersions or nanosuspensions have also been explored to enhance its solubility and dissolution.[2][9][10]
Troubleshooting Guides
This section addresses common issues encountered during the preparation and handling of this compound solutions.
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon pH adjustment | The pH of the solution has been raised to a level where the solubility of this compound is significantly reduced (typically above pH 4.5). | Carefully monitor the pH during adjustment. If a higher pH is required, consider using a co-solvent system or other solubilization techniques like complexation with cyclodextrins. |
| Incompatibility with the chosen buffer or intravenous fluid. This compound is known to precipitate with sodium bicarbonate and lactated Ringer's injection.[6] | Use compatible buffers such as citrate or acetate.[1] For intravenous admixtures, use compatible fluids like 5% dextrose or 0.9% sodium chloride.[6] | |
| Cloudiness or discoloration of the solution | This may indicate chemical degradation, especially if the solution has been exposed to light or alkaline conditions. | Protect the solution from light at all times.[6] Ensure the pH is maintained in the optimal range of 3.0-4.5. Prepare solutions fresh and avoid prolonged storage, especially at room temperature. |
| Inconsistent solubility results | Inaccurate pH measurement or improperly prepared buffer solutions. The hydration state of buffer salts can affect concentration.[11][12] | Calibrate the pH meter regularly with standard buffers. Ensure accurate weighing of buffer components and use the correct form (anhydrous vs. hydrated). Verify the final pH of the buffer before use.[13] |
| Insufficient equilibration time for the solubility study. | Allow sufficient time for the drug to reach equilibrium with the solvent, typically 24-48 hours, with continuous agitation.[14] | |
| Loss of drug concentration over time in PVC containers | Adsorption of this compound to the polyvinyl chloride (PVC) material. | For prolonged storage or infusion, it is advisable to use glass containers to avoid a decrease in drug concentration.[6] |
Data on pH-Dependent Solubility
The following tables summarize the quantitative data on the solubility of this compound at various pH values.
Table 1: Equilibrium Solubility of this compound at 4°C and 25°C [1]
| pH | Solubility at 4°C (mg/mL) | Solubility at 25°C (mg/mL) |
| 3.05 | 2.94 | - |
| 3.45 | 3.28 | - |
| 4.06 | 2.95 | 5.16 |
| 4.24 | - | 2.35 |
| 4.68 | - | 0.85 |
| 5.05 | - | 0.36 |
| 6.21 | - | 0.025 |
Table 2: Solubility of this compound in Various Solvents [2]
| Solvent | Solubility (µg/mL) |
| Water | 2.5 ± 0.13 |
| 0.1N HCl | 76.5 ± 0.53 |
| pH 6.8 phosphate buffer | 20.3 ± 0.39 |
| Methanol | 81.8 ± 0.84 |
| DMSO | 45.1 ± 0.30 |
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
This protocol outlines the shake-flask method for determining the equilibrium solubility of this compound at different pH values.
Materials:
-
This compound powder
-
Buffer solutions (e.g., citrate, phosphate) at various pH values (e.g., 1.2, 3.5, 4.5, 6.8, 7.4)
-
Calibrated pH meter
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range. Adjust the pH of the buffers at the temperature of the experiment (e.g., 25°C or 37°C).[13]
-
Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer solution in triplicate. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Tightly seal the containers and place them in a shaking incubator at a constant temperature for 24-48 hours to reach equilibrium.[14]
-
pH Measurement: After equilibration, measure and record the final pH of each suspension.[13]
-
Sample Collection and Filtration: Allow the suspensions to settle. Carefully withdraw an aliquot from the supernatant and immediately filter it through a syringe filter to remove any undissolved solids.
-
Dilution: Dilute the filtered samples with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of dissolved this compound.
-
Data Analysis: Calculate the average solubility at each pH value and plot the solubility as a function of pH.
Protocol 2: pH-Dependent Stability Study
This protocol describes a method to assess the stability of this compound in solutions of varying pH over time.
Materials:
-
This compound
-
Buffer solutions at different pH values (e.g., acidic, neutral, and alkaline)
-
Volumetric flasks
-
Temperature-controlled storage chambers (e.g., 25°C/60% RH, 40°C/75% RH)
-
Light-protective containers (e.g., amber vials)
-
HPLC system with a stability-indicating method
Procedure:
-
Solution Preparation: Prepare solutions of this compound at a known concentration in different buffer solutions.
-
Storage: Transfer the solutions into light-protective containers and store them under controlled temperature and humidity conditions. Include a set of samples exposed to light as a photostability test.
-
Time Points: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 7 days).[6]
-
Visual Inspection: At each time point, visually inspect the samples for any changes in color, clarity, or for the presence of precipitation.[6]
-
pH Measurement: Measure and record the pH of each solution at every time point.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the intact drug from its degradation products.
-
Data Analysis: Quantify the concentration of this compound remaining at each time point. Calculate the percentage of degradation and identify and quantify any major degradation products. Determine the degradation rate constant and half-life at each pH.
Visualizations
References
- 1. US5164405A - Nicardipine pharmaceutical composition for parenteral administration - Google Patents [patents.google.com]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS - Arabian Journal of Chemistry [arabjchem.org]
- 6. Stability of this compound in intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solubilization of this compound via complexation and salt formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. theaspd.com [theaspd.com]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. who.int [who.int]
- 14. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]
Validation & Comparative
Validating Nicardipine Hydrochloride's Efficacy: A Comparative Guide in a Novel Animal Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of nicardipine hydrochloride's performance against other calcium channel blockers in established and novel animal models of cardiovascular disease. The data presented is supported by experimental evidence to aid in the evaluation of nicardipine for research and development purposes.
Comparative Efficacy of Calcium Channel Blockers in Spontaneously Hypertensive Rats (SHR)
The Spontaneously Hypertensive Rat (SHR) is a widely used and well-characterized model of genetic hypertension that mirrors many aspects of human essential hypertension.
| Drug | Administration Route | Dose | Key Findings |
| This compound | Oral | 10-30 mg/kg | Dose-dependently decreases blood pressure.[1] |
| Intravenous | 1, 5, 12.5 µg/kg/min | Dose-dependently decreases blood pressure and increases heart rate. | |
| Nifedipine | Oral | 3-10 mg/kg | Substantial and prolonged falls in blood pressure. |
| Verapamil | Intravenous | 2-20 mg/kg | Dose-dependently reduced arrhythmias.[2] |
| Diltiazem | Oral | 10, 30, 100 mg/kg | Greater percentage decrease in blood pressure in hypertensive rats compared to normotensive rats. |
A Novel Frontier: Nicardipine in a Model of Atherosclerosis
To validate the efficacy of nicardipine beyond hypertension, a cholesterol-fed rabbit model, a precursor to genetically modified models like the Apolipoprotein E-deficient (ApoE-/-) mouse, was utilized to study its anti-atherosclerotic properties.[3][4] This positions the ApoE-/- mouse as a promising new animal model for further validating nicardipine's therapeutic potential in atherosclerosis.
| Drug | Administration Route | Dose | Key Findings in Cholesterol-Fed Rabbits |
| This compound | Oral | 40 mg/kg (twice daily) | Reduced aortic plaque area by 49.2% and aortic arch cholesterol accumulation by 74.5%.[3] |
| Nifedipine | Oral | 40 mg/kg (twice daily) | Reduced aortic plaque area by 58.7% and aortic arch cholesterol accumulation by 69%.[3] |
Experimental Protocols
Detailed methodologies for the administration of nicardipine and comparator drugs in rat models are provided below.
This compound Administration
-
Intravenous Infusion (Rat):
-
Anesthetize the rat and cannulate the femoral vein for drug infusion and the femoral artery for blood pressure monitoring.
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., saline).
-
Infuse nicardipine at rates of 1, 5, and 12.5 µg/kg/min for a duration of 30 minutes at each dose level.
-
Continuously record mean arterial pressure (MAP) and heart rate throughout the infusion period.
-
-
Oral Administration (Rat):
-
Prepare a suspension of this compound in a vehicle such as 0.5% carboxymethyl cellulose.
-
Administer the suspension via oral gavage to conscious rats at doses of 10 and 30 mg/kg.
-
Measure blood pressure and heart rate at baseline and at various time points post-administration (e.g., 1, 2, 4, 6, and 24 hours) using the tail-cuff method.
-
Comparator Drug Administration
-
Nifedipine (Oral Administration, Rat):
-
Prepare a suspension of nifedipine in a suitable vehicle.
-
Administer orally to rats at a dose of 3 mg/kg for renal hypertensive rats and 10 mg/kg for spontaneously hypertensive rats.
-
Monitor blood pressure and heart rate at regular intervals post-administration.
-
-
Verapamil (Intravenous Administration, Rat):
-
Prepare a solution of verapamil for intravenous injection.
-
Administer a single intravenous dose of 2-20 mg/kg to conscious rats.[2]
-
Monitor cardiovascular parameters as required by the study design.
-
-
Diltiazem (Intraperitoneal Administration, Rat):
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
To elucidate the mechanisms of action and experimental design, the following diagrams are provided.
References
- 1. Cardiovascular pharmacology of nicardipine in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiarrhythmic actions of verapamil against ischaemic arrhythmias in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiatherosclerotic effects of nicardipine and nifedipine in cholesterol-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
A Comparative Analysis of Nicardipine Hydrochloride and Amlodipine on Vascular Smooth Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular effects of two widely used dihydropyridine calcium channel blockers, nicardipine hydrochloride and amlodipine, on vascular smooth muscle cells (VSMCs). The information presented is supported by experimental data from peer-reviewed studies, offering insights into their mechanisms of action and potential differential effects on VSMC function.
Executive Summary
Both nicardipine and amlodipine are potent blockers of L-type voltage-gated calcium channels (Cav1.2), a key mechanism in regulating vascular tone. Experimental data reveals that while they exhibit similar potency in blocking closed Cav1.2 channels, nicardipine's blocking action is enhanced at higher stimulation frequencies, a property not observed with amlodipine. Furthermore, studies suggest that both drugs can influence VSMC viability and proliferation, with nicardipine showing a significant dose-dependent reduction in VSMC viability. While the direct comparative effects on apoptosis are less clear, the existing literature points towards potential involvement of calcium channel blockers in regulating programmed cell death in VSMCs.
Data Presentation
Table 1: Comparative Efficacy in Blocking Voltage-Gated Calcium Channels
| Parameter | This compound | Amlodipine | Reference |
| IC50 for Cav1.2 (closed-channel block) | 60 ± 29 nM | 57 ± 22 nM | [1] |
| Frequency-Dependent Block of Cav1.2 | Enhanced with increased stimulation frequency | Not enhanced with increased stimulation frequency | [1] |
| IC50 for Cav1.2/Dihydropyridine insensitive mutant | 2.0 ± 0.07 µM | 26.0 ± 3.8 µM | [1] |
| IC50 for Cav2.1 | 7.5 ± 3.9 µM | 8.6 ± 0.58 µM | [1] |
Table 2: Effect on Vascular Smooth Muscle Cell Viability
| Drug | Concentration | % Inhibition of Proliferation / Reduction in Viability | Reference |
| Nicardipine | 0.1 µM | 14.0% | [2] |
| 1 µM | 21.8% | [2] | |
| 3 µM | 26.8% | [2] | |
| 10 µM | 70.2% | [2] | |
| Amlodipine | 1-100 nM | Dose-dependent inhibition of p42/p44 MAPKs activation (surrogate for proliferation) | |
| 10 nM | Inhibition of both short-term and long-term p42/p44 MAPKs activation |
Note: The data for nicardipine and amlodipine on cell viability are from separate studies and are not a direct head-to-head comparison. The amlodipine study measured a signaling pathway related to proliferation, not a direct viability percentage.
Experimental Protocols
Measurement of Intracellular Calcium Concentration (Whole-Cell Voltage Clamp)
This protocol is based on the methodology described for comparing the effects of nicardipine and amlodipine on voltage-gated calcium channels.
-
Cell Preparation: Human embryonic kidney (HEK 293) cells stably expressing the desired calcium channel subunits (e.g., Cav1.2) are cultured under standard conditions.
-
Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed using an patch-clamp amplifier. The extracellular solution contains BaCl2 as the charge carrier, and the intracellular solution is potassium-based.
-
Drug Application: Nicardipine and amlodipine are prepared as stock solutions and diluted to the final desired concentrations in the extracellular solution. The drug solutions are applied to the cells via a perfusion system.
-
Data Acquisition and Analysis: Barium currents are elicited by voltage steps. The inhibitory effects of the drugs are determined by measuring the reduction in current amplitude. The IC50 values are calculated by fitting the dose-response data to a Hill equation. To assess frequency-dependent block, currents are elicited at different stimulation frequencies (e.g., 0.05 Hz and 1 Hz) in the presence of the drugs.
Cell Viability Assay (MTS Assay)
This protocol describes a common method for assessing the effect of nicardipine on VSMC viability.
-
Cell Culture: Vascular smooth muscle cells are isolated from rabbit aortas and cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Treatment: VSMCs are seeded in 96-well plates, serum-starved, and then treated with various concentrations of nicardipine (0.1-10 µM) in the presence or absence of 10% FBS for 24-48 hours.
-
MTS Assay: After the treatment period, Cell Titer 96 AQueous One Solution Reagent (MTS) is added to each well. The plate is incubated to allow for the conversion of the MTS tetrazolium compound into a colored formazan product by viable cells.
-
Data Analysis: The absorbance of the formazan product is measured using a microplate reader. The percentage of cell viability is calculated relative to the control (untreated) cells.
Apoptosis Assay (TUNEL Assay)
This is a representative protocol for detecting apoptosis in VSMCs, which can be adapted for comparing the effects of nicardipine and amlodipine.
-
Cell Culture and Treatment: VSMCs are cultured on glass coverslips and treated with the desired concentrations of nicardipine or amlodipine for a specified duration.
-
Fixation and Permeabilization: Cells are fixed with a formaldehyde solution and then permeabilized with a detergent-based solution (e.g., Triton X-100) to allow entry of the labeling reagents.
-
TUNEL Staining: The cells are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT catalyzes the addition of the labeled dUTP to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.
-
Microscopy and Analysis: The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope. The percentage of TUNEL-positive (apoptotic) cells is determined by counting the number of fluorescently labeled nuclei relative to the total number of nuclei (often counterstained with a DNA dye like DAPI).
Signaling Pathways and Experimental Workflows
References
Nicardipine and Nimodipine in Cerebral Vasospasm: A Head-to-Head Preclinical Comparison
A detailed review of the comparative efficacy of nicardipine and nimodipine in a preclinical model of cerebral vasospasm, focusing on their neuroprotective effects by evaluating the mitigation of lipid peroxidation. This guide is intended for researchers, scientists, and professionals in drug development interested in the nuances of calcium channel blocker activity in neurological injury.
Executive Summary
In the management of cerebral vasospasm, a critical complication of subarachnoid hemorrhage (SAH), both nicardipine and nimodipine are utilized as calcium channel blockers. While clinically established, their direct comparative efficacy in preclinical models is crucial for understanding their underlying neuroprotective mechanisms. This guide delves into a head-to-head comparison of these two dihydropyridine derivatives in a guinea pig model of SAH. The primary endpoint for this comparison is the level of cerebral tissue lipid peroxidation, a key indicator of ischemic neuronal injury. The findings suggest that while both agents show a trend towards reducing lipid peroxidation, the effect was not statistically significant in this particular study. This points to a potential dual mechanism of action beyond simple vasodilation, warranting further investigation.
Experimental Protocols
A key study provides the foundation for this direct comparison. The experimental protocol is detailed below to provide a clear understanding of the methodology used to evaluate the neuroprotective effects of nicardipine and nimodipine.
Animal Model: The study utilized 28 adult guinea pigs of both sexes, with body weights ranging from 310 to 830 grams. The animals were housed under constant environmental conditions with free access to food and water.
Induction of Subarachnoid Hemorrhage (SAH): An experimental SAH was induced via intracisternal injection of fresh autologous arterial blood. This method is a standard preclinical approach to mimic the conditions of a hemorrhagic stroke and subsequent vasospasm.
Experimental Groups: The animals were divided into four groups, each comprising seven animals:
-
Sham Operation Group: This control group underwent the surgical procedure, but received an intracisternal injection of isotonic saline instead of blood. They also received an intraperitoneal injection of a saline vehicle.
-
SAH Only Group: This group received an intracisternal injection of autologous blood to induce SAH and a saline vehicle intraperitoneally. The animals were sacrificed 60 minutes after SAH induction.
-
SAH + Nimodipine Group: Following the induction of SAH, a 30-minute waiting period was observed. Subsequently, nimodipine (Nimotop, Bayer AG) was administered intraperitoneally at a dose of 2 mg/kg. The animals were sacrificed 30 minutes after nimodipine administration.
-
SAH + Nicardipine Group: This group followed the same time regimen as the nimodipine group. After a 30-minute post-SAH period, nicardipine (Loxen, Sandoz) was administered intraperitoneally at a dose of 2 mg/kg. The animals were sacrificed 30 minutes after nicardipine administration.
Endpoint Measurement: The primary outcome measured was the level of cerebral tissue lipid peroxidation. Immediately after sacrifice, the brains were rapidly removed, frozen in liquid nitrogen, and stored at -70°C until biochemical analysis. Lipid peroxidation is a well-established marker of oxidative stress and cellular damage resulting from ischemia.
Data Presentation
The following table summarizes the key quantitative findings from the study, focusing on the levels of cerebral lipid peroxidation across the different experimental groups.
| Experimental Group | Treatment | Cerebral Lipid Peroxidation Levels (nmol/g wet tissue) |
| Sham Operation | Isotonic Saline (intracisternal & intraperitoneal) | 1.25 ± 0.25 |
| SAH Only | Autologous Blood (intracisternal) + Saline (intraperitoneal) | 2.52 ± 0.51 |
| SAH + Nimodipine | Autologous Blood (intracisternal) + Nimodipine (2 mg/kg, intraperitoneal) | 2.15 ± 0.48 |
| SAH + Nicardipine | Autologous Blood (intracisternal) + Nicardipine (2 mg/kg, intraperitoneal) | 2.21 ± 0.45 |
Data are presented as mean ± standard deviation.
The results indicated a non-significant decrease in lipid peroxidation in both the nimodipine and nicardipine treatment groups compared to the SAH only group.
Visualizations
To further clarify the experimental design and the underlying mechanisms, the following diagrams are provided.
Assessing the Reproducibility of Nicardipine Hydrochloride's Effects Across Diverse Research Environments
A Comparative Guide for Researchers and Drug Development Professionals
Nicardipine hydrochloride, a dihydropyridine calcium channel blocker, is a widely utilized therapeutic agent for the management of hypertension and has shown promise in neuroprotective applications. For researchers, scientists, and professionals in drug development, understanding the consistency and reliability of its effects across different laboratory settings is paramount for advancing research and ensuring predictable clinical outcomes. This guide provides a comprehensive comparison of this compound's performance, supported by data from multi-center studies, and details the experimental protocols used to evaluate its efficacy.
Cardiovascular Effects: Consistent Blood Pressure Reduction in Multi-Center Trials
The primary and most well-documented effect of nicardipine is its ability to lower blood pressure by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation.[1][2][3] Several multi-center clinical trials have demonstrated the consistent efficacy of intravenous nicardipine in managing severe hypertension and hypertensive emergencies, suggesting a high degree of reproducibility of its primary pharmacological effect.
A prospective, multi-center study involving five medical centers evaluated the use of intravenous nicardipine for acute hypertension in patients with intracerebral hemorrhage.[4][5] The study reported a significant and consistent reduction in both systolic and diastolic blood pressure across the participating centers.[4][5] Similarly, a large-scale multicenter clinical trial with 29,104 hypertensive patients found that nicardipine alone controlled blood pressure in 60% of patients by day 90, indicating its reliable performance in a broad patient population across various clinical sites.[6] Another double-blind, placebo-controlled multicenter trial in patients with severe hypertension further solidified these findings, showing that a vast majority of patients treated with nicardipine achieved their therapeutic blood pressure goals.[7]
Table 1: Summary of Nicardipine's Antihypertensive Effects in Multi-Center Clinical Trials
| Study/Trial | Number of Centers | Patient Population | Key Findings on Blood Pressure Reduction |
| Prospective Multi-Center Study (Intracerebral Hemorrhage) | 5 | 88 patients with intracerebral hemorrhage and acute hypertension | Significant decrease from mean systolic BP (175.4 ± 33.7 mmHg) and diastolic BP (100.8 ± 22 mmHg) at admission to mean systolic BP (127.4 ± 16.7 mmHg) and diastolic BP (67.2 ± 12.9 mmHg) in 6 hours after infusion.[5] |
| Multicenter Clinical Trial | Not specified | 29,104 hypertensive patients | Blood pressure controlled in 60% of patients taking nicardipine alone by day 90.[6] |
| Double-Blind, Placebo-Controlled Multicenter Trial | Not specified | 123 patients with severe hypertension | 67 out of 73 patients randomized to nicardipine achieved the therapeutic goal (diastolic BP ≤ 95 mmHg; systolic BP ≤ 160 mmHg).[7] |
| Postoperative Hypertension Study | 6 | 139 patients with postoperative hypertension | Both nicardipine and sodium nitroprusside were equally effective in reducing BP. Nicardipine controlled hypertension more rapidly.[8] |
| Acute Aortic Dissection Trial | Not specified | 31 patients with acute aortic dissection | Significant reduction in systolic, diastolic, and mean arterial blood pressures by the third day of continuous infusion.[9] |
Neuroprotective Effects: Evidence from Preclinical and Clinical Studies
Beyond its cardiovascular applications, nicardipine has been investigated for its neuroprotective properties, particularly in the context of stroke and subarachnoid hemorrhage. Its ability to increase cerebral blood flow and potentially mitigate the detrimental effects of calcium overload in neurons underpins this therapeutic potential.
While multi-center trials specifically designed to assess the reproducibility of nicardipine's neuroprotective effects across different laboratories are scarce, consistent findings from various independent studies suggest a reliable effect. For instance, in the context of subarachnoid hemorrhage, multiple studies have shown that nicardipine can reduce the incidence of cerebral vasospasm.[10][11]
Comparison with Alternatives
Nicardipine is often compared with other calcium channel blockers, such as amlodipine and nimodipine, as well as other classes of antihypertensive agents like sodium nitroprusside.
Amlodipine: In a randomized, double-blind, multicenter study comparing amlodipine and nicardipine for isolated systolic hypertension in the elderly, both drugs effectively reduced office blood pressure.[12] However, amlodipine demonstrated a significantly greater reduction in systolic blood pressure as measured by 24-hour ambulatory blood pressure monitoring, particularly during the nocturnal period.[12] This suggests that while both are effective, their pharmacokinetic and pharmacodynamic profiles may lead to different patterns of blood pressure control.
Nimodipine: Both nicardipine and nimodipine are used in the management of subarachnoid hemorrhage to prevent cerebral vasospasm.[11] Some studies suggest that nimodipine may be more effective in reducing the risk of cerebral vasospasm, potentially due to its higher lipid solubility and ability to cross the blood-brain barrier.[11] However, nicardipine has been shown to be a potent relaxant of cerebral arteries and is considered a valuable option.[13]
Sodium Nitroprusside: A multicenter comparison of intravenous nicardipine and sodium nitroprusside for postoperative hypertension found both to be equally effective in reducing blood pressure.[8] Notably, nicardipine achieved blood pressure control more rapidly and required fewer dose adjustments.[8] A separate multicenter study in patients with intracerebral hemorrhage found that treatment with nicardipine was associated with a lower risk of in-hospital mortality compared to sodium nitroprusside.[14][15]
Table 2: Comparison of Nicardipine with Alternative Antihypertensive Agents
| Alternative Agent | Mechanism of Action | Key Comparative Findings |
| Amlodipine | Dihydropyridine calcium channel blocker | Both effective in reducing office BP; amlodipine showed greater reduction in 24-hour ambulatory systolic BP, especially at night.[12] |
| Nimodipine | Dihydropyridine calcium channel blocker | Both used for cerebral vasospasm; some studies suggest nimodipine may be more effective due to better blood-brain barrier penetration.[11] Nicardipine is a more potent relaxant of precontracted cerebral arteries in vitro.[13] |
| Sodium Nitroprusside | Vasodilator (releases nitric oxide) | Equally effective in postoperative hypertension, but nicardipine acts faster with fewer dose adjustments.[8] Nicardipine associated with lower in-hospital mortality in intracerebral hemorrhage.[14][15] |
Experimental Protocols
To facilitate the replication and further investigation of nicardipine's effects, this section outlines common experimental methodologies.
In Vivo Models of Hypertension
-
Spontaneously Hypertensive Rat (SHR): This is a widely used genetic model of hypertension that mimics many features of human essential hypertension.
-
Two-Kidney, One-Clip (2K1C) Goldblatt Model: This surgical model induces renovascular hypertension by constricting one renal artery and leaving the contralateral kidney untouched.
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertension: This model involves the administration of a mineralocorticoid (DOCA) and a high-salt diet to induce hypertension.
In Vivo Models of Cerebral Hemorrhage
-
Autologous Blood Injection: This model involves the stereotactic injection of the animal's own blood into a specific brain region, such as the striatum or cortex, to mimic an intracerebral hemorrhage.[16]
-
Collagenase-Induced Hemorrhage: Injection of bacterial collagenase into the brain parenchyma induces hemorrhage by disrupting the basal lamina of blood vessels.[17] This model is noted for its high reproducibility.[16]
In Vitro Neuroprotection Assays
-
Primary Neuronal Cultures: Neurons are isolated from rodent embryos and cultured. Neurotoxicity can be induced by various agents (e.g., glutamate for excitotoxicity, oxygen-glucose deprivation for ischemia), and the protective effect of nicardipine can be assessed by measuring cell viability (e.g., MTT assay) or specific markers of apoptosis.
-
Organotypic Brain Slice Cultures: Thin slices of brain tissue are maintained in culture, preserving the local cellular architecture. This model allows for the study of drug effects in a more physiologically relevant context than dissociated cell cultures.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of action of nicardipine in vascular smooth muscle cells.
Caption: Experimental workflow for assessing the antihypertensive effects of nicardipine.
Caption: Logical framework for assessing the reproducibility of experimental results.
References
- 1. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]
- 2. Dominant role of smooth muscle L-type calcium channel Cav1.2 for blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. buzzrx.com [buzzrx.com]
- 4. [PDF] Antihypertensive Treatment of Acute Intracerebral Hemorrhage by Intravenous this compound: Prospective Multi-Center Study | Semantic Scholar [semanticscholar.org]
- 5. Antihypertensive treatment of acute intracerebral hemorrhage by intravenous this compound: prospective multi-center study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of nicardipine in 29,104 patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intravenous nicardipine for the treatment of severe hypertension. A double-blind, placebo-controlled multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Postoperative hypertension: a multicenter, prospective, randomized comparison between intravenous nicardipine and sodium nitroprusside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound injectable phase IV open-label clinical trial: study on the anti-hypertensive effect and safety of nicardipine for acute aortic dissection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What's better: Nimodipine vs Nicardipine? – meds.is [meds.is]
- 12. Randomized, comparative, double-blind study of amlodipine vs. nicardipine as a treatment of isolated systolic hypertension in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the anticonstrictor action of dihydropyridines (nimodipine and nicardipine) and Mg2+ in isolated human cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Multicenter Comparison of Outcomes Associated with Intravenous Nitroprusside and Nicardipine Treatment Among Patients with Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A multicenter comparison of outcomes associated with intravenous nitroprusside and nicardipine treatment among patients with intracerebral hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Experimental animal models and evaluation techniques in intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intracerebral hemorrhage animal model [bio-protocol.org]
Cross-validation of nicardipine hydrochloride's mechanism of action using different techniques.
Introduction
Nicardipine hydrochloride, a second-generation dihydropyridine calcium channel blocker, is a widely utilized therapeutic agent for the management of hypertension and angina pectoris.[1] Its primary mechanism of action involves the inhibition of L-type voltage-gated calcium channels (L-VGCCs), leading to a reduction in calcium influx into vascular smooth muscle and cardiac cells.[2] This guide provides a comparative analysis of the key experimental techniques used to elucidate and cross-validate the mechanism of action of this compound. By examining data from patch-clamp electrophysiology, radioligand binding assays, and calcium imaging, we can build a comprehensive and robust understanding of its molecular interactions and physiological effects.
The Core Mechanism: Inhibition of L-Type Calcium Channels
Nicardipine selectively blocks the transmembrane influx of calcium ions into cardiac muscle and smooth muscle.[3] The contractile processes of these tissues are dependent on the movement of extracellular calcium ions into the cells through specific ion channels.[3] By binding to the L-type calcium channels, nicardipine induces a conformational change that inhibits the passage of calcium ions.[2][4] This leads to the relaxation of vascular smooth muscle, resulting in vasodilation, decreased peripheral resistance, and a subsequent reduction in blood pressure.[2][4] Nicardipine exhibits greater selectivity for vascular smooth muscle than for cardiac muscle, which minimizes its direct negative impact on heart contractility.[5]
Cross-Validation Through Experimental Techniques
To rigorously validate this mechanism, multiple experimental approaches are employed, each providing a unique piece of the puzzle.
Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is a gold-standard technique for studying ion channels, allowing for the direct measurement of ionic currents across a cell membrane.[6][7] This method provides direct evidence of nicardipine's inhibitory effect on L-type calcium channel function.
Experimental Protocol:
-
Cell Preparation: Isolate vascular smooth muscle cells or cardiomyocytes. Alternatively, use a cell line (e.g., HEK293) heterologously expressing L-type calcium channels.
-
Pipette Preparation: Fabricate glass micropipettes and fill them with an internal solution containing a cesium salt to block potassium channels and an appropriate calcium buffer.
-
Gigaohm Seal Formation: A micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.
-
Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to allow electrical access to the entire cell.
-
Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -80 mV). Depolarizing voltage steps are then applied to activate the L-type calcium channels.
-
Data Acquisition: Inward calcium currents are recorded in the absence (control) and presence of varying concentrations of this compound.
-
Analysis: The peak inward current at each nicardipine concentration is measured and normalized to the control current to determine the concentration-dependent inhibition and calculate the IC50 value.
Quantitative Data:
| Parameter | Value | Cell Type | Reference |
| IC50 | 1 µM | Cardiac Calcium Channels | [8] |
Radioligand Binding Assays
Radioligand binding assays are used to quantify the interaction between a ligand (nicardipine) and its receptor (L-type calcium channel).[9][10] These assays determine the binding affinity (Kd) and the density of binding sites (Bmax).
Experimental Protocol:
-
Membrane Preparation: Homogenize tissues (e.g., brain, heart, or vascular smooth muscle) and isolate the membrane fraction containing the L-type calcium channels via centrifugation.
-
Radioligand Selection: A tritiated dihydropyridine, such as [3H]nicardipine or [3H]PN200-110, is used as the radioligand.
-
Incubation: The membrane preparation is incubated with increasing concentrations of the radioligand in the absence (total binding) or presence (non-specific binding) of a high concentration of an unlabeled competitor (e.g., nifedipine). To determine the affinity of nicardipine, competition binding assays are performed where membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled nicardipine.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Saturation binding data is used to determine Kd and Bmax. Competition binding data is used to calculate the Ki (inhibitory constant) for nicardipine.
Quantitative Data:
| Parameter | Value | Tissue | Radioligand | Reference |
| Kd | 0.3 nM | Human Renal Artery | [3H]nicardipine | [11] |
| Bmax | 248 ± 16 fmol/mg tissue | Human Renal Artery | [3H]nicardipine | [11] |
Calcium Imaging
Calcium imaging techniques utilize fluorescent indicators to visualize and quantify changes in intracellular calcium concentration ([Ca²⁺]i) in real-time. This method allows for the direct observation of nicardipine's effect on cellular calcium homeostasis.
Experimental Protocol:
-
Cell Loading: Load cultured cells (e.g., vascular smooth muscle cells or neurons) with a calcium-sensitive fluorescent dye such as Fura-2 AM or Fluo-4 AM.
-
Baseline Measurement: Place the cells on a microscope stage and measure the baseline fluorescence intensity before stimulation.
-
Stimulation: Induce calcium influx by applying a depolarizing stimulus (e.g., high potassium solution) or a specific agonist.
-
Nicardipine Application: Perfuse the cells with a solution containing this compound and repeat the stimulation.
-
Image Acquisition: Capture fluorescence images before, during, and after stimulation in both the absence and presence of nicardipine.
-
Analysis: The change in fluorescence intensity is proportional to the change in [Ca²⁺]i. The peak fluorescence response to the stimulus with and without nicardipine is compared to quantify the inhibitory effect.
References
- 1. Nicardipine | C26H29N3O6 | CID 4474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Nicardipine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Nicardipine, a new calcium channel blocker: role for vascular selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. revvity.com [revvity.com]
- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Autoradiographic localization of [3H]nicardipine binding sites in the human renal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nicardipine and Diltiazem on Cardiac Myocyte Contractility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the effects of two prominent calcium channel blockers, nicardipine and diltiazem, on the contractility of cardiac myocytes. The information presented is intended to support research and drug development efforts by offering a clear, data-driven comparison of these compounds.
Executive Summary
Nicardipine, a dihydropyridine calcium channel blocker, and diltiazem, a benzothiazepine non-dihydropyridine, both exert their primary effects by inhibiting the influx of calcium ions through L-type calcium channels. However, their tissue selectivity and resulting impact on cardiac myocyte contractility differ significantly. Nicardipine exhibits greater selectivity for vascular smooth muscle, leading to potent vasodilation with minimal direct negative inotropic effects at therapeutic doses. In contrast, diltiazem acts on both vascular smooth muscle and cardiac muscle, resulting in a more pronounced negative inotropic effect, thereby reducing the force of myocardial contraction.
Data Presentation: Comparative Effects on Contractility
While comprehensive head-to-head quantitative data on isolated cardiac myocyte contractility is limited in publicly available literature, the following table summarizes the known effects based on available experimental data.
| Parameter | Nicardipine | Diltiazem | Source |
| Primary Target | L-type calcium channels in vascular smooth muscle > cardiac muscle[1] | L-type calcium channels in vascular smooth muscle and cardiac muscle[2] | |
| Effect on Myocyte Contractility | Minimal negative inotropic effect at therapeutic doses; can be positive or negative depending on myocyte Ca2+ loading[3] | Direct negative inotropic effect (decreased force of contraction)[2][4][5] | |
| Potassium-Induced Contraction (in vitro) | Reduction to 33.0 ± 9.0% of control (at 100 μmol/L) | Reduction to 53.8 ± 6.7% of control (at 100 μmol/L) | [6] |
| Intracellular Ca2+ Transients | Can enhance or inhibit depending on the Ca2+ loading state of the myocyte[3] | Generally leads to a reduction in intracellular calcium available for contraction[2][4] | |
| Heart Rate | Can cause reflex tachycardia due to vasodilation | Decreases heart rate (negative chronotropic effect)[4][5] |
Signaling Pathways
The differential effects of nicardipine and diltiazem on cardiac myocyte contractility stem from their distinct interactions with the L-type calcium channel and downstream signaling cascades.
Caption: Signaling pathways of Nicardipine and Diltiazem.
Experimental Protocols
The following outlines a general methodology for the isolation and assessment of cardiac myocyte contractility, based on established protocols.
Isolation of Adult Ventricular Myocytes
A common and effective method for isolating high-quality cardiac myocytes is the Langendorff perfusion technique.
-
Animal Model: Adult male Sprague-Dawley rats (200-250g) are typically used.
-
Anesthesia: An intraperitoneal injection of sodium pentobarbital (50 mg/kg) is administered. Heparin (500 U) is injected intravenously to prevent coagulation.
-
Heart Excision and Cannulation: The heart is rapidly excised and placed in ice-cold, oxygenated Tyrode's solution. The aorta is then cannulated on a Langendorff apparatus.
-
Perfusion: The heart is perfused in a retrograde manner with a calcium-free Tyrode's solution containing collagenase type II (e.g., 1 mg/mL) and protease type XIV (e.g., 0.1 mg/mL) at 37°C.
-
Digestion and Dissociation: Once the heart becomes flaccid, the ventricular tissue is minced and gently agitated in a fresh enzyme solution to dissociate the individual myocytes.
-
Calcium Reintroduction: The isolated myocytes are gradually reintroduced to increasing concentrations of calcium to ensure their tolerance.
-
Cell Viability: Viable, rod-shaped myocytes with clear cross-striations are selected for experiments.
Measurement of Myocyte Contractility
-
Experimental Setup: Isolated myocytes are placed in a chamber on the stage of an inverted microscope and superfused with a buffered solution (e.g., HEPES) at a physiological temperature (37°C).
-
Field Stimulation: Myocytes are electrically stimulated to contract at a set frequency (e.g., 1 Hz) using platinum electrodes.
-
Data Acquisition: A video-edge detection system or a high-speed camera coupled with specialized software is used to record and measure changes in cell length (shortening) and the velocity of shortening and relengthening.
-
Calcium Transients: For simultaneous measurement of intracellular calcium, myocytes are loaded with a fluorescent calcium indicator dye, such as Fura-2 AM. The ratio of fluorescence at different excitation wavelengths is used to calculate the intracellular calcium concentration.
-
Drug Application: Nicardipine or diltiazem are added to the superfusion solution at various concentrations to determine their dose-dependent effects on contractility and calcium transients.
Caption: General experimental workflow for contractility studies.
Conclusion
Nicardipine and diltiazem, while both classified as calcium channel blockers, exhibit distinct profiles in their effects on cardiac myocyte contractility. Nicardipine's pronounced vascular selectivity makes it a potent vasodilator with limited direct impact on myocardial contractility, which can be advantageous in clinical scenarios where afterload reduction is the primary goal without compromising cardiac output. Conversely, diltiazem's combined actions on both the vasculature and the myocardium, leading to a reduction in both blood pressure and heart rate, as well as a direct decrease in contractility, make it suitable for conditions where reducing myocardial oxygen demand is critical. For researchers and drug developers, the choice between these or similar agents will depend on the desired therapeutic outcome and the specific pathophysiological context being addressed. Further head-to-head studies focusing on a broader range of concentrations and contractility parameters in isolated human cardiac myocytes would be invaluable for a more complete understanding of their comparative effects.
References
- 1. Chronotropic, inotropic, and vasodilator actions of diltiazem, nifedipine, and verapamil. A comparative study of physiological responses and membrane receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diltiazem potentiates the negative inotropic action of nimodipine in heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diltiazem vs. nicardipine on ambulatory and exercise blood pressure and on peripheral hemodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Comparison between diltiazem and nicardipine used during anesthesia for coronary revascularization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of intravenous calcium antagonists on left ventricular diastolic function in hypertension: assessed by pulsed-Doppler echocardiogram - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Nicardipine Hydrochloride's Specificity for L-Type Calcium Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of nicardipine hydrochloride's specificity for L-type calcium channels versus other voltage-gated calcium channels and alternative L-type calcium channel blockers. The information is supported by experimental data to assist in the evaluation and selection of appropriate research tools for studies involving calcium channel modulation.
Executive Summary
This compound, a dihydropyridine derivative, is a potent blocker of L-type voltage-gated calcium channels (VGCCs). Experimental evidence demonstrates its high affinity for the Cav1.2 subtype, which is predominantly expressed in vascular smooth muscle, leading to its pronounced vasodilatory effects.[1][2] While primarily targeting L-type channels, nicardipine also exhibits activity at other VGCCs, albeit at significantly lower potencies. This guide presents a detailed comparison of nicardipine's inhibitory concentrations across various calcium channel subtypes and against other classes of L-type calcium channel blockers, providing a clear perspective on its specificity.
Comparative Analysis of Nicardipine's Potency
The following tables summarize the inhibitory potency of this compound and other calcium channel blockers across different voltage-gated calcium channel subtypes. The data is compiled from electrophysiological and radioligand binding studies.
Table 1: Nicardipine Potency across Voltage-Gated Calcium Channel Subtypes
| Channel Subtype | Alternative Name | Nicardipine IC50 | Reference |
| Cav1.2 | L-type | 60 nM | [3] |
| Cav2.1 | P/Q-type | 7.5 µM | [3] |
| Cav3.2 | T-type | ~5 µM | [4] |
Table 2: Comparative Potency of L-type Calcium Channel Blockers on Cav1.2
| Compound | Class | Cav1.2 IC50 | Reference |
| Nicardipine | Dihydropyridine | 60 nM | [3] |
| Amlodipine | Dihydropyridine | 57 nM | [3] |
| Verapamil | Phenylalkylamine | 250 nM - 15.5 µM | [5] |
| Diltiazem | Benzothiazepine | Similar to Verapamil | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the specificity of calcium channel blockers.
Whole-Cell Patch Clamp Electrophysiology
This technique is employed to measure the ion currents flowing through voltage-gated calcium channels in the membrane of a single cell. It allows for the direct assessment of a compound's ability to block these channels.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on specific voltage-gated calcium channel subtypes expressed in a cellular system (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing the calcium channel subtype of interest (e.g., Cav1.2, Cav2.1, Cav3.2).
-
External solution (in mM): 140 tetraethylammonium chloride (TEA-Cl), 10 BaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with CsOH.
-
Internal (pipette) solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP, pH adjusted to 7.2 with CsOH.
-
Patch pipettes (2-4 MΩ resistance).
-
Patch clamp amplifier and data acquisition system.
-
Test compound (e.g., this compound) dissolved in an appropriate vehicle.
Procedure:
-
Culture HEK293 cells expressing the target channel on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a single cell with a patch pipette filled with the internal solution.
-
Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane within the pipette to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential where the channels are predominantly in a closed state (e.g., -80 mV).
-
Elicit calcium channel currents by applying depolarizing voltage steps (e.g., to +10 mV for 200 ms).
-
Record baseline currents in the absence of the test compound.
-
Perfuse the recording chamber with increasing concentrations of the test compound, allowing for equilibration at each concentration.
-
Record the channel currents at each concentration.
-
Analyze the data by measuring the peak current amplitude at each concentration and normalize it to the baseline current.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
Radioligand Binding Assay
This method is used to determine the binding affinity of a compound to a specific receptor or ion channel. It involves the use of a radiolabeled ligand that binds to the target and a test compound that competes for this binding.
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific calcium channel subtype.
Materials:
-
Cell membranes prepared from cells or tissues expressing the target calcium channel.
-
Radioligand specific for the target channel (e.g., [3H]-nitrendipine for L-type channels).
-
Test compound (e.g., this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare cell membranes expressing the target channel and determine the protein concentration.
-
In a multi-well plate, add a fixed amount of cell membranes to each well.
-
Add increasing concentrations of the unlabeled test compound to the wells.
-
Add a fixed concentration of the radioligand to each well.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Determine non-specific binding by including a set of wells with a high concentration of an unlabeled ligand known to fully displace the radioligand.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a competition binding equation to determine the IC50.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
Visualizing Cellular Mechanisms
The following diagrams illustrate the signaling pathways and experimental workflows discussed in this guide.
Caption: L-type calcium channel signaling pathway and the inhibitory action of nicardipine.
Caption: Workflow for determining IC50 using whole-cell patch clamp.
Conclusion
This compound is a highly potent L-type calcium channel blocker with significant selectivity for the Cav1.2 subtype. Its inhibitory activity against other calcium channel subtypes, such as P/Q-type and T-type, is considerably lower, requiring micromolar concentrations for effect. When compared to other classes of L-type calcium channel blockers, nicardipine's dihydropyridine structure confers a strong vascular smooth muscle selectivity. The experimental protocols detailed in this guide provide a framework for the continued investigation and validation of the specificity of nicardipine and other calcium channel modulators.
References
- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. L-type Calcium Channel Auto-Regulation of Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/Dihydropyridine insensitive and Cav2.1/Dihydropyridine sensitive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pharmacology of Human Cav3.2 T-Type Ca2+ Channels: Block by Antihypertensives, Antiarrhythmics, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of calcium channel binding - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Efficacy of Nicardipine and Other Calcium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium channel blockers (CCBs) have long been investigated for their neuroprotective potential, primarily due to their ability to mitigate the detrimental effects of calcium overload in neuronal cells during ischemic events. Among the dihydropyridine class of CCBs, nicardipine has garnered significant attention for its cerebrovascular selectivity. This guide provides a comprehensive comparison of the neuroprotective effects of nicardipine with other prominent calcium channel blockers, such as nimodipine and verapamil, supported by experimental data.
Comparative Efficacy in Neuroprotection
Nicardipine's neuroprotective effects are attributed to a combination of vasodilation, leading to improved cerebral blood flow, and direct cellular mechanisms, including anti-inflammatory actions.[1][2] The following tables summarize the available quantitative data from preclinical studies to facilitate a direct comparison with other CCBs.
Table 1: Comparison of Effects on Infarct Volume and Cerebral Blood Flow
| Calcium Channel Blocker | Animal Model | Key Outcome Measure | Results | Reference |
| Nicardipine | Rabbit (ET-1 induced vasospasm) | Augmentation of Cerebral Blood Flow | More effective in augmenting cerebral blood flow compared to verapamil.[2] | [2] |
| Nicardipine | Rabbit (ET-1 induced vasospasm) | Reversal of Vasospasm | Completely reversed ET-1-induced vasospasm.[2] | [2] |
| Verapamil | Mouse (transient MCAo) | Infarct Volume | Significant decrease in infarct volume (17.46 ± 2.66 mm³ in control vs. 0.64 ± 0.35 mm³ in treated group).[3] | [3] |
| Verapamil | Rabbit (ET-1 induced vasospasm) | Augmentation of Cerebral Blood Flow | Less effective in augmenting cerebral blood flow compared to nicardipine.[2] | [2] |
| Verapamil | Rabbit (ET-1 induced vasospasm) | Reversal of Vasospasm | Partially reversed ET-1-induced vasospasm.[2] | [2] |
Note: Direct comparative studies of nicardipine and verapamil on infarct volume in the same ischemic stroke model are limited. The data presented is from separate studies.
Table 2: Comparison of Anti-Inflammatory and Antioxidant Effects
| Calcium Channel Blocker | Experimental Model | Key Outcome Measure | Results | Reference |
| Nicardipine | Murine BV-2 Microglia | Inhibition of Nitric Oxide (NO) Production (LPS+IFN-γ induced) | Concentration-dependent inhibition. | [1] |
| Nicardipine | Murine BV-2 Microglia | Inhibition of iNOS and COX-2 Expression (LPS+IFN-γ induced) | Concentration-dependent inhibition. | [1] |
| Nicardipine | Guinea Pig (SAH model) | Cerebral Tissue Lipid Peroxidation | Non-significant decrease.[4] | [4] |
| Nimodipine | Guinea Pig (SAH model) | Cerebral Tissue Lipid Peroxidation | Non-significant decrease.[4] | [4] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of nicardipine are mediated through various signaling pathways, primarily involving the inhibition of inflammatory cascades in microglial cells.
Caption: Nicardipine's anti-inflammatory signaling pathway.
Experimental Protocols
Inhibition of Microglial Activation (In Vitro)
-
Cell Culture: Murine BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Treatment: Cells are pre-treated with varying concentrations of nicardipine (e.g., 1, 5, 10 µM) for 1 hour.
-
Stimulation: Microglial activation is induced by adding lipopolysaccharide (LPS; 100 ng/mL) and interferon-gamma (IFN-γ; 10 ng/mL).
-
Nitric Oxide (NO) Measurement: After 24 hours of stimulation, the concentration of nitrite in the culture medium is measured using the Griess reagent assay as an indicator of NO production.
-
Western Blot Analysis: Cell lysates are collected to determine the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
Caption: Workflow for in vitro microglial activation assay.
Middle Cerebral Artery Occlusion (MCAo) Model in Mice (for Verapamil Study)
-
Animal Model: Adult male C57/Bl6 mice are used.
-
Anesthesia: Anesthesia is induced and maintained with isoflurane.
-
Surgical Procedure: A midline neck incision is made to expose the right common carotid artery (CCA). The internal carotid artery (ICA) and external carotid artery (ECA) are isolated. A 6-0 nylon suture with a silicone-coated tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Reperfusion: After 60 minutes of occlusion, the suture is withdrawn to allow for reperfusion.
-
Drug Administration: Immediately following reperfusion, verapamil (0.15 mg/kg) or vehicle is administered via intra-arterial injection.[3]
-
Infarct Volume Assessment: At a designated time point (e.g., 24 hours or 7 days) post-MCAo, animals are euthanized, and brains are removed. Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified using image analysis software.
-
Behavioral Testing: Neurological deficits are assessed using standardized behavioral tests such as the adhesive removal test or rotarod test at various time points post-surgery.[3]
Discussion and Future Directions
The available evidence suggests that nicardipine possesses significant neuroprotective properties, particularly through its potent anti-inflammatory effects on microglia.[1] When compared to other calcium channel blockers, nicardipine demonstrates superior efficacy in augmenting cerebral blood flow and reversing vasospasm compared to verapamil in a model of endothelin-1-induced vasospasm.[2] However, verapamil has shown profound neuroprotective effects by reducing infarct volume in a mouse model of ischemic stroke.[3]
Direct comparative studies of nicardipine against other CCBs in standardized models of ischemic stroke are needed to definitively establish its relative efficacy. Future research should focus on head-to-head comparisons measuring key neuroprotection outcomes such as infarct volume, neurological deficit scores, and long-term functional recovery. Furthermore, elucidating the detailed molecular mechanisms underlying the neuroprotective effects of different CCBs will be crucial for the development of more targeted and effective therapies for stroke and other neurodegenerative disorders. The investigation into the synergistic effects of combining different classes of CCBs or CCBs with other neuroprotective agents also presents a promising avenue for future research.
References
- 1. Anti-Neuroinflammatory Effects of the Calcium Channel Blocker Nicardipine on Microglial Cells: Implications for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Augmentation of cerebral blood flow and reversal of endothelin-1-induced vasospasm: a comparison of intracarotid nicardipine and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stroke neuroprotection revisited: Intra-arterial verapamil is profoundly neuroprotective in experimental acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tjcvd.org [tjcvd.org]
In Vivo Validation of Nicardipine Hydrochloride's Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of nicardipine hydrochloride's in vivo target engagement and performance with other alternative calcium channel blockers. The information is supported by experimental data to aid in research and drug development decisions.
This compound is a dihydropyridine calcium channel blocker that exerts its therapeutic effects by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle.[1][2] Its selectivity for vascular smooth muscle over cardiac muscle makes it a potent vasodilator used in the management of hypertension and angina.[3][4]
Comparative In Vitro Binding Affinity and Potency
While direct in vivo comparative studies on target occupancy are limited, in vitro binding assays provide valuable insights into the relative potency of nicardipine and other dihydropyridine calcium channel blockers at the L-type calcium channel.
| Compound | In Vitro Binding IC50 (nM) | Target | Tissue/Cell Line | Reference |
| Nicardipine | 60 | Ca(v)1.2 | N/A | [5] |
| Response IC50 > Binding IC50 (3 orders of magnitude) | L-type Ca2+ channels | Rabbit myocardium | [6] | |
| Amlodipine | 57 | Ca(v)1.2 | N/A | [5] |
| 7400 | Mineralocorticoid Receptor | N/A | [7] | |
| Nifedipine | N/A | L-type Ca2+ channels | Guinea pig ventricular myocytes | [8] |
| Nitrendipine | 160-450 | Mineralocorticoid Receptor | N/A | [7] |
| Felodipine | 160-450 | Mineralocorticoid Receptor | N/A | [7] |
| Nimodipine | 160-450 | Mineralocorticoid Receptor | N/A | [7] |
Note: IC50 values can vary depending on the experimental conditions and tissue/cell line used.
In Vivo Pharmacodynamic Comparison
In vivo studies in animal models and clinical trials in humans have demonstrated the potent antihypertensive effects of nicardipine, often in comparison to other calcium channel blockers.
| Drug | Animal Model | Dosage | Key Findings | Reference |
| Nicardipine | Spontaneously Hypertensive Rats (SHR) | 90 mg/day | Effective antihypertensive agent. | [9] |
| Nifedipine | Spontaneously Hypertensive Rats (SHR) | 40 mg/day | Effective antihypertensive agent, with no statistically significant differences found between nicardipine and nifedipine after adjusting for baseline inequality. | [9] |
| Nicardipine | Elderly patients with isolated systolic hypertension | 60-100 mg/day | Substantially reduced office systolic blood pressure. | [10] |
| Amlodipine | Elderly patients with isolated systolic hypertension | 5-10 mg/day | Reduced systolic blood pressure to a significantly greater extent than nicardipine as assessed by 24-h ambulatory blood pressure monitoring. | [10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: Signaling pathway of nicardipine-mediated vasodilation.
Caption: Workflow for in vivo target engagement validation.
Experimental Protocols
In Vivo Radioligand Binding Assay for L-type Calcium Channel Occupancy
This protocol is a generalized procedure based on common practices in the field and should be adapted for specific experimental needs.
1. Animal Model and Drug Administration:
-
Animal Model: Spontaneously Hypertensive Rats (SHR) are a commonly used model for hypertension research.
-
Drug Administration: this compound and comparator compounds are administered orally or intravenously at desired doses. A vehicle control group is included.
2. Tissue Preparation:
-
At a predetermined time point after drug administration, animals are euthanized.
-
The target tissue (e.g., brain, heart, or specific blood vessels) is rapidly dissected and placed in ice-cold buffer.
-
The tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the membrane fraction containing the L-type calcium channels.
3. Radioligand Binding Assay:
-
Radioligand: A radiolabeled dihydropyridine, such as [3H]nitrendipine, is used to label the L-type calcium channels.
-
Incubation: Membrane preparations are incubated with the radioligand in the presence or absence of a high concentration of an unlabeled competitor (to determine non-specific binding).
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The percentage of receptor occupancy in the drug-treated animals is calculated by comparing the specific binding in their tissues to that in the vehicle-treated control animals.
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
1. Animal Model:
-
Adult male or female Spontaneously Hypertensive Rats (SHR) are used. Animals are acclimated to the experimental conditions before the study.
2. Blood Pressure Monitoring:
-
Blood pressure can be measured non-invasively using the tail-cuff method or invasively via a catheter implanted in the carotid or femoral artery for continuous monitoring.
3. Drug Administration:
-
This compound and comparator drugs are administered at various doses, typically via oral gavage or intravenous infusion. A vehicle control group is essential.
4. Data Collection and Analysis:
-
Systolic blood pressure, diastolic blood pressure, and heart rate are recorded at baseline and at multiple time points after drug administration.
-
The data is analyzed to determine the dose-response relationship and the time course of the antihypertensive effect for each compound. Statistical analysis is performed to compare the efficacy of the different treatments.
This guide provides a summary of the available data on the in vivo validation of this compound's target engagement. Further direct comparative in vivo studies are needed to provide a more definitive quantitative comparison with other calcium channel blockers.
References
- 1. m.youtube.com [m.youtube.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. droracle.ai [droracle.ai]
- 4. [PDF] Nicardipine, A New Calcium Channel Blocker: Role for Vascular Selectivity | Semantic Scholar [semanticscholar.org]
- 5. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/Dihydropyridine insensitive and Cav2.1/Dihydropyridine sensitive - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of binding affinities and negative inotropic potencies of the 1,4-dihydropyridine calcium channel blockers in rabbit myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Comparison of L-type calcium channel blockade by nifedipine and/or cadmium in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the efficacy of nicardipine, a new calcium channel blocker, with nifedipine in the treatment of mild to moderate essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Reproducibility of published findings on nicardipine hydrochloride's cellular effects.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cellular effects of nicardipine hydrochloride, a dihydropyridine calcium channel blocker, against other common alternatives. The information is compiled from reproducible published findings to aid in research and development.
Comparative Analysis of Cellular Effects
This compound primarily exerts its cellular effects by inhibiting the influx of calcium ions through L-type calcium channels, leading to vasodilation.[1][2] Its selectivity for vascular smooth muscle over cardiac muscle is a key characteristic.[1][2] The following tables summarize quantitative data from various studies to compare its performance with other calcium channel blockers.
| Drug | Target | Potency (pIC50) | Tissue Selectivity | Reference |
| Nicardipine | L-type Calcium Channel | 8.20 (Vascular Smooth Muscle) | Vascular > Cardiac | [1] |
| 7.15 (Cardiac Muscle) | [1] | |||
| Nifedipine | L-type Calcium Channel | Not explicitly stated in the same study, but known to be less vascularly selective than nicardipine. | Vascular > Cardiac | |
| Verapamil | L-type Calcium Channel | Not directly comparable from the same study; acts on a different site of the channel. | Less vascularly selective than dihydropyridines. |
| Drug | Assay | Concentration | Effect | Reference |
| Nicardipine | Inhibition of K+-induced contraction in guinea-pig basilar artery | > 3 X 10-10 M | Marked inhibition | [3] |
| Block of Cav1.2 channels | IC50 = 60 nM | [4] | ||
| Inhibition of outward currents in rat pars intermedia cells | ED50 = 2.2 +/- 0.6 µM (racemic) | |||
| ED50 = 0.7 +/- 0.1 µM ((-)-enantiomer) | ||||
| ED50 = 3.8 +/- 1.2 µM ((+)-enantiomer) | ||||
| Amlodipine | Block of Cav1.2 channels | IC50 = 57 nM | [4] | |
| Nifedipine | Block of L-type Ca2+ current in guinea pig ventricular myocytes | IC50 = 0.3 µM | ||
| Diltiazem | Venodilation in human dorsal hand vein | 0.01 µ g/min | Significant venodilation (41.7% at 1 µ g/min ) | |
| Verapamil | Venodilation in human dorsal hand vein | 1 µ g/min | Significant venodilation (16.2% at 1 µ g/min ) | |
| Nicardipine | Venodilation in human dorsal hand vein | 1 µ g/min | Significant venodilation (8.5% at 1 µ g/min ) |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of this compound
Caption: Nicardipine blocks L-type calcium channels, leading to vasodilation.
Experimental Workflow: Isolation of Vascular Smooth Muscle Cells
Caption: Workflow for isolating vascular smooth muscle cells from mouse aorta.
Experimental Workflow: Measurement of Intracellular Calcium
Caption: Workflow for measuring intracellular calcium using Fura-2 AM.
Experimental Protocols
Isolation of Vascular Smooth Muscle Cells (VSMCs) from Mouse Aorta (Explant Method)
Materials:
-
Hank's Balanced Salt Solution (HBSS)
-
Dulbecco's Modified Eagle's Medium/Ham's F12 (DMEM/F12)
-
Collagen-coated culture dishes
-
Sterile surgical instruments
Procedure:
-
Sacrifice a mouse using an approved euthanasia method.
-
Dissect the thoracic aorta and place it in a sterile dish containing HBSS on ice.
-
Under a dissecting microscope, carefully remove the surrounding connective tissue and adventitia.
-
Transfer the cleaned aorta to a new dish with fresh HBSS.
-
Cut the aorta longitudinally and gently scrape the luminal surface with a sterile cotton swab to remove the endothelial layer.
-
Cut the aorta into small pieces of approximately 4 mm².
-
Wash the aortic pieces in DMEM/F12.
-
Place the aortic explants with the luminal side facing down onto a collagen-coated culture dish.
-
Carefully add a small amount of DMEM/F12 to the dish, ensuring the explants adhere and are not floating.
-
Incubate the dish at 37°C in a 5% CO2 incubator.
-
Monitor the explants for the outgrowth of VSMCs over the following days. Change the medium every 2-3 days.
Measurement of Intracellular Calcium Concentration ([Ca2+]i) using Fura-2 AM
Materials:
-
Vascular Smooth Muscle Cells (VSMCs) cultured on glass coverslips
-
Fura-2 acetoxymethyl ester (Fura-2 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscopy system with dual-wavelength excitation (340nm and 380nm) and an emission filter around 510nm.
Procedure:
-
Cell Preparation: Culture VSMCs on glass coverslips to the desired confluency.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBSS. The final concentration of Fura-2 AM is typically in the range of 1-5 µM. Pluronic F-127 (0.02%) can be included to aid in dye solubilization.
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
Wash the cells twice with HBSS to remove the extracellular Fura-2 AM.
-
Incubate the cells in fresh HBSS for a further 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Imaging:
-
Mount the coverslip onto a perfusion chamber on the stage of the fluorescence microscope.
-
Continuously perfuse the cells with HBSS.
-
Acquire baseline fluorescence images by alternately exciting the cells at 340 nm and 380 nm and recording the emission at 510 nm.
-
Introduce the test compound (nicardipine or other calcium channel blockers) into the perfusion solution at the desired concentration.
-
After a suitable incubation period, stimulate the cells with a vasoconstrictor (e.g., potassium chloride or phenylephrine) to induce calcium influx.
-
Record the changes in fluorescence intensity at both excitation wavelengths throughout the experiment.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380).
-
The change in this ratio is proportional to the change in intracellular calcium concentration. Calibration curves can be generated using calcium standards to convert the ratio values to absolute calcium concentrations.
-
References
- 1. cusabio.com [cusabio.com]
- 2. Comparison of dihydropyridine and phenylalkylamine calcium antagonists in patients with coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CV Physiology | Vascular Smooth Muscle Contraction and Relaxation [cvphysiology.com]
A Comparative Analysis of Nicardipine Hydrochloride's Vasodilatory Effects Across Different Vascular Beds
For Immediate Release
Nicardipine hydrochloride, a potent dihydropyridine calcium channel blocker, exhibits pronounced vasodilatory effects that are central to its therapeutic applications in managing hypertension and angina.[1][2] This guide provides a comparative analysis of nicardipine's effects on coronary, cerebral, renal, and peripheral vascular beds, supported by experimental data. The information presented is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of nicardipine's vascular selectivity and pharmacological profile.
Mechanism of Action
Nicardipine's primary mechanism of action involves the selective inhibition of L-type voltage-gated calcium channels in the smooth muscle of arterial vessels.[1] This blockade prevents the influx of extracellular calcium ions, a critical step in the contractile process of vascular smooth muscle. The resulting decrease in intracellular calcium concentration leads to smooth muscle relaxation and subsequent vasodilation.[2][3] Nicardipine demonstrates a greater selectivity for vascular smooth muscle over cardiac muscle, which minimizes its direct negative inotropic effects on the heart.[2][4]
Comparative Vasodilatory Effects
Nicardipine induces vasodilation across various vascular beds, though the magnitude of its effect can differ. This vascular selectivity is a key aspect of its clinical efficacy and safety profile.
Data Presentation: Quantitative Effects of Nicardipine on Different Vascular Beds
The following tables summarize the quantitative effects of nicardipine on key hemodynamic parameters in different vascular beds, compiled from various preclinical and clinical studies. It is important to note that direct comparisons should be made with caution due to variations in experimental models, dosages, and measurement techniques across studies.
Table 1: Effects on Coronary Circulation
| Parameter | Baseline (Mean ± SD) | Post-Nicardipine (Mean ± SD) | Percentage Change | Reference |
| Coronary Blood Flow (ml/min) | 102 ± 9 | 147 ± 13 | +44.1% | [5] |
| Coronary Vascular Resistance (mm Hg/ml/min) | 1.17 ± 0.1 | 0.7 ± 0.1 | -40.2% | [5] |
| Systemic Vascular Resistance (dynes s cm-5) | 1,183 ± 70 | 733 ± 33 | -38.0% | [5] |
In a study with 15 patients, the percentage decrease in coronary resistance was greater than the decrease in systemic vascular resistance in 13 of the 14 subjects, suggesting a more potent effect on the coronary bed.[5]
Table 2: Effects on Cerebral Circulation
| Parameter | Pre-Nicardipine | Post-Nicardipine | Percentage Change | Reference |
| Blood Flow Velocity (LAD Artery) | Not Specified | Increased | Tendency to Increase | [5] |
| Arterial Luminal Diameter (LAD Artery) | Not Specified | Increased | Increased | [5] |
| Blood Flow Velocity (Vertebral Artery) | Not Specified | Increased | Tendency to Increase | [5] |
| Arterial Luminal Diameter (Vertebral Artery) | Not Specified | Increased | Increased | [5] |
Nicardipine is recognized for its strong cerebral vasodilatory activity.[5]
Table 3: Effects on Renal Circulation
| Parameter | Baseline (Mean ± SEM) | Post-Nicardipine (Mean ± SEM) | Percentage Change | Reference |
| Renal Blood Flow (RBF) | Not Specified | Not Specified | +26.8 ± 5.8% | [6] |
| Glomerular Filtration Rate (GFR) | Not Specified | Not Specified | +35.4 ± 12.4% | [6] |
| Total Renal Vascular Resistance | Not Specified | Not Specified | -30.0 ± 3.2% | [6] |
| Renal Blood Flow (ml/min/1.73 m2) | 888 ± 45 | 999 ± 59 | +12.5% | [7] |
| Renal Vascular Resistance (arbitrary unit) | 0.16 ± 0.01 | 0.12 ± 0.01 | -25.0% | [7] |
| Effective Renal Plasma Flow | Not Specified | Not Specified | +15% (Acute) | [8] |
| Renal Vascular Resistance Index | Not Specified | Not Specified | -39% (Acute) | [8] |
Intravenous administration of 0.5 mg this compound led to these significant changes.[6] Another study with a 30 mg oral dose also demonstrated a potent renal vasodilatory effect.[7] The increase in effective renal plasma flow was observed with acute but not chronic therapy.[8]
Table 4: Effects on Systemic and Peripheral Circulation
| Parameter | Baseline (Mean ± SD) | Post-Nicardipine (Mean ± SD) | Percentage Change | Reference |
| Systemic Vascular Resistance (dynes s cm-5) | 1,183 ± 70 | 733 ± 33 | -38.0% | [5] |
| Mean Arterial Pressure (mmHg) | Not Specified | Not Specified | Significant Reduction | [9] |
| Blood Flow Velocity (Aorta) | 119 ± 24 cm/s | 133 ± 27 cm/s | +11.8% | [5] |
| Blood Flow Velocity (Common Carotid Artery) | Not Specified | Increased | Increased | [5] |
The decrease in blood pressure induced by nicardipine is directly related to the concurrent decrease in total peripheral vascular resistance.[9]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are descriptions of common experimental protocols used to assess the effects of nicardipine on different vascular beds.
In Vivo Measurement of Regional Blood Flow
Objective: To measure real-time changes in blood flow in specific vascular beds in a living organism following the administration of nicardipine.
Methodology:
-
Animal Preparation: Anesthetize the subject (e.g., rat, dog, or rabbit) and maintain stable physiological conditions.
-
Surgical Instrumentation: Surgically expose the artery of interest (e.g., coronary, carotid, renal, or femoral artery).
-
Flow Probe Placement: Place a Doppler flow probe or a transit-time flowmeter around the exposed artery to measure blood flow velocity. For more detailed regional flow, colored microspheres can be injected into the left ventricle with subsequent tissue sampling and analysis.
-
Drug Administration: Administer this compound intravenously, either as a bolus injection or a continuous infusion. The dosage and rate of administration should be precisely controlled. For human studies, a typical intravenous infusion is initiated and titrated to achieve a target blood pressure reduction.[5]
-
Data Acquisition: Continuously record blood flow velocity, blood pressure, and heart rate before, during, and after drug administration.
-
Data Analysis: Calculate the percentage change in blood flow and vascular resistance from the baseline values. Vascular resistance can be calculated by dividing the mean arterial pressure by the blood flow.
Ex Vivo Assessment of Vasodilation using Wire Myography
Objective: To assess the direct vasodilatory effect of nicardipine on isolated arterial segments, independent of systemic neurohormonal influences.
Methodology:
-
Vessel Isolation: Euthanize the experimental animal and carefully dissect the artery of interest (e.g., mesenteric, coronary, or cerebral artery) in a cold physiological salt solution (PSS).
-
Vessel Mounting: Cut the artery into small rings (approximately 2 mm in length) and mount them on two fine wires in a wire myograph chamber. One wire is attached to a force transducer, and the other is attached to a micrometer for stretching the vessel.
-
Equilibration: Bathe the mounted vessel in PSS at 37°C, bubbled with a gas mixture (e.g., 95% O2, 5% CO2). Allow the vessel to equilibrate for a specified period (e.g., 60 minutes) under a standardized passive tension.
-
Viability and Endothelium Integrity Check: Test the viability of the vessel by inducing contraction with a high-potassium solution. Assess the integrity of the endothelium by inducing relaxation with an endothelium-dependent vasodilator (e.g., acetylcholine) after pre-constriction with a vasoconstrictor (e.g., phenylephrine).
-
Drug Application: After washing out the previous agents, pre-constrict the vessel again. Once a stable contraction is achieved, add cumulative concentrations of nicardipine to the bath to generate a dose-response curve.
-
Data Recording and Analysis: Record the changes in isometric tension. Express the relaxation response to nicardipine as a percentage of the pre-contraction induced by the vasoconstrictor.
Visualizations
Signaling Pathway of Nicardipine-Induced Vasodilation
Caption: Signaling pathway of nicardipine-induced vasodilation.
Experimental Workflow for In Vivo Assessment of Vasodilation
Caption: Experimental workflow for in vivo vasodilation assessment.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. droracle.ai [droracle.ai]
- 5. Effects of nicardipine on coronary, vertebral and renal arterial flows in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Renal effects of nicardipine in patients with mild-to-moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute and chronic effects of a new calcium inhibitor, nicardipine, on renal hemodynamics in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Renal effects of nicardipine in essential hypertension: differences between acute and chronic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nicardipine for systemic hypertension: effects on blood pressure and target organ function - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Nicardipine Hydrochloride as a Positive Control in Calcium Influx Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing a reliable positive control is a critical step in the validation of any cell-based assay. In the context of calcium influx assays, which are pivotal in screening for modulators of calcium channels, nicardipine hydrochloride emerges as a robust and consistent candidate. This guide provides a comprehensive comparison of this compound with other common calcium channel blockers, supported by experimental data and detailed protocols to aid in its validation and implementation.
This compound is a dihydropyridine calcium channel blocker that selectively inhibits the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle without altering serum calcium concentrations.[1][2][3] Its primary mechanism of action involves blocking L-type calcium channels, which play a crucial role in cellular signaling and excitation-contraction coupling.[2] This specific mode of action makes it an excellent tool for validating assays designed to identify compounds that modulate calcium influx.
Comparative Performance of Calcium Channel Blockers
To objectively assess the suitability of this compound as a positive control, its performance was compared against other widely used calcium channel blockers: verapamil, diltiazem, and nifedipine. The key performance metric for a positive control in an inhibition assay is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the calcium influx by 50%.
| Compound | Class | Target Channel | IC50 (in vitro) | Key Characteristics |
| This compound | Dihydropyridine | L-type Calcium Channels | ~1 µM (cardiac)[1] | High vascular selectivity.[2] |
| Verapamil | Phenylalkylamine | L-type Calcium Channels | ~10 µM (L-type in T cells)[4] | Also affects heart rate and conduction.[5] |
| Diltiazem | Benzothiazepine | L-type Calcium Channels | Biphasic: IC50 ≈ 4.9 µM & 100.4 µM | Intermediate properties between nifedipine and verapamil. |
| Nifedipine | Dihydropyridine | L-type Calcium Channels | Not explicitly found for in vitro calcium influx | Potent vasodilator, similar to nicardipine. |
Table 1: Comparison of IC50 values and key characteristics of common calcium channel blockers.
Signaling Pathway of L-type Calcium Channel Blockade
The following diagram illustrates the mechanism of action of this compound in blocking the L-type calcium channel and thereby inhibiting calcium influx.
Experimental Protocols
Cell-Based Calcium Influx Assay using Fluo-4 AM
This protocol outlines a general procedure for a cell-based calcium influx assay using the fluorescent indicator Fluo-4 AM, with this compound as a positive control.
Materials:
-
Cells expressing voltage-gated calcium channels (e.g., HEK293, SH-SY5Y, or primary neurons)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Probenecid (optional)
-
This compound
-
Potassium Chloride (KCl) solution (for depolarization)
-
96-well black, clear-bottom microplates
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
One day prior to the assay, seed the cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution. A typical final concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS. Probenecid (1-2.5 mM) can be included to prevent dye leakage.
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
After incubation, wash the cells twice with HBSS to remove excess dye. Leave 100 µL of HBSS in each well.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in HBSS. A typical concentration range to test would be from 10 nM to 100 µM to determine the IC50. For use as a positive control, a concentration of 10-20 µM is generally effective.
-
Add the desired concentration of this compound or other test compounds to the respective wells. For negative control wells, add HBSS.
-
Incubate the plate at room temperature for 10-20 minutes in the dark.
-
-
Depolarization and Fluorescence Measurement:
-
Prepare a stock solution of KCl (e.g., 1 M). The final concentration in the well to induce depolarization is typically 50-100 mM.
-
Use a fluorescence plate reader equipped with an automated injector. Set the excitation wavelength to ~490 nm and the emission wavelength to ~520 nm.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject the KCl solution into the wells to induce membrane depolarization and subsequent calcium influx.
-
Continue to record the fluorescence intensity for 1-2 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after depolarization.
-
Normalize the data to the control wells (vehicle-treated).
-
For determining the IC50 of nicardipine, plot the normalized response against the logarithm of the nicardipine concentration and fit the data to a four-parameter logistic equation.
-
Logical Relationship for Validating a Positive Control
The following diagram outlines the logical steps involved in validating this compound as a positive control for your specific calcium influx assay.
Conclusion
This compound demonstrates the necessary characteristics of a reliable positive control for calcium influx assays. Its well-defined mechanism of action, high potency, and selectivity for L-type calcium channels ensure a consistent and reproducible inhibitory effect. By following the provided protocols and validation steps, researchers can confidently incorporate this compound into their screening workflows, leading to more accurate and reliable identification of novel calcium channel modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nicardipine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Inhibition of calcium influx in rabbit aorta by this compound (YC-93) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Ca2+ Channel Blocker Verapamil Inhibits the In Vitro Activation and Function of T Lymphocytes: A 2022 Reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicardipine and verapamil in essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Off-Target Profile of Nicardipine Hydrochloride in Comparison to Other Dihydropyridines
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
Nicardipine hydrochloride, a dihydropyridine calcium channel blocker, is widely utilized in the management of hypertension and angina. Its therapeutic efficacy is primarily attributed to its potent inhibition of L-type calcium channels in vascular smooth muscle. However, like many pharmaceuticals, the potential for off-target interactions is a critical consideration in its overall safety and pharmacological profile. This guide provides a comparative assessment of the off-target profile of this compound against other prominent dihydropyridines, supported by available experimental data.
Quantitative Comparison of Off-Target Activities
To facilitate a direct comparison, the following tables summarize the available quantitative data on the inhibitory activities (Ki or IC50 values) of nicardipine and other dihydropyridines against a panel of off-target proteins, including G-protein coupled receptors (GPCRs), ion channels, and drug metabolism enzymes.
Table 1: Off-Target Binding Affinities (Ki in µM) for Selected GPCRs
| Target | Nicardipine | Nifedipine | Amlodipine | Felodipine | Isradipine | Nimodipine | Nisoldipine |
| α1-Adrenergic Receptor | 0.346[1] | >30[1] | - | 1.8[1] | - | >30[1] | >30[1] |
| Muscarinic M1 Receptor | 0.407[1] | >30[1] | - | 2.5[1] | - | >30[1] | >30[1] |
| Adenosine A3 Receptor | 3.25[2] | - | - | - | - | - | - |
| Adenosine A1 Receptor | 19.6[2] | - | - | - | - | - | - |
| Adenosine A2A Receptor | 63.8[2] | - | - | - | - | - | - |
Note: A lower Ki value indicates a higher binding affinity. Data for some compounds were not available in the cited literature and are denoted by "-".
Table 2: Off-Target Inhibition (IC50 in µM) for Other Ion Channels and Transporters
| Target | Nicardipine | Nifedipine | Amlodipine | Benidipine | Manidipine | Barnidipine | Efonidipine |
| P-glycoprotein (Daunorubicin transport) | 17.5[3][4] | - | 22.0[3][4] | 9.5[3][4] | 4.6[3][4] | 8.6[3][4] | 17.3 ((-)-efonidipine)[3][4] |
| Cardiac Ca2+ Channel (Isi) | 1[3] | 0.2[3] | - | - | - | - | - |
| Cav1.2 (L-type) | 0.060 | - | 0.057 | - | - | - | - |
| Cav2.1 (P/Q-type) | >10 | - | >10 | - | - | - | - |
Note: A lower IC50 value indicates a higher inhibitory potency. Data for some compounds were not available in the cited literature and are denoted by "-".
Table 3: Inhibition of Cytochrome P450 Enzymes (Ki in µM)
| Enzyme | Nicardipine | Nifedipine | Amlodipine | Benidipine | Manidipine | Barnidipine |
| CYP2C9 | 1.6 | >50 | >50 | 4.4 | 1.9 | 1.7 |
| CYP2D6 | 1.9 | >50 | >50 | 4.6 | 2.0 | 2.4 |
| CYP3A4 | 5.2 | >50 | >50 | 5.0 | >50 | 4.5 |
Note: Data derived from a study on the inhibitory effects of 13 dihydropyridine calcium antagonists on human CYP isoforms. A lower Ki value indicates stronger inhibition.
Experimental Protocols
The data presented in the tables above are derived from various experimental methodologies. Below are detailed protocols for two key types of assays used to assess off-target activity.
Radioligand Binding Assay for GPCRs (e.g., α1-Adrenergic Receptor)
This method is employed to determine the binding affinity of a test compound to a specific receptor.
-
Membrane Preparation:
-
Tissue (e.g., rat brain) or cells expressing the target receptor are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Binding Reaction:
-
A constant concentration of a radiolabeled ligand known to bind specifically to the target receptor (e.g., [3H]prazosin for α1-adrenergic receptors) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (e.g., nicardipine) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled specific ligand.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.
-
The filters are washed to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiology Assay for Ion Channels (e.g., hERG)
Patch-clamp electrophysiology is the gold standard for assessing the functional effects of compounds on ion channels.
-
Cell Culture:
-
A stable cell line expressing the ion channel of interest (e.g., human embryonic kidney (HEK-293) cells expressing the hERG channel) is cultured under standard conditions.
-
-
Patch-Clamp Recording:
-
A single cell is selected for recording. A glass micropipette with a very small tip opening is brought into contact with the cell membrane to form a high-resistance seal (a "gigaseal").
-
The membrane patch under the pipette tip is ruptured to achieve the "whole-cell" configuration, allowing control of the membrane potential and recording of the total ion current flowing through the cell membrane.
-
A specific voltage protocol is applied to the cell to elicit the ion channel currents. For hERG channels, a voltage step protocol is used to activate and then deactivate the channels, allowing for the measurement of the characteristic tail current.
-
-
Compound Application:
-
A baseline recording of the ion channel current is obtained.
-
The test compound (e.g., nicardipine) is then perfused over the cell at various concentrations.
-
The effect of the compound on the ion channel current is recorded at each concentration.
-
-
Data Analysis:
-
The percentage of inhibition of the ion channel current is calculated for each concentration of the test compound.
-
The concentration-response data are fitted to a Hill equation to determine the IC50 value, which represents the concentration of the compound that causes 50% inhibition of the ion channel current.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate a key signaling pathway affected by off-target interactions and a typical experimental workflow.
Figure 1. Off-target antagonism of α1-adrenergic receptor signaling by nicardipine.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory potencies of 1,4-dihydropyridine calcium antagonists to P-glycoprotein-mediated transport: comparison with the effects on CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Effect of Lercanidipine, Felodipine, and Nifedipine GITS on Blood Pressure and Heart Rate in Patients With Mild to Moderate Arterial Hypertension: The Lercanidipine in Adults (LEAD) Study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the pharmacokinetic profiles of nicardipine and isradipine in animal models.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacokinetic profiles of two prominent dihydropyridine calcium channel blockers, nicardipine and isradipine, based on data from various animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds in preclinical species is crucial for predicting their behavior in humans and for the development of safe and effective therapeutic agents.
Executive Summary
Nicardipine and isradipine are both potent vasodilators used in the management of hypertension and angina. While they share a common mechanism of action, their pharmacokinetic properties exhibit notable differences across various animal species. This guide synthesizes available preclinical data to highlight these distinctions, offering a valuable resource for researchers in pharmacology and drug development.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for nicardipine and isradipine in rats, dogs, and monkeys, compiled from multiple independent studies. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions.
Table 1: Pharmacokinetic Profile of Nicardipine in Animal Models
| Animal Model | Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | CL (mL/min/kg) | Vd (L/kg) | Bioavailability (%) |
| Rat | Oral | 12 mg/kg | 1429.58 ± 107.40 | 0.75 | 3042.05 ± 333.35 | 3.49 ± 0.016 | - | - | - |
| Intravenous | 0.4 mg/kg | - | - | - | - | 197 | - | - | |
| Dog | Oral | 10 mg/kg (repeated) | Increased with repeated dosing | - | Increased with repeated dosing | - | - | Increased with higher doses | Low |
| Intravenous | 0.4 mg/kg | - | - | - | - | 37 | - | - | |
| Monkey | Intravenous | 0.4 mg/kg | - | - | - | ~1 | 27 | - | - |
Data compiled from multiple sources.[1][2] Cmax, Tmax, AUC, and t½ for oral administration in rats are from a study on a self-microemulsifying drug delivery system (S-SMEDDS) formulation.[2] Clearance (CL) and Volume of Distribution (Vd) data are primarily from intravenous studies.[1] Bioavailability is generally low due to a significant first-pass effect.[1]
Table 2: Pharmacokinetic Profile of Isradipine in Animal Models
| Animal Model | Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | CL (L/h) | Vd (L/kg) | Bioavailability (%) |
| Rat | Oral (gavage) | 12.5 mg/kg | ~7x higher than diet | Rapid | - | 3.6 - 3.7 | - | Decreased with age | 5 |
| Intravenous | 2.5 mg/kg | - | - | - | 3.6 - 3.7 | - | - | - | |
| Dog | Oral (controlled-release) | 5.0 mg | Variable | 2 - 8 | Variable | 3.2 - 10.3 | - | - | 15 - 24 |
Data for rats from a study comparing administration by gavage versus in the diet.[3] Data for dogs from a study using a controlled-release formulation.[4] Bioavailability in dogs is based on human data and is attributed to extensive first-pass metabolism.[5]
Key Observations from the Data:
-
Species-Dependent Metabolism: The disappearance of nicardipine from plasma is fastest in rats, followed by dogs and monkeys.[1] This suggests significant species differences in metabolic rates, with rats exhibiting the highest clearance.
-
First-Pass Metabolism: Both nicardipine and isradipine exhibit low oral bioavailability in animal models, indicating extensive first-pass metabolism in the liver.[1][3]
-
Dose-Dependent Pharmacokinetics: For nicardipine, the plasma half-life and volume of distribution have been shown to increase with higher doses in rats and dogs.[1]
-
Formulation Effects: The method of oral administration significantly impacts the pharmacokinetic profile of isradipine in rats, with gavage administration leading to higher peak plasma concentrations compared to administration in the diet.[3]
Experimental Protocols
A generalized experimental protocol for a pharmacokinetic study in animal models is described below. Specific details may vary between studies.
1. Animal Models:
-
Commonly used species include Sprague-Dawley or Wistar rats, Beagle dogs, and Cynomolgus or Rhesus monkeys.
-
Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles.
-
Food and water are usually provided ad libitum, except for fasting periods before drug administration.
2. Drug Administration:
-
Oral (PO): Drugs are often administered via oral gavage using a suitable vehicle (e.g., water, saline, or a suspension).[6][7] The volume administered is adjusted based on the animal's body weight.
-
Intravenous (IV): For intravenous administration, the drug is typically dissolved in a sterile vehicle and injected into a suitable vein (e.g., tail vein in rats, cephalic or saphenous vein in dogs).[6][8]
3. Blood Sampling:
-
Blood samples are collected at predetermined time points after drug administration.
-
Common sampling sites include the tail vein or jugular vein in rats and the cephalic or jugular vein in dogs.
-
Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and then centrifuged to separate the plasma.
4. Sample Analysis:
-
Plasma concentrations of nicardipine and isradipine are typically determined using validated analytical methods such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][9]
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, CL, and Vd are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis.
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of Dihydropyridine Calcium Channel Blockers
Caption: Mechanism of action of dihydropyridine calcium channel blockers.
Experimental Workflow: A Typical Pharmacokinetic Study
Caption: Generalized workflow for a preclinical pharmacokinetic study.
References
- 1. Comparative pharmacokinetics of nicardipine hydrochloride, a new vasodilator, in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioavailability of isradipine in young and old rats: effect of mode of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. rjptsimlab.com [rjptsimlab.com]
- 7. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aaha.org [aaha.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Nicardipine Hydrochloride
Essential Safety and Handling Guide for Nicardipine Hydrochloride
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
This compound is classified as a hazardous substance, toxic if swallowed, in contact with skin, or if inhaled.[1][2] Therefore, stringent safety measures must be implemented to minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when working with this compound. The following equipment should be used:
-
Eye and Face Protection: Always wear chemical safety goggles with side shields to protect against splashes and airborne particles.[3][4][5]
-
Hand Protection: Chemically resistant gloves are mandatory.[3] It is recommended to use non-disposable protective gloves against chemicals, specifically PVC (polyvinyl chloride) gloves, which have a tested breakthrough time of over 480 minutes.[1] A regular replacement schedule for gloves should be established to prevent permeation by the chemical.[1]
-
Body Protection: Wear suitable protective clothing, such as a lab coat or chemical protective clothing, to prevent skin contact.[1][3][6]
-
Respiratory Protection: Use a suitable respirator, particularly in areas with inadequate ventilation or when there is a risk of generating dust or aerosols.[1][4][7] A respirator with an A2 filter is recommended.[1] Work should ideally be conducted under a chemical fume hood.[8]
Quantitative Data for Glove Selection
| Attribute | Specification | Source |
| Glove Material | PVC (polyvinyl chloride) | [1] |
| Breakthrough Time | > 480 minutes | [1] |
| Material Thickness | 0.35 mm | [1] |
Operational Plan for Handling
Follow these procedural steps to ensure the safe handling of this compound:
-
Engineering Controls: Always handle this compound in a well-ventilated area.[1][4][7] The use of local exhaust ventilation or a chemical fume hood is strongly recommended to maintain low airborne concentrations.[5][8] Ensure that safety showers and eyewash stations are readily accessible.[4]
-
Avoid Contamination: Take precautions to avoid contact with skin, eyes, and clothing.[5][9] Do not breathe in dust, fumes, mist, or vapors.[1][5] Minimize the generation of dust.[5][8]
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory area where this compound is handled.[1][5][9] Wash your hands thoroughly after handling the substance.[3][5]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids, bases, and oxidizers.[3][5]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.
-
Waste Classification: All disposable materials, including gowns, gloves, and other contaminated items used during the handling of this compound, should be treated as hazardous waste.[6]
-
Containment: Place all waste materials in a suitable, sealed container.[6][8]
-
Disposal Method: Dispose of the waste in accordance with all applicable federal, state, and local regulations.[1][3][9] Incineration is the recommended method of disposal.[6]
-
Environmental Protection: Do not allow the chemical or its waste to enter drains, surface water, or the soil.[1][4]
PPE Selection Workflow
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. americanregent.com [americanregent.com]
- 4. This compound|54527-84-3|MSDS [dcchemicals.com]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. abmole.com [abmole.com]
- 8. fishersci.com [fishersci.com]
- 9. gps.mylwebhub.com [gps.mylwebhub.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
